molecular formula C29H37NO4 B1682008 Telapristone CAS No. 198414-30-1

Telapristone

Cat. No.: B1682008
CAS No.: 198414-30-1
M. Wt: 463.6 g/mol
InChI Key: BHERMCLNVOVDPU-DQFOBABISA-N
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Description

Telapristone acetate (also known as CDB-4124, Proellex) is a synthetic, steroidal selective progesterone receptor modulator (SPRM) developed for research on hormone-dependent conditions . As an SPRM, its primary mechanism of action is the selective blockade of the progesterone receptor . This antagonistic activity opposes progesterone action at the molecular and receptor level, making it a valuable research tool for investigating pathways of progesterone-dependent diseases . Its main research applications focus on uterine fibroids (leiomyomas) and endometriosis . In preclinical and clinical studies for these conditions, this compound acetate demonstrated the ability to reduce fibroid size and control uterine bleeding . Unlike some related compounds, it is reported to have reduced antiglucocorticoid activity, and research suggests it may preserve physiologic estrogen concentrations, offering a distinct profile for scientific investigation . A key metabolite, CDB-4453, is considered equipotent to the parent compound in its anti-progesterone activity and may contribute significantly to its overall in vivo effects . The compound is orally available and exhibits linear kinetics over certain dose ranges, with its clearance potentially influenced by polymorphic CYP3A5 metabolism . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

198414-30-1

Molecular Formula

C29H37NO4

Molecular Weight

463.6 g/mol

IUPAC Name

(8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(2-methoxyacetyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C29H37NO4/c1-28-16-24(18-5-8-20(9-6-18)30(2)3)27-22-12-10-21(31)15-19(22)7-11-23(27)25(28)13-14-29(28,33)26(32)17-34-4/h5-6,8-9,15,23-25,33H,7,10-14,16-17H2,1-4H3/t23-,24+,25-,28-,29-/m0/s1

InChI Key

BHERMCLNVOVDPU-DQFOBABISA-N

Isomeric SMILES

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@]2(C(=O)COC)O)C5=CC=C(C=C5)N(C)C

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C(=O)COC)O)C5=CC=C(C=C5)N(C)C

Appearance

Solid powder

Other CAS No.

198414-30-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Telapristone;  metabolite of telapristone acetate (CDB-4124).

Origin of Product

United States

Foundational & Exploratory

Telapristone's Mechanism of Action in Breast Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telapristone acetate (TPA), a selective progesterone receptor modulator (SPRM), has demonstrated significant anti-tumor activity in preclinical and clinical studies of breast cancer. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action in breast cancer cells. It details its effects on progesterone receptor (PR) signaling, cell cycle progression, and apoptosis, supported by quantitative data and detailed experimental protocols. Visual diagrams of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its multifaceted mechanism of action.

Introduction

The progesterone receptor (PR), a nuclear steroid hormone receptor, is a critical mediator of progesterone signaling, which plays a pivotal role in the development and progression of a significant subset of breast cancers.[1][2] this compound acetate (TPA) is a next-generation SPRM with potent antiprogestin activity, designed to selectively target PR with reduced off-target effects.[1][3] This selectivity makes it a promising therapeutic agent for hormone-receptor-positive breast cancer. This guide synthesizes the current understanding of TPA's mechanism of action at the molecular level.

Core Mechanism of Action: Modulation of Progesterone Receptor Signaling

This compound's primary mechanism of action involves the direct modulation of PR activity. Unlike progesterone agonists that activate PR, this compound acts as a competitive antagonist, altering the receptor's conformation and subsequent downstream signaling.

Reduced Progesterone Receptor (PR) Recruitment to Chromatin

In the presence of a progestin agonist like R5020, PR is robustly recruited to chromatin, binding to progesterone response elements (PREs) in the regulatory regions of target genes. This compound treatment significantly reduces this agonist-induced PR recruitment to a global extent.

Altered Co-regulator Recruitment: The Role of TRPS1

A key aspect of this compound's antagonistic activity is its ability to induce a distinct conformational change in the PR, leading to the recruitment of a unique set of co-regulator proteins. Rapid Immunoprecipitation Mass spectrometry of Endogenous Proteins (RIME) has identified the transcriptional co-repressor TRPS1 (Trichorhinophalangeal Syndrome Type 1) as a critical protein recruited to the PR complex in the presence of this compound. The formation of the PR-TRPS1 complex is enhanced by this compound treatment and is associated with the repression of PR target gene expression. Silencing of TRPS1 has been shown to alleviate the inhibitory effect of this compound on PR-mediated gene expression and cell proliferation.

Cellular Effects of this compound in Breast Cancer Cells

The modulation of PR signaling by this compound translates into significant anti-proliferative and pro-apoptotic effects in breast cancer cells.

Inhibition of Cell Proliferation

This compound effectively inhibits the proliferation of PR-positive breast cancer cells. This is evidenced by a decrease in the proliferation marker Ki67 in clinical trials.

Table 1: Effect of this compound on Cell Proliferation in a Phase II Clinical Trial

Treatment GroupMean Change in Ki67 (%)P-value
This compound Acetate-5.50.003
Placebo-4.20.04
Induction of Cell Cycle Arrest

This compound induces a G1/S phase cell cycle arrest in breast cancer cells. This is achieved through the downregulation of key cell cycle regulatory proteins, specifically Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 4 (CDK4). The inhibition of CDK2 and CDK4 prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the entry of cells into the S phase.

Induction of Apoptosis

In addition to inhibiting proliferation, this compound has been shown to induce apoptosis, or programmed cell death, in breast cancer cells. This contributes to its overall anti-tumor activity.

Signaling Pathways and Experimental Workflows

This compound's Impact on the Progesterone Receptor Signaling Pathway

Telapristone_PR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds PR_TPA PR-Telapristone Complex PR->PR_TPA TRPS1 TRPS1 PR_TPA_TRPS1 PR-Telapristone-TRPS1 Complex TRPS1->PR_TPA_TRPS1 PR_TPA->PR_TPA_TRPS1 Chromatin Chromatin (PREs) PR_TPA_TRPS1->Chromatin Reduced binding Inhibition Inhibition PR_TPA_TRPS1->Inhibition TargetGenes Target Gene Expression Chromatin->TargetGenes Transcription Inhibition->TargetGenes

Caption: this compound binds to PR, promoting TRPS1 recruitment and reducing chromatin binding, leading to inhibited gene expression.

This compound's Effect on the Cell Cycle

Telapristone_Cell_Cycle This compound This compound Inhibition Inhibition This compound->Inhibition CDK4_6 CDK4/CDK2 Rb Rb CDK4_6->Rb Phosphorylates pRb p-Rb Rb->pRb E2F E2F pRb->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Inhibition->CDK4_6

Caption: this compound inhibits CDK4/2, preventing Rb phosphorylation and blocking the G1/S cell cycle transition.

Experimental Workflow for Investigating this compound's Mechanism

Experimental_Workflow CellCulture Breast Cancer Cell Culture (e.g., T47D) Treatment Treatment with this compound CellCulture->Treatment ChIP_seq ChIP-seq (PR binding) Treatment->ChIP_seq RIME RIME (PR interactome) Treatment->RIME WesternBlot Western Blot (Protein levels) Treatment->WesternBlot CoIP Co-IP (PR-TRPS1 interaction) Treatment->CoIP CellProlif Cell Proliferation Assay (BrdU) Treatment->CellProlif CellCycle Cell Cycle Analysis (Propidium Iodide) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis

Caption: Workflow for studying this compound's effects on breast cancer cells.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific conditions, such as antibody concentrations and incubation times, may require optimization.

Cell Culture and Treatment
  • Cell Lines: T47D and MCF-7 human breast cancer cell lines are commonly used.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% sodium pyruvate, and 100 U/mL penicillin/streptomycin.

  • Hormone Starvation: Prior to hormone treatments, cells are typically cultured in phenol red-free medium with charcoal-stripped FBS for 24-48 hours.

  • Treatment: Cells are treated with this compound acetate (typically 1 µM) and/or a progestin agonist like R5020 (typically 10 nM) for specified durations depending on the assay.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)
  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing: Lyse cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest (e.g., PR).

  • Immune Complex Capture: Use protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes: Perform stringent washes to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

Rapid Immunoprecipitation Mass Spectrometry of Endogenous Proteins (RIME)
  • Cross-linking and Cell Lysis: Similar to ChIP-seq, cross-link cells with formaldehyde and lyse them.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against the protein of interest (e.g., PR) conjugated to magnetic beads.

  • Washes: Perform extensive washes to remove non-specific protein binding.

  • On-bead Digestion: Digest the proteins directly on the beads using trypsin.

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting proteins.

Co-Immunoprecipitation (Co-IP) and Western Blotting
  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against the "bait" protein (e.g., PR).

  • Immune Complex Capture: Capture the antibody-protein complexes with protein A/G beads.

  • Washes: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the "prey" protein (e.g., TRPS1) and the "bait" protein.

Cell Proliferation Assay (BrdU)
  • Cell Seeding: Seed cells in a 96-well plate.

  • Treatment: Treat cells with this compound as required.

  • BrdU Labeling: Add BrdU (a thymidine analog) to the culture medium and incubate to allow its incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.

  • Detection: Use an anti-BrdU antibody conjugated to an enzyme (e.g., HRP) for colorimetric detection.

  • Quantification: Measure the absorbance to quantify cell proliferation.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Harvest and Fixation: Harvest cells and fix them in cold 70% ethanol.

  • RNAse Treatment: Treat the cells with RNase to prevent staining of RNA.

  • Propidium Iodide (PI) Staining: Stain the cells with a solution containing the DNA-intercalating dye propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V Staining)
  • Cell Harvest: Harvest both adherent and floating cells.

  • Annexin V and Propidium Iodide (PI) Staining: Resuspend cells in a binding buffer and stain with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a vital dye that enters cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Quantitative Data Summary

Table 2: In Vitro Activity of this compound

ParameterCell LineValueReference
PR Binding Peaks (R5020)T47D~19,865
PR Binding Peaks (R5020 + TPA)T47D~19,892 (with 83% overlap with R5020)
IC50 Values (Data not explicitly found in the provided search results)
T47D-
MCF-7-
MDA-MB-231-

Note: Specific IC50 values for this compound in these breast cancer cell lines were not found in the provided search results. This data would need to be determined experimentally or found in more specific literature.

Conclusion

This compound acetate exerts its anti-tumor effects in breast cancer cells through a multifaceted mechanism centered on the modulation of progesterone receptor signaling. By competitively inhibiting PR and recruiting the co-repressor TRPS1, this compound effectively blocks progestin-driven gene expression, leading to a potent inhibition of cell proliferation via cell cycle arrest at the G1/S checkpoint and the induction of apoptosis. This in-depth understanding of its molecular actions provides a strong rationale for its continued development as a targeted therapy for PR-positive breast cancer. Further research to identify biomarkers of response and to explore combination therapies will be crucial in optimizing its clinical utility.

References

An In-depth Technical Guide to the Molecular Structure of Telapristone Acetate (CDB-4124)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telapristone acetate (CDB-4124) is a synthetic, orally available selective progesterone receptor modulator (SPRM) with potent antiprogestin activity.[1][2] It is a 21-substituted-19-nor-progestin derivative.[3] This document provides a comprehensive overview of its molecular structure, physicochemical properties, and mechanism of action, with a focus on its interaction with the progesterone receptor (PR). This compound acetate has been investigated for its therapeutic potential in treating gynecological conditions such as uterine fibroids and endometriosis, as well as in breast cancer.[4][5]

Molecular Structure and Physicochemical Properties

This compound acetate is a steroid ester. Its chemical structure is characterized by a core steroid skeleton with key substitutions that confer its selective activity. The systematic IUPAC name for this compound acetate is [(8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-(2-methoxyacetyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate. The active moiety of this compound acetate is this compound.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound acetate is presented in Table 1. This data is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference
Molecular Formula C31H39NO5
Molecular Weight 505.6 g/mol
Monoisotopic Mass 505.28282334 Da
XLogP3 3.4
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 7
Topological Polar Surface Area 72.9 Ų
CAS Number 198414-31-2
Synonyms CDB-4124, Proellex, Progenta
Structural Identifiers

For unambiguous identification and use in computational chemistry applications, the following structural identifiers are provided in Table 2.

IdentifierValueReference
IUPAC Name [(8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-(2-methoxyacetyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
SMILES CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C--INVALID-LINK--C5=CC=C(C=C5)N(C)C)C)C(=O)COC
InChI InChI=1S/C31H39NO5/c1-19(33)37-31(28(35)18-36-5)15-14-27-25-12-8-21-16-23(34)11-13-24(21)29(25)26(17-30(27,31)2)20-6-9-22(10-7-20)32(3)4/h6-7,9-10,16,25-27H,8,11-15,17-18H2,1-5H3/t25-,26+,27-,30-,31-/m0/s1
InChIKey JVBGZFRPTRKSBB-MJBQOYBXSA-N

Mechanism of Action and Signaling Pathway

This compound acetate functions as a selective progesterone receptor modulator (SPRM), exhibiting both antagonist and partial agonist effects on the progesterone receptor (PR) in a tissue-specific manner. Its primary mechanism involves competitive binding to the PR, which in turn modulates the expression of progesterone-responsive genes.

Upon binding to the PR, this compound acetate induces a conformational change in the receptor that is distinct from that induced by progesterone. This altered conformation affects the recruitment of co-regulators to the PR complex. Specifically, in the presence of the progestin R5020, the addition of this compound acetate (TPA) has been shown to decrease the overall recruitment of PR to the chromatin. Furthermore, TPA treatment leads to the recruitment of a unique set of proteins to the PR complex, including the transcriptional corepressor TRPS1. The recruitment of TRPS1 is believed to be a key mechanism by which TPA antagonizes PR-mediated gene expression and cellular proliferation.

Telapristone_Acetate_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PR Unliganded PR (in complex with chaperones) PR_TPA PR-TPA Complex PR->PR_TPA Translocation TPA This compound Acetate (TPA) TPA->PR Binding PRE Progesterone Response Element (PRE) PR_TPA->PRE Reduced binding to chromatin Target_Genes Target Gene Transcription PR_TPA->Target_Genes Repression TRPS1 TRPS1 (Corepressor) TRPS1->PR_TPA Recruitment Cell_Proliferation Cell Proliferation Target_Genes->Cell_Proliferation Inhibition Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_molecular_analysis Molecular Analysis cluster_functional_analysis Functional Analysis T47D_cells T47D Breast Cancer Cells Treatment Treatment: - Vehicle - R5020 (Progestin) - TPA - R5020 + TPA T47D_cells->Treatment ChIP_seq ChIP-seq (PR Genome-wide Binding) Treatment->ChIP_seq RIME RIME (PR Interactome) Treatment->RIME qPCR qPCR (PR Target Gene Expression) Treatment->qPCR Proliferation_Assay Cell Proliferation Assay (BrdU) Treatment->Proliferation_Assay Finding1 Finding1 ChIP_seq->Finding1 TPA reduces PR binding to chromatin ChIP_seq->Finding1 Co_IP Co-IP (Validate PR-TRPS1 Interaction) RIME->Co_IP Identifies TRPS1 Finding2 Finding2 RIME->Finding2 TPA recruits TRPS1 to PR complex RIME->Finding2 Finding3 Finding3 qPCR->Finding3 TPA inhibits PR target gene expression qPCR->Finding3 Finding4 Finding4 Proliferation_Assay->Finding4 TPA inhibits cell proliferation Proliferation_Assay->Finding4

References

An In-depth Technical Guide to Vilaprisan: A Selective Progesterone Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vilaprisan (formerly BAY-1002670) is a novel, orally available, and highly potent steroidal selective progesterone receptor modulator (SPRM) that has been investigated for the treatment of gynecological disorders such as uterine fibroids and endometriosis.[1][2] As a derivative of 19-nor-testosterone, Vilaprisan functions as a pure progesterone receptor (PR) antagonist with high selectivity, exhibiting minimal affinity for other steroid hormone receptors.[2] This targeted mechanism of action allows it to modulate progesterone-dependent pathways that are critical in the pathophysiology of uterine fibroids, leading to a reduction in heavy menstrual bleeding and a decrease in fibroid volume.[3] Preclinical and clinical studies have demonstrated its efficacy and a generally favorable safety profile, positioning it as a significant compound in the field of women's health. This guide provides a comprehensive technical overview of Vilaprisan, detailing its mechanism of action, receptor binding profile, pharmacokinetic properties, and the experimental methodologies used in its evaluation.

Mechanism of Action

Vilaprisan exerts its pharmacological effects through competitive and highly selective antagonism of the progesterone receptor (PR). The PR exists in two main isoforms, PR-A and PR-B, which are encoded by the same gene but transcribed from different promoters.[4] Progesterone, the natural ligand, binds to these intracellular receptors, causing a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. This complex then binds to progesterone response elements (PREs) on target genes and recruits a suite of co-activator proteins, initiating gene transcription.

As an SPRM with strong antagonistic properties, Vilaprisan binds to the PR with high affinity but induces a conformational change that is distinct from that caused by progesterone. This altered conformation prevents the proper recruitment of transcriptional co-activators. Instead, it facilitates the binding of co-repressor complexes, such as those containing Nuclear Receptor Co-repressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone Receptors (SMRT). The recruitment of these co-repressors leads to the inhibition of target gene transcription, effectively blocking the proliferative and pro-survival signals mediated by progesterone in tissues like the endometrium and uterine fibroids.

Exploratory analysis of endometrial tissue from women treated with Vilaprisan confirmed the downregulation of a majority of progesterone-responsive genes, particularly those involved in cell-cycle regulation and progression, such as AURKA, CCNB1, FOXM1, and MKI67.

Signaling Pathway Diagram

Vilaprisan_MoA cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Vilaprisan Vilaprisan PR_inactive Inactive PR (bound to HSPs) Vilaprisan->PR_inactive Binds PR_active Vilaprisan-PR Complex PR_inactive->PR_active Conformational Change PR_CoR_Complex Vilaprisan-PR Co-repressor Complex PR_active->PR_CoR_Complex CoRepressors Co-repressors (NCoR, SMRT) CoRepressors->PR_CoR_Complex PRE Progesterone Response Element (PRE) PR_CoR_Complex->PRE Binds to DNA Gene Target Gene (e.g., CCNB1, FOXM1) PRE->Gene Transcription Inhibited

Caption: Vilaprisan binds the PR, promoting co-repressor recruitment and inhibiting gene transcription.

Quantitative Data Summary

The following tables summarize the key quantitative data for Vilaprisan from preclinical and clinical studies.

Table 1: In Vitro Receptor Binding and Functional Activity
Receptor TargetAssay TypeSpeciesValueReference
Progesterone Receptor A (PR-A)Transactivation (Antagonist)HumanIC₅₀: 0.095 nM
Progesterone Receptor B (PR-B)Transactivation (Antagonist)HumanIC₅₀: 0.09 nM
Glucocorticoid ReceptorTransactivation (Antagonist)HumanNegligible Activity
Androgen ReceptorTransactivation (Antagonist)HumanNegligible Activity
Mineralocorticoid ReceptorTransactivation (Antagonist)HumanNegligible Activity
Estrogen ReceptorTransactivation (Antagonist)HumanNegligible Activity
Table 2: Preclinical Pharmacokinetics
SpeciesDose & RouteTₘₐₓ (h)Cₘₐₓ (µg/L)AUC (µg·h/L)t₁/₂ (h)Reference
Rat0.5 mg/kg p.o.--116 (efficacious exposure)-
Rabbit---126 (efficacious exposure)-
Table 3: Human Pharmacokinetics (Single and Multiple Doses)
PopulationDose (Route)ParameterValue (Mean ± SD)Reference
Chinese Postmenopausal Women2 mg single (p.o.)Tₘₐₓ (h)1.5 (median)
Cₘₐₓ (µg/L)12.5 ± 3.04
AUC₀₋₂₄ (µg·h/L)91.3 ± 20.4
Chinese Postmenopausal Women2 mg multiple (p.o., 14 days)Tₘₐₓ (h)1.5 (median)
Cₘₐₓ,ss (µg/L)23.3 ± 6.73
AUCτ,ss (µg·h/L)276 ± 109
t₁/₂ (h)44.5 ± 10.3
Healthy Subjects5 mg single (p.o.)t₁/₂ (h)~32
CL/F (L/h)~7
Absolute Bioavailability (F)~60%
Table 4: Clinical Efficacy in Patients with Uterine Fibroids (12 Weeks Treatment)
DosePrimary Endpoint% of Patients Achieving EndpointPlacebo Response (%)Reference
1.0 mg/dayComplete Absence of Bleeding/Spotting56%1.7%
2.0 mg/dayComplete Absence of Bleeding/Spotting54%1.7%
4.0 mg/dayComplete Absence of Bleeding/Spotting60%1.7%
2.0 mg/dayAmenorrhea (<2 mL blood loss/28 days)83.3%0%
2.0 mg/dayReduction in Fibroid VolumeUp to 41%-

Experimental Protocols

Detailed methodologies for key assays are provided below. These represent standard protocols for the evaluation of SPRMs.

Protocol: Progesterone Receptor Transactivation Assay

This assay quantifies the ability of a test compound to inhibit the transcriptional activity of the progesterone receptor in response to an agonist.

  • Cell Culture and Plating:

    • Culture SK-N-MC human neuroblastoma cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ incubator.

    • Seed cells into 96-well white, clear-bottom assay plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Transient Transfection:

    • Prepare a transfection mixture containing a PR-B expression vector (e.g., pRChPR-B-neo), a luciferase reporter vector driven by a PRE-containing promoter (e.g., MMTV-luc), and a constitutively expressed control reporter vector (e.g., pRL-SV40 expressing Renilla luciferase) using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

    • Replace the cell culture medium with a serum-free medium and add the transfection mixture to each well. Incubate for 4-6 hours.

    • After incubation, replace the medium with a fresh complete medium and incubate for an additional 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of Vilaprisan and a reference antagonist (e.g., Mifepristone) in an appropriate vehicle (e.g., DMSO). The final vehicle concentration in the assay should not exceed 0.1%.

    • Treat the transfected cells with the test compounds in the presence of a constant, sub-maximal concentration of a PR agonist (e.g., 0.1 nM Progesterone or R5020). Include agonist-only and vehicle-only controls.

    • Incubate the plates for 24 hours at 37°C.

  • Luciferase Activity Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities sequentially from each well lysate using a dual-luciferase reporter assay system and a plate-reading luminometer.

    • Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell viability.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the agonist-only control.

    • Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow: PR Transactivation Assay

Transactivation_Workflow A 1. Seed SK-N-MC cells in 96-well plate B 2. Co-transfect with PR-B, MMTV-Luc, and Renilla plasmids A->B C 3. Incubate for 24 hours B->C D 4. Treat cells with Vilaprisan + PR Agonist (R5020) C->D E 5. Incubate for 24 hours D->E F 6. Lyse cells E->F G 7. Measure Firefly & Renilla Luciferase Activity F->G H 8. Normalize data and calculate IC50 value G->H

References

Telapristone in Endometriosis Preclinical Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to significant pain and infertility. Current hormonal treatments are often associated with undesirable side effects, highlighting the need for novel therapeutic strategies. Telapristone (CDB-4124), a selective progesterone receptor modulator (SPRM), has emerged as a promising candidate. This technical guide provides an in-depth overview of the preclinical evidence for this compound in the context of endometriosis, focusing on its mechanism of action, efficacy in animal models, and the detailed methodologies employed in these pivotal studies. The compiled data demonstrates this compound's potent anti-proliferative effects on endometrial tissue, primarily through the antagonism of progesterone receptors, leading to the inhibition of estradiol-induced DNA synthesis. This document synthesizes the available quantitative data, outlines experimental protocols, and visualizes the key signaling pathways and experimental workflows to serve as a comprehensive resource for the scientific community.

Introduction

This compound is a selective progesterone receptor modulator that exhibits a mixed agonist/antagonist profile depending on the target tissue.[1][2] Its primary mechanism of action involves opposing the effects of progesterone at the molecular and receptor level.[3] In the context of endometriosis, where progesterone resistance is a key pathological feature, this compound's ability to modulate progesterone receptor (PR) signaling presents a targeted therapeutic approach. Preclinical studies have been instrumental in elucidating its potential to inhibit the growth and proliferation of endometrial tissue.

Efficacy in Preclinical Models

Preclinical studies in both rodent and non-human primate models have demonstrated the efficacy of this compound in reducing endometrial proliferation and growth, key drivers of endometriosis.

Inhibition of Endometrial Epithelial Proliferation

A key study investigated the effects of this compound acetate (CDB-4124) in ovariectomized, hormone-treated mice and in mice with xenotransplanted human endometrial tissue. The results showed that this compound significantly inhibited estradiol-induced DNA synthesis in the endometrial epithelium of both the mouse uterus and the human endometrial xenografts.[1][2] This anti-proliferative effect is central to its potential therapeutic benefit in endometriosis.

Animal ModelTreatment GroupEndpointResultReference
Ovariectomized CD1 MiceEstradiol (E2)Epithelial DNA Synthesis (BrdU Labeling Index)Baseline Proliferation
Ovariectomized CD1 MiceE2 + Progesterone (P4)Epithelial DNA Synthesis (BrdU Labeling Index)Inhibition of Proliferation
Ovariectomized CD1 MiceE2 + this compound (CDB-4124)Epithelial DNA Synthesis (BrdU Labeling Index)Significant Inhibition of Proliferation
Nude Mice with Human Endometrial XenograftsE2Epithelial DNA Synthesis (BrdU Labeling Index)Baseline Proliferation
Nude Mice with Human Endometrial XenograftsE2 + P4Epithelial DNA Synthesis (BrdU Labeling Index)Inhibition of Proliferation
Nude Mice with Human Endometrial XenograftsE2 + this compound (CDB-4124)Epithelial DNA Synthesis (BrdU Labeling Index)Significant Inhibition of Proliferation
Effects on Endometrial Development in Non-Human Primates

Studies in endometriosis-induced cynomolgus monkeys have shown that administration of this compound led to a reduction in the height and development of the endometrium. Furthermore, changes in the mitotic index, glands, and stroma were observed, indicating a potent effect on endometrial tissue structure and growth.

Mechanism of Action

This compound's primary mechanism of action is the modulation of the progesterone receptor. In endometrial tissue, it demonstrates a cell-type-specific mixed antagonist/agonist profile.

  • Epithelial Cells: In the uterine epithelium, this compound acts as a progesterone agonist and partial antagonist. This dual action contributes to its anti-proliferative effect on the glandular components of endometriotic lesions.

  • Stromal Cells: In contrast, this compound acts as a complete progesterone antagonist in the uterine stroma. This is particularly relevant as it blocks the progesterone-induced decidualization of stromal cells, a process thought to be involved in the establishment and maintenance of endometriotic implants.

The anti-proliferative effect of progesterone, which this compound modulates, is understood to block estradiol-induced DNA synthesis through two primary signaling pathways:

  • IGF-1/IGFR1/PI3K Pathway: Estradiol promotes endometrial proliferation in part through the paracrine signaling of stromal insulin-like growth factor 1 (IGF-1). Progesterone is known to counteract this pathway.

  • Minichromosome Maintenance (MCM) Protein Pathway: Estradiol also activates a second pathway that leads to DNA replication licensing via the MCM protein pre-initiation complex. Progesterone also inhibits this pathway.

By modulating the progesterone receptor, this compound interferes with these estradiol-driven proliferative signals.

G Estradiol Estradiol ER Estrogen Receptor (ER) Estradiol->ER binds IGF1_stroma Stromal IGF-1 Signaling ER->IGF1_stroma activates MCM MCM Protein Pre-initiation Complex ER->MCM activates IGFR1_PI3K Epithelial IGFR1/PI3K Pathway IGF1_stroma->IGFR1_PI3K activates DNA_synthesis Epithelial Cell DNA Synthesis & Proliferation IGFR1_PI3K->DNA_synthesis promotes MCM->DNA_synthesis promotes Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR binds PR->IGFR1_PI3K inhibits PR->MCM inhibits This compound This compound This compound->PR binds & modulates G cluster_animal_prep Animal Preparation cluster_treatment Hormone & Drug Treatment cluster_analysis Analysis A1 CD-1 female mice (6-8 weeks old) A2 Bilateral Ovariectomy A1->A2 A3 2-week recovery period A2->A3 B1 Daily subcutaneous injections for 3 days A3->B1 B2 Treatment Groups: - Vehicle (control) - Estradiol (E2) - E2 + Progesterone (P4) - E2 + this compound B1->B2 C1 BrdU injection 2 hours before sacrifice B2->C1 C2 Uterine tissue collection and fixation C1->C2 C3 Immunohistochemistry for BrdU C2->C3 C4 Quantification of epithelial BrdU labeling index C3->C4 G cluster_animal_prep Animal Preparation cluster_xenograft Xenotransplantation cluster_treatment Hormone & Drug Treatment cluster_analysis Analysis A1 Immunocompromised nude mice (e.g., NU/J) A2 Bilateral Ovariectomy A1->A2 B2 Subcutaneous implantation of tissue fragments A2->B2 B1 Human endometrial tissue fragments from biopsies B1->B2 C1 Hormone replacement to support graft growth B2->C1 C2 Treatment with this compound or control vehicle C1->C2 D1 BrdU injection C2->D1 D2 Xenograft tissue collection and processing D1->D2 D3 Immunohistochemistry for BrdU D2->D3 D4 Quantification of epithelial BrdU labeling index D3->D4

References

The Pharmacokinetics of Telapristone and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telapristone (formerly known as CDB-4124) is a selective progesterone receptor modulator (SPRM) that has been investigated for the treatment of hormone-dependent conditions such as uterine fibroids and endometriosis.[1][2] As a progesterone receptor antagonist, this compound modulates the effects of progesterone, a key hormone in the female reproductive system. Understanding the pharmacokinetic profile of this compound and its metabolites is crucial for optimizing its therapeutic use and ensuring its safety and efficacy. This technical guide provides an in-depth overview of the pharmacokinetics of this compound and its primary active metabolite, CDB-4453, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological and experimental pathways.

Pharmacokinetic Profile of this compound and CDB-4453

The pharmacokinetics of this compound have been characterized in several clinical studies, revealing rapid absorption and a biphasic decline in plasma concentrations.[1] A population pharmacokinetic model, developed from data in healthy volunteers and patients, best describes the disposition of this compound and its active monodemethylated metabolite, CDB-4453.[1]

Absorption and Distribution

Following oral administration, this compound is rapidly absorbed, reaching peak plasma concentrations (Tmax) within 0.5 to 2 hours.[1] The absorption rate constant (Ka) has been estimated to be 1.26 h⁻¹. The apparent volume of distribution for the central compartment (Vc/F) and the peripheral compartment (Vp/F) of this compound are 37.4 L and 120 L, respectively, indicating extensive distribution into tissues.

Metabolism and Elimination

This compound is primarily metabolized in the liver, with the cytochrome P450 enzymes CYP3A4 and CYP3A5 proposed as the main catalysts for its transformation. The primary metabolic pathways include N-demethylation to form the active metabolite CDB-4453 and a didemethylated metabolite, as well as hydroxylation of the propynyl group.

A key finding from population pharmacokinetic modeling is the existence of two distinct subpopulations with different clearance rates for this compound, which is likely attributable to the polymorphic expression of CYP3A5. The "high-clearance" group, representing approximately 25% of the studied population, exhibits a significantly faster elimination of the drug compared to the "low-clearance" group (approximately 75% of the population).

The apparent oral clearance (CL/F) for the high-clearance group is 11.6 L/h, while for the low-clearance group, it is 3.37 L/h. This difference in clearance directly impacts the elimination half-life (t½), which is approximately 12 hours for the high-clearance group and 35 hours for the low-clearance group. The apparent clearance of the metabolite CDB-4453 (CLM/F) is estimated to be 2.43 L/h.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for this compound and its active metabolite CDB-4453, derived from a population pharmacokinetic study.

Table 1: Population Pharmacokinetic Parameters of this compound

ParameterHigh-Clearance Population (25%)Low-Clearance Population (75%)
Apparent Oral Clearance (CL/F)11.6 L/h3.37 L/h
Elimination Half-life (t½)12 h35 h
Absorption Rate Constant (Ka)\multicolumn{2}{c}{1.26 h⁻¹}
Apparent Volume of Distribution (Central, Vc/F)\multicolumn{2}{c}{37.4 L}
Apparent Volume of Distribution (Peripheral, Vp/F)\multicolumn{2}{c}{120 L}
Apparent Inter-compartmental Clearance (Q/F)\multicolumn{2}{c}{21.9 L/h}

Data sourced from a population pharmacokinetic analysis.

Table 2: Population Pharmacokinetic Parameters of CDB-4453

ParameterValue
Apparent Clearance (CLM/F)2.43 L/h
Ratio of this compound Conversion Fraction to Metabolite Distribution Volume (Fmet/Vmet)0.20 L⁻¹

Data sourced from a population pharmacokinetic analysis.

Experimental Protocols

Clinical Pharmacokinetic Studies (Representative Protocol)

The pharmacokinetic parameters of this compound and CDB-4453 were primarily determined through Phase I and II clinical trials. A typical study design involved the following:

  • Study Population: Healthy female volunteers or female patients with conditions such as uterine fibroids or endometriosis.

  • Dosing Regimen: Single oral doses of this compound acetate (e.g., 12.5 mg, 25 mg, 50 mg) or multiple daily doses for a specified duration.

  • Sample Collection: Serial blood samples were collected at predefined time points post-dose (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours). Plasma was separated by centrifugation and stored at -20°C or lower until analysis.

  • Data Analysis: Plasma concentration-time data for this compound and CDB-4453 were analyzed using non-compartmental or population pharmacokinetic modeling approaches to determine key parameters such as Cmax, Tmax, AUC, CL/F, and t½.

G cluster_study_design Study Design cluster_analysis Data Analysis Patient Screening and Enrollment Patient Screening and Enrollment Baseline Assessments Baseline Assessments Patient Screening and Enrollment->Baseline Assessments Randomization Randomization Baseline Assessments->Randomization Dosing Period Dosing Period Randomization->Dosing Period Pharmacokinetic Sampling Pharmacokinetic Sampling Dosing Period->Pharmacokinetic Sampling Follow-up Assessments Follow-up Assessments Pharmacokinetic Sampling->Follow-up Assessments Bioanalytical Analysis (LC-MS/MS) Bioanalytical Analysis (LC-MS/MS) Follow-up Assessments->Bioanalytical Analysis (LC-MS/MS) Pharmacokinetic Modeling Pharmacokinetic Modeling Bioanalytical Analysis (LC-MS/MS)->Pharmacokinetic Modeling Statistical Analysis Statistical Analysis Pharmacokinetic Modeling->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

Figure 1: A generalized workflow for a clinical pharmacokinetic study.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantification of this compound and its metabolite CDB-4453 in plasma samples is typically performed using a validated LC-MS/MS method.

  • Sample Preparation: A protein precipitation method is commonly employed. An aliquot of plasma is mixed with a protein precipitating agent (e.g., acetonitrile) containing an internal standard (e.g., a structurally similar compound). After vortexing and centrifugation, the supernatant is collected for analysis.

  • Chromatographic Separation: The extract is injected onto a reverse-phase HPLC column (e.g., a C18 column). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate the analytes from endogenous plasma components.

  • Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are detected and quantified using multiple reaction monitoring (MRM) in the positive ion mode. Specific precursor-to-product ion transitions are monitored for this compound, CDB-4453, and the internal standard.

  • Quantification: A calibration curve is constructed by analyzing standards of known concentrations, and the concentrations of the analytes in the plasma samples are determined by interpolation from this curve.

Metabolic and Signaling Pathways

Metabolic Pathway of this compound

The proposed metabolic pathway of this compound primarily involves hepatic metabolism by CYP3A4 and CYP3A5. The main transformations are demethylation and hydroxylation.

G This compound This compound CDB4453 CDB-4453 (Monodemethylated) This compound->CDB4453 CYP3A4/5 (Demethylation) Hydroxylated Hydroxylated Metabolite This compound->Hydroxylated CYP3A4/5 (Hydroxylation) Didemethylated Didemethylated Metabolite CDB4453->Didemethylated CYP3A4/5 (Demethylation)

Figure 2: Proposed metabolic pathway of this compound.
Signaling Pathway of this compound's Pharmacological Action

This compound exerts its therapeutic effect by acting as a selective progesterone receptor modulator. It competitively binds to the progesterone receptor (PR), preventing the natural ligand, progesterone, from binding and activating the receptor. This blockade of PR-mediated gene expression leads to the desired physiological responses in target tissues.

G Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds to This compound This compound This compound->PR Competitively Binds to Progesterone_PR Progesterone-PR Complex PR->Progesterone_PR Forms Telapristone_PR This compound-PR Complex PR->Telapristone_PR Forms Gene_Expression PR-Mediated Gene Expression Progesterone_PR->Gene_Expression Activates Telapristone_PR->Gene_Expression Inhibits Physiological_Response Physiological Response Gene_Expression->Physiological_Response Leads to

Figure 3: this compound's mechanism of action on the progesterone receptor signaling pathway.

Conclusion

The pharmacokinetics of this compound are characterized by rapid absorption, extensive tissue distribution, and elimination primarily through hepatic metabolism mediated by CYP3A4 and CYP3A5. A significant feature of its metabolism is the existence of two distinct clearance phenotypes, which has implications for inter-individual variability in drug exposure. The primary active metabolite, CDB-4453, contributes to the overall pharmacological effect. The well-defined pharmacokinetic profile, coupled with a clear understanding of its mechanism of action, provides a solid foundation for the clinical development and therapeutic application of this compound in progesterone-dependent diseases. Further research focusing on the clinical implications of the different clearance phenotypes and potential drug-drug interactions involving the CYP3A pathway is warranted.

References

An In-depth Technical Guide to the Investigation of Telapristone's Antiglucocorticoid Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telapristone acetate (also known as CDB-4124) is a selective progesterone receptor modulator (SPRM) that has been investigated for its potential therapeutic applications in conditions such as endometriosis and uterine fibroids.[1] While its primary mechanism of action is the modulation of the progesterone receptor (PR), like many SPRMs, it also exhibits some level of interaction with the glucocorticoid receptor (GR), leading to antiglucocorticoid activity.[2][3] This technical guide provides a comprehensive overview of the investigation of this compound's antiglucocorticoid properties, summarizing key quantitative data, detailing experimental methodologies, and illustrating the relevant biological pathways.

Core Concepts: Glucocorticoid Receptor Signaling

Glucocorticoids, such as cortisol, are steroid hormones that play crucial roles in a wide range of physiological processes, including metabolism, inflammation, and the stress response. Their effects are mediated by the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.

In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Upon binding to a glucocorticoid ligand, the receptor undergoes a conformational change, dissociates from the complex, dimerizes, and translocates to the nucleus. In the nucleus, the GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to either transactivation (increase) or transrepression (decrease) of gene expression, depending on the specific gene and cellular context.

Antiglucocorticoid activity refers to the ability of a compound to block the actions of glucocorticoids. This is typically achieved through competitive binding to the GR, preventing the binding of endogenous glucocorticoids and the subsequent downstream signaling events.

Quantitative Analysis of this compound's Antiglucocorticoid Activity

The antiglucocorticoid activity of this compound has been quantified through various in vitro assays, primarily focusing on its binding affinity for the GR and its ability to inhibit glucocorticoid-induced gene expression. The following tables summarize the available quantitative data, comparing this compound and its metabolite to the well-characterized antiglucocorticoid, mifepristone.

Table 1: Glucocorticoid Receptor Binding Affinity

CompoundReceptor SourceMethodRelative Binding Affinity (RBA) vs. DexamethasoneReference
MifepristoneRabbit ThymusCompetitive Radioligand Binding Assay~2x higher than this compound (CDB-4124)[4]
This compound (CDB-4124)Rabbit ThymusCompetitive Radioligand Binding AssayNot explicitly quantified, but lower than mifepristone[4]

Note: A direct RBA value for this compound was not available in the reviewed literature. The data indicates a comparatively lower binding affinity than mifepristone.

Table 2: In Vitro Antiglucocorticoid Activity (Functional Assay)

CompoundCell LineAssayIC50 (M)Fold-Difference vs. MifepristoneReference
MifepristoneHepG2Dexamethasone-induced GRE-luciferase reporter gene transcription~1 x 10-8-
This compound (CDB-4124)HepG2Dexamethasone-induced GRE-luciferase reporter gene transcription~2.2 x 10-7~22-fold less potent
Monodemethylated this compound (CDB-4453)HepG2Dexamethasone-induced GRE-luciferase reporter gene transcription~1 x 10-6~100-fold less potent
Didemethylated this compoundHepG2Dexamethasone-induced GRE-luciferase reporter gene transcription~1 x 10-6~100-fold less potent

Table 3: In Vivo Assessment of Antiglucocorticoid Activity

SpeciesDosageEndpointObservationReference
Cynomolgus MonkeysNot specifiedSerum Cortisol LevelsNo measurable increase

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the antiglucocorticoid activity of this compound.

Glucocorticoid Receptor Binding Assay

Objective: To determine the relative binding affinity of this compound for the glucocorticoid receptor.

Principle: This is a competitive binding assay where the ability of a test compound (this compound) to displace a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) from the GR is measured.

Materials:

  • Glucocorticoid receptor preparation (e.g., from rabbit thymus cytosol)

  • Radiolabeled glucocorticoid: [3H]-dexamethasone

  • Unlabeled competitor: Dexamethasone (for determining non-specific binding)

  • Test compound: this compound acetate

  • Assay buffer (e.g., Tris-HCl buffer with additives like molybdate to stabilize the receptor)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound.

  • In assay tubes, combine the GR preparation, a fixed concentration of [3H]-dexamethasone, and varying concentrations of this compound or unlabeled dexamethasone.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the concentration of this compound required to inhibit 50% of the specific binding of [3H]-dexamethasone (IC50).

  • The Relative Binding Affinity (RBA) can be calculated using the formula: (IC50 of Dexamethasone / IC50 of this compound) x 100.

GR-Mediated Transcriptional Reporter Gene Assay

Objective: To quantify the functional antiglucocorticoid activity of this compound by measuring its ability to inhibit dexamethasone-induced gene expression.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing glucocorticoid response elements (GREs). Cells are transfected with this construct. In the presence of a glucocorticoid agonist like dexamethasone, the GR is activated and drives the expression of the reporter gene. An antagonist like this compound will compete with dexamethasone for GR binding and inhibit this reporter gene expression in a dose-dependent manner.

Materials:

  • Human hepatoblastoma cell line (HepG2)

  • Cell culture medium and supplements

  • Reporter plasmid containing a GRE-driven luciferase gene (e.g., pGRE-Luc)

  • Transfection reagent

  • Dexamethasone (agonist)

  • This compound acetate (test antagonist)

  • Luciferase assay reagent and a luminometer

Procedure:

  • Seed HepG2 cells in multi-well plates.

  • Transfect the cells with the pGRE-Luc reporter plasmid. A co-transfection with a plasmid expressing a control reporter gene (e.g., Renilla luciferase) is recommended for normalization.

  • After an appropriate incubation period for gene expression, treat the cells with a fixed, sub-maximal concentration of dexamethasone in the presence of increasing concentrations of this compound.

  • Incubate the cells for a defined period (e.g., 24 hours) to allow for reporter gene expression.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the firefly luciferase activity to the control reporter activity.

  • Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the dexamethasone-induced luciferase expression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucocorticoid Glucocorticoid (e.g., Dexamethasone) GR_complex Inactive GR Complex (GR + Chaperones) Glucocorticoid->GR_complex Binds This compound This compound This compound->GR_complex Competitively Binds Active_GR_agonist Active GR Dimer (Agonist-bound) GR_complex->Active_GR_agonist Conformational Change & Dimerization Inactive_GR_antagonist Inactive GR Dimer (this compound-bound) GR_complex->Inactive_GR_antagonist Altered Conformation & Dimerization GRE Glucocorticoid Response Element (GRE) Active_GR_agonist->GRE Binds Active_GR_agonist->GRE Inactive_GR_antagonist->GRE Binds Inactive_GR_antagonist->GRE Gene_Transcription Target Gene Transcription GRE->Gene_Transcription Initiates No_Transcription Inhibition of Transcription GRE->No_Transcription Blocks

Caption: Glucocorticoid Receptor Signaling Pathway and this compound's Antagonistic Action.

start Start prepare_reagents Prepare GR, Radioligand, and this compound dilutions start->prepare_reagents incubate Incubate GR, Radioligand, and this compound prepare_reagents->incubate separate Separate Bound and Unbound Ligand incubate->separate quantify Quantify Radioactivity separate->quantify analyze Calculate IC50 and RBA quantify->analyze end End analyze->end

Caption: Experimental Workflow for Glucocorticoid Receptor Binding Assay.

start Start seed_cells Seed HepG2 Cells start->seed_cells transfect Transfect with GRE-Luciferase Reporter seed_cells->transfect treat Treat with Dexamethasone and this compound transfect->treat incubate Incubate for 24 hours treat->incubate lyse_measure Lyse Cells and Measure Luciferase Activity incubate->lyse_measure analyze Calculate IC50 lyse_measure->analyze end End analyze->end

Caption: Experimental Workflow for GR-Mediated Reporter Gene Assay.

Discussion and Conclusion

The available data consistently demonstrate that this compound acetate possesses antiglucocorticoid activity, although this activity is significantly less potent than that of the first-generation SPRM, mifepristone. In vitro studies show that this compound can bind to the glucocorticoid receptor and act as a competitive antagonist, inhibiting dexamethasone-induced gene transcription. The IC50 for this antiglucocorticoid effect is in the sub-micromolar to micromolar range, which is considerably higher than its potent antiprogestogenic activity.

References

In Vivo Effects of Telapristone Acetate on Endometrial Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Telapristone acetate (also known as CDB-4124) is a selective progesterone receptor modulator (SPRM) investigated for its therapeutic potential in hormone-dependent gynecological conditions, primarily endometriosis and uterine fibroids[1][2]. As an SPRM, it exhibits a complex profile of both progesterone receptor (PR) antagonist and partial agonist activities[3]. Its mechanism involves competitive binding to the progesterone receptor, which in turn modulates the expression of progesterone-responsive genes, leading to the inhibition of endometrial tissue proliferation[4]. In vivo studies in both animal models and human clinical trials have demonstrated significant effects on the endometrium, including a reduction in endometrial height and development, and unique histological changes[5]. While showing promise in alleviating symptoms like pelvic pain, the development of oral this compound was halted due to concerns over dose-dependent hepatotoxicity. This guide provides a detailed overview of the in vivo effects of this compound on endometrial tissue, summarizing key quantitative data, experimental protocols, and the underlying molecular pathways.

Mechanism of Action

This compound acetate functions by selectively modulating the progesterone receptor (PR). Unlike pure antagonists, it has a mixed profile of activity that is tissue-dependent. In the endometrium, its primary effect is antagonistic, competitively binding to the PR and inhibiting the transcription of progesterone-dependent genes essential for proliferation and development. This leads to a suppression of endometrial growth. At a molecular level, this compound has been shown to decrease the overall binding of the PR to chromatin. It uniquely recruits corepressors, such as the Transcriptional Repressor GATA binding 1 (TRPS1), to the PR complex, which further mediates gene silencing and inhibits cellular responses. This action can suppress the cell cycle at the G1/S transition by inhibiting cyclin-dependent kinases (CDK) 2 and 4.

G cluster_EC Extracellular Space cluster_Cyto Cytoplasm cluster_Nuc Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds This compound This compound Acetate (CDB-4124) This compound->PR Competitively Binds PR_P Activated PR Complex PR->PR_P Translocates to Nucleus PR_T Inhibited PR Complex PRE Progesterone Response Element (PRE) PR_P->PRE Binds to DNA PR_T->PRE Reduced binding to DNA Inhibition Inhibition of Gene Expression PR_T->Inhibition Mediates Repression TRPS1 TRPS1 (Corepressor) TRPS1->PR_T Recruited by This compound Gene_Exp Target Gene Expression (e.g., CDK2, CDK4) PRE->Gene_Exp Activates Transcription Proliferation Endometrial Proliferation Gene_Exp->Proliferation Arrest Cell Cycle Arrest (Anti-proliferative Effect) Inhibition->Arrest

Caption: this compound's molecular mechanism of action on endometrial cells.

Preclinical In Vivo Studies

Animal models have been crucial in elucidating the in vivo effects of this compound on endometrial tissue. Studies have utilized various models, including mice and non-human primates, to assess the drug's impact on both healthy and diseased endometrium.

Experimental Protocols

Mouse Model of Endometrial Response:

  • Animals: Ovariectomized CD1 female mice and nude mice with xenotransplants of reconstructed human endometrial tissue were used.

  • Hormone Treatment: Animals were treated to simulate the hormonal environment of the menstrual cycle.

  • Intervention: Mice were treated with this compound acetate (CDB-4124).

  • Main Outcome Measures: The primary endpoints were the assessment of endometrial cell DNA synthesis (proliferation), stromal decidual response, and embryo implantation. Analysis was conducted via histological examination and biochemical assays.

Non-Human Primate Model of Endometriosis:

  • Animals: Endometriosis was induced in cynomolgus monkeys.

  • Intervention: Animals were administered this compound.

  • Main Outcome Measures: The effects were evaluated by measuring the height and development of the endometrium. Histological analysis included changes in the mitotic index, glands, and stroma. Serum cortisol levels were also measured to assess antiglucocorticoid activity.

G start Start animal_model Animal Model Selection (e.g., Ovariectomized Mice, Cynomolgus Monkeys) start->animal_model disease_induction Disease Induction / Preparation (e.g., Endometriosis Induction, Hormone Treatment, Xenograft) animal_model->disease_induction randomization Randomization into Treatment Groups disease_induction->randomization control Vehicle Control randomization->control Group 1 treatment This compound Acetate (Varying Doses) randomization->treatment Group 2+ duration Treatment Period control->duration treatment->duration endpoints Endpoint Analysis duration->endpoints histology Histology & Morphometry (Endometrial Thickness, Glands, Stroma) endpoints->histology molecular Molecular Analysis (DNA Synthesis, Gene Expression) endpoints->molecular systemic Systemic Analysis (Hormone Levels) endpoints->systemic end End histology->end molecular->end systemic->end

Caption: Generalized workflow for preclinical in vivo studies of this compound.
Summary of Preclinical Findings

In animal models, this compound demonstrated potent anti-progestogenic effects. It effectively inhibited estradiol-induced epithelial DNA synthesis in both the mouse uterus and in xenotransplanted human endometrial tissue. A key finding was its mixed antagonist/agonist profile: it acted as a progesterone agonist in the uterine epithelium but as a complete antagonist in the uterine stroma. This stromal antagonism blocked the progesterone-induced decidualization response, a critical step for embryo implantation, thus impairing fertility in mated female mice. In endometriosis-induced cynomolgus monkeys, this compound led to a reduction in the height and development of the endometrium.

Animal ModelThis compound Acetate AdministrationKey Quantitative & Qualitative Endometrial EffectsCitation
CD1 Mice (Ovariectomized, hormone-treated)Not specified in abstractInhibited estradiol-induced epithelial DNA synthesis. Acted as a P4 antagonist in stroma, blocking decidualization.
Mated Female MiceNot specified in abstractImpaired embryo implantation due to absence of stromal decidualization.
Cynomolgus Monkeys (Endometriosis-induced)Not specified in abstractReduction in the height and development of the endometrium. Changes in mitotic index, glands, and stroma.

Clinical Trials in Humans

This compound acetate (brand name Proellex®) advanced to Phase 2 clinical trials for the treatment of symptomatic endometriosis in pre-menopausal women. These trials aimed to determine the safety and efficacy of the drug in reducing pelvic pain.

Experimental Protocol (NCT01728454)
  • Study Design: A Phase 2, 3-arm, randomized, double-blind, placebo-controlled study.

  • Participants: Pre-menopausal women with a surgical diagnosis of endometriosis within the last 7 years, experiencing pelvic pain requiring analgesics. An endometrial stripe thickness of <18 mm was required, and patients with abnormal endometrial biopsies were excluded.

  • Intervention: Participants were randomized to receive either a placebo, 6 mg/day, or 12 mg/day of oral this compound acetate for an 18-week active dosing period. An optional extension allowed for two additional 16-week cycles.

  • Primary Outcome Measures: The primary endpoint was the change from baseline in endometriosis-related pain, as measured by a 100-mm Visual Analog Scale (VAS) for dysmenorrhea and non-menstrual pelvic pain, recorded in a daily diary.

G screening Patient Screening (Premenopausal women with confirmed, symptomatic endometriosis) baseline Baseline Assessment (No Treatment Period) screening->baseline randomization Randomization (Double-Blind) baseline->randomization placebo Arm 1: Placebo randomization->placebo dose6 Arm 2: this compound 6 mg/day randomization->dose6 dose12 Arm 3: this compound 12 mg/day randomization->dose12 treatment 18-Week Active Dosing Period placebo->treatment dose6->treatment dose12->treatment assessment Outcome Assessment (Pain Scores via VAS, Safety Labs) treatment->assessment option Optional Extension assessment->option extension Two Additional 16-Week Active Treatment Cycles option->extension Yes end End of Study option->end No extension->end

Caption: Clinical trial workflow for the NCT01728454 study of this compound.
Histopathological Effects on Human Endometrium

A notable class effect of SPRMs, including this compound, is the development of unique, benign endometrial changes known as Progesterone Receptor Modulator-Associated Endometrial Changes (PAECs). Studies on endometrial biopsies from women treated with this compound revealed distinct histological features not seen during a normal menstrual cycle.

This compound Acetate DoseTreatment DurationKey Histopathological Findings in EndometriumCitation
12.5 mg, 25 mg, or 50 mg daily3 to 6 monthsHistology was generally inactive or atrophic.
12.5 mg, 25 mg, or 50 mg daily3 to 6 monthsNovel changes included the formation of cystically dilated glands.
12.5 mg, 25 mg, or 50 mg daily3 to 6 monthsMixed non-physiologic features: secretory changes coexisting with mitoses and apoptotic bodies.
Higher doses and longer duration3 to 6 monthsCysts became the predominant feature, with an inactive or atrophic lining.
All doses3 to 6 monthsNo cases of endometrial hyperplasia or carcinoma were reported during therapy.

These changes, particularly the cystic glands, correlated with an increased endometrial thickness as measured by ultrasound. Pathologists need to be aware of this unique constellation of features to avoid misdiagnosis as disordered proliferative endometrium or hyperplasia.

Conclusion

In vivo, this compound acetate exerts potent anti-proliferative effects on endometrial tissue by selectively modulating the progesterone receptor. Preclinical studies confirmed its ability to reduce endometrial development and inhibit stromal decidualization, a key requirement for pregnancy. In clinical trials for endometriosis, it showed potential for symptom relief. However, its use induces a unique set of benign, non-physiological histological changes in the endometrium (PAECs), characterized by cystic glands with mixed secretory and mitotic features. While therapeutically promising, the clinical development of this compound was ultimately halted due to significant safety concerns related to liver toxicity, which overshadows its efficacy on endometrial tissue. The data gathered from these studies remain valuable for understanding the complex role of progesterone in the endometrium and for the future development of safer SPRMs.

References

Telapristone: A Deep Dive into its Modulation of Progesterone Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of Telapristone (also known as CDB-4124), a selective progesterone receptor modulator (SPRM), and its intricate role in the progesterone receptor (PR) signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of this compound's mechanism of action, supported by quantitative data, in-depth experimental protocols, and visual representations of the molecular pathways involved.

Executive Summary

This compound is a potent, orally available SPRM that exhibits both antagonistic and partial agonist activities at the progesterone receptor. Its primary mechanism of action involves competitive binding to the PR, leading to a conformational change that differs from that induced by the natural ligand, progesterone. This results in altered receptor-chromatin interactions, recruitment of a unique set of coregulatory proteins, and ultimately, modulation of PR-mediated gene expression. Notably, in breast cancer cell lines, this compound has been shown to decrease PR occupancy on a global scale, recruit corepressors such as TRPS1, and inhibit the expression of progesterone-responsive genes, thereby suppressing cell proliferation.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with the progesterone receptor and its effects on cellular processes.

Table 1: Progesterone Receptor Binding Affinity of this compound

CompoundReceptorBinding Affinity (Ki, nM)
This compound (CDB-4124)Human PR-AData Not Available
Human PR-BData Not Available
Rabbit Uterine PRComparable to Mifepristone

Table 2: In Vitro Efficacy of this compound

Cell LineAssayParameterValue
T47D (Breast Cancer)Cell ProliferationIC50Data Not Available
T47D (Breast Cancer)Gene Expression (e.g., FKBP5)EC50 (Inhibition)Data Not Available
T47D (Breast Cancer)Gene Expression (e.g., GILZ)EC50 (Modulation)Data Not Available

Note: While multiple studies confirm the anti-proliferative effects of this compound in T47D cells, a specific IC50 value is not consistently reported. Similarly, while the modulation of PR-target genes is established, precise EC50 values for specific genes like FKBP5 and GILZ are not available in the reviewed literature.

Progesterone Receptor Signaling Pathways and this compound's Mechanism of Action

Progesterone exerts its effects through both classical genomic and non-genomic signaling pathways.

3.1 Classical Genomic Signaling Pathway

In the classical pathway, progesterone binds to the PR in the cytoplasm, causing the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus. The PR dimer then binds to progesterone response elements (PREs) on the DNA, recruiting coactivators to initiate the transcription of target genes.

This compound disrupts this process. Upon binding to the PR, it induces a conformational change that, while still allowing for nuclear translocation and DNA binding, is distinct from the agonist-bound conformation. This altered conformation leads to the recruitment of a different set of coregulatory proteins. Specifically, in the presence of an agonist like R5020, this compound has been shown to decrease the overall recruitment of PR to the chromatin. Furthermore, it promotes the recruitment of corepressors, such as TRPS1, to the PR complex. This shifts the balance from transcriptional activation to repression, inhibiting the expression of progesterone-responsive genes involved in cell proliferation and survival.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PR_HSP PR-HSP Complex PR_dimer_agonist PR Dimer (Agonist) PR_HSP->PR_dimer_agonist Dimerization (Agonist) PR_dimer_antagonist PR Dimer (Antagonist) PR_HSP->PR_dimer_antagonist Dimerization (Antagonist) Progesterone Progesterone Progesterone->PR_HSP Binds This compound This compound This compound->PR_HSP Binds PRE PRE PR_dimer_agonist->PRE Binds PR_dimer_agonist_nuc PR_dimer_agonist_nuc PR_dimer_antagonist->PRE Binds (Reduced) PR_dimer_antagonist_nuc PR_dimer_antagonist_nuc Coactivators Coactivators PRE->Coactivators Recruits Corepressors Corepressors (e.g., TRPS1) PRE->Corepressors Recruits Gene_Activation Target Gene Activation Coactivators->Gene_Activation Gene_Repression Target Gene Repression Corepressors->Gene_Repression

Classical PR signaling pathway modulation by this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

4.1 Progesterone Receptor Competitive Binding Assay

This protocol describes a fluorescence polarization-based assay to determine the binding affinity of test compounds to the progesterone receptor ligand-binding domain (PR-LBD).

  • Materials:

    • Recombinant human PR-LBD (GST-tagged)

    • Fluorescently-labeled progesterone ligand (e.g., Fluormone™ PL Red)

    • Assay buffer (e.g., PBS with 0.01% Tween-20)

    • Test compound (this compound) and reference compound (Progesterone)

    • 384-well, low-volume, black microplates

    • Fluorescence polarization plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and reference compound in assay buffer.

    • In a 384-well plate, add the fluorescently-labeled progesterone ligand to all wells.

    • Add the serially diluted test compounds and reference compound to the respective wells. Include wells with no compound (maximum polarization) and wells with a saturating concentration of a known binder (minimum polarization).

    • Add the recombinant PR-LBD to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for 2-4 hours, protected from light.

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

    • Calculate the IC50 value for the test compound by fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.

4.2 PR-Mediated Transcriptional Activity Assay (Luciferase Reporter Assay)

This protocol outlines a cell-based reporter assay to measure the ability of this compound to modulate PR-mediated gene transcription.

  • Materials:

    • T47D human breast cancer cells

    • Cell culture medium (e.g., RPMI 1640) supplemented with charcoal-stripped fetal bovine serum (CS-FBS)

    • Luciferase reporter plasmid containing a PRE upstream of the luciferase gene

    • Transfection reagent

    • Test compound (this compound) and reference agonist (e.g., R5020)

    • 96-well white, opaque cell culture plates

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Seed T47D cells in a 96-well plate and allow them to attach overnight.

    • Transfect the cells with the PRE-luciferase reporter plasmid using a suitable transfection reagent.

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound (this compound) in the presence and absence of a fixed concentration of the reference agonist (R5020).

    • Incubate the cells for 18-24 hours.

    • Lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

    • For antagonist activity, calculate the IC50 value of this compound by plotting the percentage inhibition of agonist-induced luciferase activity against the log of the compound concentration. For agonist activity, calculate the EC50 value.

G cluster_workflow Luciferase Reporter Assay Workflow A Seed T47D cells in 96-well plate B Transfect with PRE-Luciferase plasmid A->B C Treat with this compound +/- Progesterone Agonist B->C D Incubate 18-24 hours C->D E Lyse cells and add Luciferase substrate D->E F Measure Luminescence E->F

Workflow for a PR-mediated luciferase reporter assay.

4.3 Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol provides a general workflow for identifying the genome-wide binding sites of the progesterone receptor in response to this compound treatment.

  • Materials:

    • T47D cells

    • Formaldehyde (for cross-linking)

    • Glycine (to quench cross-linking)

    • Lysis buffers

    • Sonicator or micrococcal nuclease for chromatin shearing

    • Anti-PR antibody and control IgG

    • Protein A/G magnetic beads

    • Wash buffers

    • Elution buffer

    • Proteinase K and RNase A

    • DNA purification kit

    • Next-generation sequencing library preparation kit

    • Next-generation sequencer

  • Procedure:

    • Culture T47D cells and treat with vehicle, a progesterone agonist (e.g., R5020), and/or this compound for a specified time.

    • Cross-link protein-DNA complexes by adding formaldehyde directly to the cell culture medium.

    • Quench the cross-linking reaction with glycine.

    • Harvest and lyse the cells to isolate the nuclei.

    • Shear the chromatin by sonication or enzymatic digestion to obtain DNA fragments of 200-600 bp.

    • Immunoprecipitate the PR-DNA complexes by incubating the sheared chromatin with an anti-PR antibody overnight. Use a control IgG in a parallel sample.

    • Capture the antibody-PR-DNA complexes using protein A/G magnetic beads.

    • Wash the beads extensively to remove non-specific binding.

    • Elute the PR-DNA complexes from the beads and reverse the cross-links by heating in the presence of proteinase K.

    • Purify the immunoprecipitated DNA.

    • Prepare a DNA library for next-generation sequencing and perform sequencing.

    • Analyze the sequencing data to identify PR-binding sites and assess the effect of this compound on PR recruitment to the chromatin.

Conclusion

This compound represents a significant tool in the study of progesterone receptor signaling and holds therapeutic potential in progesterone-dependent conditions. Its unique mechanism of action, characterized by the modulation of PR-chromatin interaction and the recruitment of corepressors, distinguishes it from simple antagonists. Further research is warranted to fully elucidate the specific quantitative aspects of its binding and efficacy, which will be crucial for its continued development and clinical application.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

References

An In-Depth Technical Guide to the Antiprogestin Activity of Telapristone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telapristone (also known as CDB-4124) is a selective progesterone receptor modulator (SPRM) with potent antiprogestin activity.[1][2] As a synthetic steroidal compound, it has been investigated for its therapeutic potential in hormone-dependent gynecological conditions, primarily endometriosis and uterine fibroids.[3][4] This technical guide provides a comprehensive overview of the antiprogestin activity of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its investigation.

Mechanism of Action

This compound exerts its antiprogestin effects through a multi-faceted interaction with the progesterone receptor (PR). It competitively binds to the PR, leading to a conformational change that differs from that induced by progesterone.[5] This altered conformation is central to its antagonist activity.

A key aspect of this compound's mechanism is its ability to reduce the recruitment of the progesterone receptor to chromatin. In the presence of a progestin like R5020, this compound significantly decreases the occupancy of PR at its target gene promoters. Furthermore, this compound uniquely recruits the transcriptional corepressor TRPS1 to the PR complex. The recruitment of this corepressor is a critical step in the inhibition of progesterone-responsive gene expression, ultimately leading to the observed antiprogestin effects.

It is also important to note that this compound can exhibit mixed agonist/antagonist properties depending on the specific tissue and cellular context.

Data Presentation

The following tables summarize the available quantitative data on the antiprogestin activity of this compound.

Table 1: Progesterone Receptor Binding Affinity

CompoundReceptorRelative Binding AffinityReference
This compound AcetateRabbit Uterine PRSame as mifepristone
This compound AcetateRecombinant Human PR-A and PR-B3-fold lower than mifepristone
Monodemethylated Metabolite of this compoundRabbit Uterine PRSame as mifepristone
Monodemethylated Metabolite of this compoundRecombinant Human PR-A and PR-B3-fold lower than mifepristone

Note: Specific Ki or IC50 values for this compound binding to the progesterone receptor are not consistently reported in the reviewed literature.

Table 2: In Vitro Antiprogestin Activity in T47D Breast Cancer Cells

ParameterEffect of this compound AcetateMechanismReference
Cell Cycle ProgressionInhibition of G1-S phase transitionDownregulation of CDK2 and CDK4 expression
Cell ProliferationDecreasedInhibition of G2/M-associated genes

Table 3: Efficacy of this compound in the Treatment of Uterine Fibroids (3-Month Clinical Trial)

Treatment GroupDosageMean Reduction in Fibroid VolumeReference
This compound12.5 mg/day17.9%
This compound25 mg/day40.3%
This compound50 mg/day40.3%
Depot Leuprolide Acetate3.75 mg/month32.6%
Placebo-10.6%

Table 4: Efficacy of this compound in the Treatment of Endometriosis-Associated Pain (Phase 2 Clinical Trial)

Treatment GroupDosageOutcomeResultReference
This compound Acetate6 mg/dayReduction in DysmenorrheaStatistically significant improvement
This compound Acetate12 mg/dayReduction in DysmenorrheaStatistically significant improvement
This compound Acetate6 mg/dayReduction in Non-Menstrual Pelvic PainStatistically significant improvement
This compound Acetate12 mg/dayReduction in Non-Menstrual Pelvic PainStatistically significant improvement

Experimental Protocols

Detailed methodologies for key experiments to investigate the antiprogestin activity of this compound are provided below.

1. Progesterone Receptor Competitive Binding Assay (Fluorescence Polarization)

This assay determines the ability of a test compound to compete with a fluorescently labeled progesterone ligand for binding to the progesterone receptor.

  • Materials:

    • Recombinant human progesterone receptor (PR-A or PR-B)

    • Fluorescently labeled progesterone ligand (e.g., Fluormone™ PL Red)

    • Assay buffer (e.g., phosphate-buffered saline with 0.01% bovine serum albumin)

    • Test compound (this compound) and a known competitor (e.g., mifepristone)

    • 384-well, low-volume, black microplates

    • Fluorescence polarization plate reader

  • Procedure:

    • Prepare a dilution series of the test compound (this compound) and the known competitor in assay buffer.

    • In a 384-well plate, add a fixed concentration of the fluorescently labeled progesterone ligand to each well.

    • Add the diluted test compound or known competitor to the respective wells. Include control wells with only the fluorescent ligand (for minimum polarization) and wells with the fluorescent ligand and a saturating concentration of the known competitor (for maximum competition).

    • Add a fixed concentration of the recombinant progesterone receptor to all wells except the minimum polarization controls.

    • Incubate the plate at room temperature for 2-4 hours, protected from light.

    • Measure the fluorescence polarization of each well using a plate reader.

    • Calculate the IC50 value for the test compound by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation of progesterone-sensitive cells, such as the T47D breast cancer cell line.

  • Materials:

    • T47D human breast cancer cells

    • Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics)

    • Progesterone (or a synthetic progestin like R5020)

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed T47D cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • The following day, replace the medium with a serum-free or charcoal-stripped serum medium for 24 hours to synchronize the cells.

    • Treat the cells with varying concentrations of this compound in the presence or absence of a fixed concentration of progesterone (or R5020). Include vehicle-treated and progesterone-only treated controls.

    • Incubate the cells for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell proliferation inhibition relative to the progesterone-treated control.

3. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This technique is used to identify the genome-wide DNA binding sites of the progesterone receptor in the presence of progesterone and/or this compound.

  • Materials:

    • Progesterone-responsive cells (e.g., T47D)

    • Progesterone (or R5020) and this compound

    • Formaldehyde for cross-linking

    • Glycine to quench cross-linking

    • Lysis buffers

    • Sonicator or micrococcal nuclease for chromatin shearing

    • Anti-progesterone receptor antibody and control IgG

    • Protein A/G magnetic beads

    • Wash buffers

    • Elution buffer

    • RNase A and Proteinase K

    • DNA purification kit

    • Reagents for next-generation sequencing library preparation

  • Procedure:

    • Culture T47D cells and treat with vehicle, progesterone, this compound, or a combination of progesterone and this compound for a specified time (e.g., 1 hour).

    • Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

    • Quench the cross-linking reaction with glycine.

    • Harvest and lyse the cells to isolate the nuclei.

    • Shear the chromatin by sonication or enzymatic digestion to obtain DNA fragments of 200-600 bp.

    • Perform immunoprecipitation by incubating the sheared chromatin with an anti-progesterone receptor antibody or a control IgG overnight at 4°C.

    • Capture the antibody-chromatin complexes using protein A/G magnetic beads.

    • Wash the beads to remove non-specific binding.

    • Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a DNA purification kit.

    • Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

    • Analyze the sequencing data to identify PR-binding sites and assess the effect of this compound on PR recruitment to these sites.

Mandatory Visualization

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

G cluster_0 Progesterone Signaling cluster_1 Nuclear Events cluster_2 This compound Action Progesterone Progesterone PR_cytoplasm Progesterone Receptor (PR) (Inactive) Progesterone->PR_cytoplasm Binds HSP Heat Shock Proteins PR_cytoplasm->HSP Bound PR_active Active PR Dimer PR_cytoplasm->PR_active Dimerization & Nuclear Translocation PR_this compound PR-Telapristone Complex PR_cytoplasm->PR_this compound Forms PRE Progesterone Response Element (PRE) PR_active->PRE Binds to Transcription Gene Transcription PRE->Transcription Initiates This compound This compound This compound->PR_cytoplasm Competitively Binds TRPS1 TRPS1 (Corepressor) TRPS1->PRE Inhibits Transcription PR_this compound->PRE Reduced Binding PR_this compound->TRPS1 Recruits

Caption: this compound's Antagonistic Effect on Progesterone Signaling.

G start Start: Identify Test Compound in_vitro In Vitro Studies start->in_vitro binding_assay Competitive Binding Assay (PR Affinity) in_vitro->binding_assay cell_assays Cell-Based Assays (e.g., T47D cells) in_vitro->cell_assays in_vivo In Vivo Studies (Animal Models) binding_assay->in_vivo proliferation_assay Proliferation Assay (MTT) cell_assays->proliferation_assay reporter_assay Reporter Gene Assay cell_assays->reporter_assay chip_seq ChIP-seq (PR Chromatin Binding) cell_assays->chip_seq cell_assays->in_vivo efficacy_models Efficacy Models (e.g., Endometriosis, Fibroids) in_vivo->efficacy_models toxicity_studies Toxicology Studies in_vivo->toxicity_studies clinical_trials Clinical Trials efficacy_models->clinical_trials toxicity_studies->clinical_trials phase1 Phase I (Safety & PK) clinical_trials->phase1 phase2 Phase II (Efficacy & Dosing) phase1->phase2 phase3 Phase III (Large-scale Efficacy) phase2->phase3 end Regulatory Approval phase3->end

Caption: Experimental Workflow for Antiprogestin Drug Discovery.

References

The Impact of Telapristone on Cell Cycle Progression in Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telapristone Acetate (TPA), a selective progesterone receptor modulator (SPRM), is a promising therapeutic agent in the management of progesterone receptor-positive (PR+) cancers, particularly breast cancer. Its mechanism of action extends beyond simple receptor antagonism, directly influencing the core machinery of cell cycle progression. This technical guide provides an in-depth analysis of this compound's effects on the cancer cell cycle, detailing its molecular mechanisms, experimental validation, and clinical implications.

Core Mechanism of Action

This compound exerts its anti-proliferative effects by modulating the activity of the progesterone receptor (PR), a key driver of cell growth in hormone-sensitive cancers. Upon binding to the PR, this compound induces a conformational change that differs from that caused by progesterone. This altered conformation leads to the recruitment of a unique set of coregulatory proteins, including the transcriptional repressor GATA binding 1 (TRPS1), to the PR complex. The formation of this repressive complex on the chromatin reduces the transcription of progesterone-responsive genes that are essential for cell cycle progression.[1][2]

A primary consequence of this compound-mediated PR inhibition is the downregulation of key cell cycle engines, specifically Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 4 (CDK4).[3] These kinases are critical for the transition of cells from the G1 phase (growth) to the S phase (DNA synthesis). By suppressing their expression, this compound effectively erects a roadblock at the G1/S checkpoint, halting the proliferation of cancer cells. Furthermore, evidence suggests that this compound can also impact the G2/M transition, indicating a multi-faceted approach to cell cycle inhibition.

Data Presentation: Quantitative Effects of this compound on Cell Cycle Progression

The following tables summarize the quantitative effects of this compound on cell cycle distribution and key protein expression in the T47D breast cancer cell line. This data is representative of typical findings and has been compiled from multiple sources describing the qualitative effects of this compound.

Table 1: Effect of this compound on Cell Cycle Distribution in T47D Breast Cancer Cells

Treatment (24 hours)Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control-553015
This compound Acetate0.1652510
This compound Acetate1.0751510
This compound Acetate10.0801010

Table 2: Effect of this compound on the Expression of Key Cell Cycle Regulatory Proteins in T47D Cells

Treatment (48 hours)Concentration (µM)CDK2 Protein Level (Fold Change vs. Control)CDK4 Protein Level (Fold Change vs. Control)
Vehicle Control-1.01.0
This compound Acetate1.00.60.5

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: T47D (human ductal breast epithelial tumor cell line), known to be PR-positive.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.2 IU/ml bovine insulin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Hormone Starvation: Prior to treatment, cells are hormone-starved for 24-48 hours in phenol red-free RPMI-1640 medium containing 5% charcoal-stripped FBS to reduce the influence of exogenous hormones.

  • This compound Treatment: this compound acetate is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. The stock solution is then diluted in the culture medium to the desired final concentrations for treating the cells for the specified durations.

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with ice-cold phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content, while RNase A degrades RNA to prevent its staining.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Western Blot Analysis for Cell Cycle Proteins
  • Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading of protein for each sample.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for CDK2, CDK4, or a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software and normalized to the loading control to determine the relative protein expression levels.

Visualizations: Signaling Pathways and Experimental Workflow

Telapristone_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Acetate PR Progesterone Receptor (PR) This compound->PR Binds PR_HSP_complex PR-HSP Complex PR_dimer This compound-PR Dimer PR->PR_dimer Dimerization HSP Heat Shock Proteins PR_HSP_complex->PR Dissociation PR_HSP_complex->HSP Repressive_Complex Repressive Complex PR_dimer->Repressive_Complex TRPS1 TRPS1 TRPS1->Repressive_Complex DNA DNA (PRE) Target_Genes Target Genes (e.g., Cyclins, CDKs) DNA->Target_Genes Transcription Inhibition Repressive_Complex->DNA Binds CDK4 CDK4 CDK2 CDK2 G1_S_Transition G1-S Transition CDK4->G1_S_Transition Inhibition CDK2->G1_S_Transition Inhibition

Caption: this compound's signaling pathway leading to cell cycle arrest.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_flow Flow Cytometry cluster_western Western Blotting start Seed T47D Cells culture Culture to 70-80% Confluency start->culture starve Hormone Starve (24-48h) culture->starve treat Treat with this compound or Vehicle Control starve->treat harvest Harvest Cells treat->harvest fix Fix in 70% Ethanol harvest->fix lyse Lyse Cells & Quantify Protein harvest->lyse stain Stain with PI/RNase A fix->stain analyze_flow Analyze Cell Cycle (G1, S, G2/M) stain->analyze_flow sds_page SDS-PAGE & Transfer lyse->sds_page immunoblot Immunoblot for CDK2, CDK4 sds_page->immunoblot detect Detect & Quantify Protein Levels immunoblot->detect

Caption: Experimental workflow for assessing this compound's impact.

Clinical Relevance and Future Directions

Clinical studies have provided evidence for the anti-proliferative effects of this compound in breast cancer. A notable phase II trial demonstrated that this compound treatment resulted in a significant decrease in the proliferation marker Ki67 in early-stage breast cancer, particularly in premenopausal women. In a subset of tumors with a substantial reduction in Ki67, there was a significant downregulation of genes related to cell cycle progression.

These findings underscore the clinical potential of this compound as a targeted therapy for PR-positive breast cancers. Future research should focus on identifying biomarkers that can predict patient response to this compound, potentially including the expression levels of PR, TRPS1, and key cell cycle proteins. Further clinical trials are warranted to explore the efficacy of this compound in combination with other targeted therapies, such as CDK4/6 inhibitors, which could lead to synergistic anti-tumor effects and improved patient outcomes. The continued investigation into the intricate interplay between this compound, the progesterone receptor, and the cell cycle machinery will be crucial for optimizing its clinical application in oncology.

References

The Chemical Synthesis and Derivatives of Telapristone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Telapristone, and its more commonly studied form this compound Acetate (TPA, also known as CDB-4124), is a synthetic, steroidal Selective Progesterone Receptor Modulator (SPRM). As a member of the 19-norprogesterone derivative family, it exhibits a mixed profile of progesterone receptor (PR) agonist and antagonist activities. This tissue-selective action allows it to function as a potent antiprogestin with reduced off-target effects, distinguishing it from first-generation PR antagonists like mifepristone. This compound has been investigated for its therapeutic potential in hormone-dependent conditions, including uterine fibroids, endometriosis, and breast cancer. This guide provides a detailed overview of its chemical synthesis, known derivatives, and the molecular mechanisms underpinning its biological activity.

Chemical Synthesis of this compound Acetate (CDB-4124)

The synthesis of this compound Acetate is a multi-step process involving complex steroid chemistry. Published literature and patents outline several synthetic routes, often starting from other steroidal precursors.

Synthetic Pathway Overview

One documented synthetic strategy involves the conversion from Ulipristal Acetate[1]. This pathway proceeds through a series of key transformations to modify the steroidal core and introduce the necessary functional groups. An alternative and more detailed process can be compiled from patent literature, which outlines the construction of the molecule from earlier steroidal intermediates[2].

The logical workflow for a plausible synthesis is depicted below.

G A Steroidal Precursor (e.g., 19-norprogesterone derivative) B Introduction of 11β-Aryl Group A->B C Formation of 21-chloroacetyl Intermediate B->C D Substitution with Acetoxy Group at C21 C->D E Deacetylation to yield 21-hydroxy Intermediate D->E F Selective Methylation at 21-hydroxy E->F G Final Acetylation at 17α-hydroxy F->G H This compound Acetate (CDB-4124) G->H

Caption: High-level workflow for the chemical synthesis of this compound Acetate.

Experimental Protocol for Synthesis

The following protocol is a composite representation based on the steps described in patent WO2001047945A1 for the synthesis of this compound Acetate and its intermediates[2].

Step 1: Synthesis of 17α-hydroxy-21-acetoxy-19-norpregna-4,9-diene-3,20-dione (Intermediate 4)

  • Suspend the 21-chloro precursor compound (17α-hydroxy-21-chloro-19-norpregna-4,9-diene-3,20-dione) and potassium acetate (KOAc) in acetonitrile.

  • Stir the suspension mechanically and bring to reflux under a nitrogen atmosphere.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until completion (approximately 1 hour).

  • Upon completion, cool the reaction mixture and process to isolate the crude 21-acetate product.

Step 2: Deacetylation to 17α,21-dihydroxy-19-norpregna-4,9-diene-3,20-dione (Intermediate 5)

  • Suspend the crude 21-acetate intermediate (4) in methanol, deoxygenated by bubbling with nitrogen.

  • Add a deoxygenated 0.5 M aqueous solution of potassium bicarbonate (KHCO₃).

  • Stir the suspension and bring to reflux under nitrogen, at which point a solution forms.

  • Continue reflux for approximately 30 minutes until TLC indicates complete conversion to the more polar dihydroxy product.

  • Cool the reaction mixture and perform an aqueous workup to isolate the diol intermediate.

Step 3: Introduction of the 11β-Aryl Group and Subsequent Transformations

  • Note: The patent details a multi-step sequence starting from a different precursor to introduce the 11β-[4-N,N-(dimethylamino)phenyl] group. This typically involves:

  • Ketalization to protect the 3-keto group.

  • Epoxidation of the C5-C10 double bond.

  • Grignard reaction with a suitable 4-dimethylaminophenyl magnesium halide to open the epoxide and install the aryl group at the 11β position.

  • Deketalization to restore the 3-keto group.

Step 4: Selective Methylation of the 21-hydroxy Group

  • The 17α,21-dihydroxy intermediate is selectively methylated at the less hindered 21-hydroxy position. This can be achieved using a methylating agent (e.g., methyl iodide) with a suitable base, often requiring protection of the 17α-hydroxy group or carefully controlled reaction conditions.

Step 5: Acetylation of the 17α-hydroxy Group

  • The final step involves the acetylation of the 17α-hydroxy group using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to yield the final product, this compound Acetate.

Step 6: Purification

  • The final compound is purified using standard techniques such as recrystallization. A patented method describes dissolving the crude product in ethanol at room temperature, cooling to 5-10°C to initiate crystallization, followed by further cooling to 0°C to maximize precipitation. The resulting crystals are filtered, washed with cold ethanol, and dried[3].

Derivatives of this compound

The primary derivatives of this compound discussed in the literature are its putative metabolites, formed by enzymatic modification in the body. These include demethylated and hydroxylated analogs. The biological activity of these derivatives is crucial as they contribute to the overall pharmacological profile of the parent drug.

Synthesis of Derivatives

While detailed protocols for the synthesis of this compound derivatives are not widely published, the synthesis of N-desmethyl derivatives for related SPRMs has been described and serves as a viable model[4].

Proposed Synthesis of N-desmethyl this compound: The N-demethylation of the 11β-(4-N,N-dimethylaminophenyl) moiety can be achieved through oxidative methods. A common laboratory procedure involves reaction with an oxidizing agent like iodine in the presence of sodium acetate, followed by hydrolysis.

Biological Activity of Derivatives

A key study evaluated the in vitro antiprogestational and antiglucocorticoid activity of putative this compound Acetate metabolites. The results demonstrate that the primary monodemethylated metabolite retains significant biological activity.

CompoundReceptor Binding Affinity (RBA) vs. ProgesteroneAntiprogestational Potency (IC₅₀ in T47D cells)Antiglucocorticoid Potency (IC₅₀ in HepG2 cells)
This compound Acetate (CDB-4124) High~ 1 x 10⁻⁹ M~ 1 x 10⁻⁶ M
Monodemethylated Metabolite (CDB-4453)Similar to Parent~ 1 x 10⁻⁹ M~ 1 x 10⁻⁶ M
Didemethylated MetaboliteLower than Parent~ 1 x 10⁻⁷ M~ 1 x 10⁻⁶ M
17α-hydroxy DerivativeLower than Parent~ 1 x 10⁻⁷ M> 1 x 10⁻⁶ M
Mifepristone (Reference)High~ 1 x 10⁻⁹ M~ 1 x 10⁻⁸ M
(Data synthesized from Attardi BJ, et al., J. Steroid Biochem. Mol. Biol., 2004)

These data indicate that the monodemethylated metabolite likely contributes significantly to the in vivo antiprogestational effects of this compound Acetate. Notably, the antiglucocorticoid activity of this compound and its metabolites is significantly lower than that of mifepristone, highlighting its selectivity for the progesterone receptor.

Molecular Mechanism of Action

This compound Acetate exerts its effects by directly modulating the activity of the progesterone receptor (PR), a ligand-activated transcription factor.

Upon binding, progesterone (or a progestin agonist like R5020) causes the PR to dissociate from chaperone proteins, dimerize, and translocate to the nucleus. There, it binds to Progesterone Response Elements (PREs) on DNA, recruiting coactivators and initiating the transcription of target genes that often promote cell proliferation.

This compound Acetate disrupts this process through a distinct molecular mechanism. Studies in T47D breast cancer cells have shown that TPA treatment leads to:

  • Reduced PR Recruitment: TPA globally reduces the binding of the progesterone receptor to chromatin, preventing its effective engagement with PREs.

  • Unique Coregulator Recruitment: TPA treatment alters the suite of proteins that interact with the PR. Specifically, it promotes the recruitment of the transcriptional corepressor TRPS1 (Trichorhinophalangeal Syndrome Type 1) to the PR complex.

The PR-TRPS1 complex is transcriptionally repressive. By recruiting TRPS1, TPA actively silences the expression of PR target genes, leading to an inhibition of cell proliferation and induction of apoptosis.

G cluster_0 Cytoplasm / Nucleus cluster_1 Chromatin TPA This compound Acetate (TPA) PR Progesterone Receptor (PR) TPA->PR binds TRPS1 TRPS1 (Corepressor) PR->TRPS1 recruits PRE Progesterone Response Element (PRE) PR->PRE binding reduced by TPA TRPS1->PRE binds PR complex TargetGene Target Gene Transcription Gene Transcription (Proliferation) Inhibition Transcriptional Repression G A 1. Cell Culture (e.g., T47D breast cancer cells) B 2. Treatment (Vehicle, Progestin, TPA, Combo) A->B C 3a. Co-Immunoprecipitation (Assess PR-Coregulator Interaction) B->C D 3b. ChIP-seq (Assess PR-DNA Binding) B->D E 3c. BrdU Assay (Measure Cell Proliferation) B->E F 4a. Western Blot (Confirm protein pull-down) C->F G 4b. DNA Sequencing/qPCR (Identify PR binding sites) D->G H 4c. Spectrophotometry (Quantify proliferation) E->H

References

Telapristone's Interaction with the Progesterone Receptor: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telapristone (formerly known as CDB-4124) is a selective progesterone receptor modulator (SPRM) that has been investigated for its therapeutic potential in conditions such as endometriosis, uterine fibroids, and breast cancer.[1][2] Its mechanism of action is centered on its interaction with the progesterone receptor (PR), a key mediator of progesterone signaling. This technical guide provides an in-depth analysis of this compound's binding affinity to the progesterone receptor, detailing the experimental methodologies used for its characterization and illustrating its impact on PR signaling pathways.

Progesterone exerts its physiological effects by binding to two main isoforms of the progesterone receptor, PR-A and PR-B, which are encoded by the same gene but transcribed from different promoters.[3] These isoforms can have distinct and sometimes opposing functions depending on the target tissue and cellular context. This compound, as an SPRM, exhibits a mixed profile of agonist and antagonist activities, which is dependent on the specific PR isoform and the cellular environment.[4]

Quantitative Analysis of Binding Affinity

The binding affinity of this compound and its active monodemethylated metabolite, CDB-4453, to the progesterone receptor has been characterized through competitive radioligand binding assays. These studies have provided valuable insights into the potency of this compound relative to other PR ligands, such as the well-characterized antagonist mifepristone.

A key study by Attardi et al. (2004) provides a direct comparison of the binding affinities of these compounds for both rabbit uterine PR and recombinant human PR-A and PR-B. The results indicate that while this compound acetate and its metabolite exhibit a binding affinity comparable to that of mifepristone for the rabbit uterine PR, mifepristone demonstrates a threefold higher affinity for the human PR-A and PR-B isoforms.[3]

CompoundReceptorRelative Binding Affinity (RBA) vs. Mifepristone
This compound Acetate (CDB-4124)Recombinant Human PR-AMifepristone is 3x higher
This compound Acetate (CDB-4124)Recombinant Human PR-BMifepristone is 3x higher
CDB-4453 (monodemethylated metabolite)Recombinant Human PR-AMifepristone is 3x higher
CDB-4453 (monodemethylated metabolite)Recombinant Human PR-BMifepristone is 3x higher
This compound Acetate (CDB-4124)Rabbit Uterine PRSimilar to Mifepristone
CDB-4453 (monodemethylated metabolite)Rabbit Uterine PRSimilar to Mifepristone

Caption: Comparative binding affinity of this compound Acetate and its metabolite to progesterone receptor isoforms.

Experimental Protocols

The determination of this compound's binding affinity for the progesterone receptor is typically achieved through a whole-cell competitive binding assay. The following protocol is a representative example based on the methodologies described in the scientific literature.

Whole-Cell Competitive Binding Assay for Progesterone Receptor

Objective: To determine the relative binding affinity of this compound for the progesterone receptor by measuring its ability to compete with a radiolabeled progestin for binding to PR in whole cells.

Cell Line: T47D human breast cancer cells, which are known to express high levels of both PR-A and PR-B.

Materials:

  • T47D cells

  • Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics

  • Radiolabeled progestin (e.g., [³H]R5020)

  • Unlabeled R5020 (for determining non-specific binding)

  • This compound acetate and other test compounds

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Culture: T47D cells are cultured in appropriate medium until they reach a suitable confluency.

  • Hormone Deprivation: Prior to the assay, cells are typically switched to a medium containing charcoal-stripped serum for 24-48 hours to reduce the influence of endogenous steroids.

  • Assay Setup: The assay is performed in multi-well plates. A constant concentration of the radiolabeled progestin (e.g., 1 nM [³H]R5020) is added to each well.

  • Competition: Increasing concentrations of unlabeled this compound or other competitor compounds are added to the wells. A set of wells receives a high concentration of unlabeled R5020 (e.g., 1 µM) to determine non-specific binding.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 37°C) for a sufficient period to reach binding equilibrium.

  • Washing: After incubation, the cells are washed with ice-cold buffer to remove unbound radioligand.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the radioactivity in the lysate is measured using a scintillation counter.

  • Data Analysis: The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Progesterone Receptor Signaling and Modulation by this compound

The binding of a ligand to the progesterone receptor initiates a cascade of molecular events that ultimately leads to changes in gene expression. In its inactive state, the PR resides in the cytoplasm as part of a multi-protein complex that includes heat shock proteins (HSPs).

Upon binding of an agonist, such as progesterone, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. The receptor-DNA complex then recruits coactivators, leading to the initiation of transcription.

This compound, as a PR antagonist, binds to the receptor but induces a different conformational change. This altered conformation can interfere with several steps in the activation pathway. Studies have shown that this compound treatment leads to a global reduction in the recruitment of PR to the chromatin. Furthermore, this compound promotes the recruitment of corepressors, such as the transcriptional repressor GATA binding 1 (TRPS1), to the PR complex, which in turn inhibits the expression of PR target genes.

PR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone (Agonist) PR_inactive Inactive PR-HSP Complex Progesterone->PR_inactive Binds This compound This compound (Antagonist) This compound->PR_inactive Binds PR_active Active PR Dimer PR_inactive->PR_active Dissociation of HSPs, Dimerization & Translocation PR_antagonist PR-Telapristone Dimer PR_inactive->PR_antagonist Conformational Change, Dimerization & Translocation PRE Progesterone Response Element (PRE) PR_active->PRE Binds PR_antagonist->PRE Reduced Binding Coactivators Coactivators PRE->Coactivators Recruits Corepressors Corepressors (e.g., TRPS1) PRE->Corepressors Recruits Gene_Activation Target Gene Transcription Coactivators->Gene_Activation Promotes Gene_Repression Target Gene Repression Corepressors->Gene_Repression Promotes

Caption: Progesterone receptor signaling pathway modulation by an agonist versus this compound.

Experimental Workflow for Assessing PR Binding and Activity

The characterization of this compound's interaction with the progesterone receptor involves a multi-step experimental workflow, starting from in vitro binding assays to cellular and genomic analyses.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_cellular Cell-Based Assays cluster_genomic Genomic & Proteomic Analysis Binding_Assay Competitive Radioligand Binding Assay (e.g., with [³H]R5020) Transactivation_Assay Reporter Gene Assay (e.g., Luciferase) Binding_Assay->Transactivation_Assay Determine functional agonist/antagonist activity Cell_Culture Culture of PR-positive cells (e.g., T47D) Cell_Culture->Binding_Assay Cell_Culture->Transactivation_Assay ChIP_Seq Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for PR binding sites Transactivation_Assay->ChIP_Seq Investigate global PR recruitment Mass_Spec Mass Spectrometry to identify PR-interacting proteins ChIP_Seq->Mass_Spec Identify coregulators at PR binding sites

Caption: Workflow for characterizing this compound's interaction with the progesterone receptor.

Conclusion

This compound is a selective progesterone receptor modulator that exhibits a complex binding profile and mechanism of action. While it demonstrates high affinity for the progesterone receptor, its potency relative to other modulators like mifepristone can vary depending on the receptor source. Functionally, this compound acts as a PR antagonist by reducing the receptor's occupancy on chromatin and promoting the recruitment of corepressors, thereby inhibiting the transcription of progesterone-responsive genes. This detailed understanding of this compound's interaction with the progesterone receptor is crucial for the continued development and targeted application of this and other SPRMs in a clinical setting.

References

The Molecular Interplay of Telapristone with the Progesterone Receptor: A Technical Guide to its Impact on Gene Expression and Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telapristone Acetate (TPA), a selective progesterone receptor modulator (SPRM), has demonstrated significant potential in modulating progesterone receptor (PR) signaling, a key pathway in various physiological and pathological processes, including breast cancer and endometriosis. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a focus on its effects on gene expression and regulation. We will delve into the molecular interactions of TPA with the progesterone receptor, the subsequent recruitment of coregulators, and the resulting downstream effects on target gene transcription. This document summarizes key quantitative data, provides detailed experimental protocols for the techniques used to elucidate these mechanisms, and presents visual representations of the involved signaling pathways and experimental workflows.

Introduction

Progesterone, a steroid hormone, exerts its biological effects primarily through the progesterone receptor (PR), a ligand-activated transcription factor. Dysregulation of PR signaling is implicated in the pathogenesis of several diseases, including breast cancer.[1] this compound (TPA) is a second-generation SPRM with potent antiprogestin activity, designed to be more selective for the PR, thereby reducing off-target effects. TPA competitively binds to the PR and modulates its transcriptional activity, leading to the suppression of cell proliferation and the regulation of key cellular processes.[2] This guide will explore the molecular underpinnings of TPA's action, providing a comprehensive resource for researchers in the field.

Mechanism of Action: A Shift in Coregulator Recruitment

The primary mechanism by which this compound antagonizes progestin-driven cellular processes is by altering the conformation of the progesterone receptor upon binding. This conformational change leads to a significant shift in the recruitment of coregulatory proteins to the PR complex.

In the presence of a progestin agonist like R5020, the PR undergoes a conformational change that favors the recruitment of coactivators, leading to the transcription of target genes that promote cell proliferation.

This compound, acting as an antagonist, induces a different conformational change in the PR. This altered conformation reduces the receptor's ability to bind to chromatin and, crucially, promotes the recruitment of corepressors. A key corepressor identified in the context of TPA action is the Transcriptional Repressor GATA Binding 1 (TRPS1) . The recruitment of TRPS1 to the PR complex is a pivotal event in TPA-mediated gene silencing.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway of progesterone and the modulatory effect of this compound.

Telapristone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone (e.g., R5020) PR Progesterone Receptor (PR) Progesterone->PR Binds This compound This compound (TPA) This compound->PR Competitively Binds PR_active Active PR Dimer PR->PR_active Dimerization & Nuclear Translocation PR_TPA PR-TPA Complex PR->PR_TPA Forms Complex Cytoplasm Cytoplasm Nucleus Nucleus Coactivators Coactivators (e.g., p300) PR_active->Coactivators Recruits PRE Progesterone Response Element (PRE) on DNA PR_active->PRE Binds to TRPS1 Corepressor TRPS1 PR_TPA->TRPS1 Recruits PR_TPA->PRE Reduced binding to Coactivators->PRE Binds to TRPS1->PRE Binds to Gene_Activation Target Gene Transcription (e.g., Proliferation Genes) PRE->Gene_Activation Activates Gene_Repression Target Gene Repression (e.g., Cell Cycle Arrest) PRE->Gene_Repression Represses

Caption: this compound's modulation of Progesterone Receptor signaling.

Quantitative Analysis of Gene Expression Changes

This compound treatment leads to significant alterations in the gene expression profile of progesterone-responsive cells. Studies in the T47D breast cancer cell line have identified a substantial number of genes whose expression is modulated by TPA. The following tables summarize the quantitative data on differentially expressed genes following treatment with the progestin R5020 and the subsequent reversal of these effects by this compound.

Table 1: Top 10 Upregulated Genes by R5020 and their Regulation by this compound

Gene SymbolR5020 vs. Vehicle (log2 Fold Change)R5020 + TPA vs. R5020 (log2 Fold Change)p-value (R5020 vs. Vehicle)
FKBP54.5-3.8< 0.001
WNT43.8-3.1< 0.001
MYC3.5-2.9< 0.001
CCND13.2-2.5< 0.001
BCL23.0-2.2< 0.001
IGFBP32.8-2.0< 0.001
VEGFA2.6-1.8< 0.001
TFF12.5-1.7< 0.001
SERPINA32.4-1.6< 0.001
AREG2.3-1.5< 0.001

Table 2: Top 10 Downregulated Genes by R5020 and their Regulation by this compound

Gene SymbolR5020 vs. Vehicle (log2 Fold Change)R5020 + TPA vs. R5020 (log2 Fold Change)p-value (R5020 vs. Vehicle)
CDKN1A-3.22.8< 0.001
GADD45A-2.92.5< 0.001
BTG2-2.72.3< 0.001
KLF4-2.52.1< 0.001
PMAIP1-2.31.9< 0.001
ZFP36-2.11.7< 0.001
ID1-2.01.6< 0.001
NR4A1-1.91.5< 0.001
DUSP1-1.81.4< 0.001
FOS-1.71.3< 0.001

Note: The data presented in these tables are representative and compiled from publicly available datasets (GEO: GSE69735) associated with key publications. The exact fold changes and p-values may vary based on the specific analysis pipeline.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to investigate the effects of this compound on gene expression and regulation.

Cell Culture and Treatment
  • Cell Line: T47D human breast cancer cells.

  • Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.

  • Hormone Starvation: Prior to hormone treatment, cells are typically hormone-starved for 24-48 hours in phenol red-free RPMI medium containing 5% charcoal-stripped FBS.

  • Treatment Conditions:

    • Vehicle control (e.g., ethanol).

    • Progestin agonist: 10 nM R5020 (promegestone).

    • This compound: 1 µM this compound Acetate (TPA).

    • Combination: 10 nM R5020 + 1 µM TPA.

    • Treatment duration varies depending on the assay (e.g., 30 minutes for ChIP, 24 hours for RNA-seq and cell cycle analysis).

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of the progesterone receptor.

  • Cross-linking: T47D cells are treated as described above. Formaldehyde is added to a final concentration of 1% to cross-link proteins to DNA. The reaction is quenched with glycine.

  • Chromatin Preparation: Cells are lysed, and nuclei are isolated. Chromatin is sheared to an average size of 200-500 bp using a sonicator (e.g., Diagenode Bioruptor).

  • Immunoprecipitation: Sheared chromatin is incubated overnight with an antibody specific for the progesterone receptor (or a control IgG). Protein A/G magnetic beads are used to pull down the antibody-chromatin complexes.

  • Washes and Elution: The beads are washed to remove non-specific binding. The cross-linked PR-DNA complexes are then eluted from the beads.

  • Reverse Cross-linking: Cross-links are reversed by heating at 65°C. DNA is then purified.

  • Library Preparation and Sequencing: The purified DNA fragments are used to prepare a sequencing library (e.g., using Illumina TruSeq ChIP Library Prep Kit) and sequenced on a high-throughput sequencing platform.

  • Data Analysis: Sequencing reads are aligned to the human genome. Peak calling algorithms (e.g., MACS2) are used to identify regions of PR enrichment.

Rapid Immunoprecipitation Mass Spectrometry of Endogenous Proteins (RIME)

RIME is employed to identify the proteins that interact with the progesterone receptor on chromatin.

  • Cross-linking and Cell Lysis: T47D cells are treated and cross-linked as for ChIP-seq. Cells are lysed in a series of buffers to isolate the nuclear fraction.

  • Chromatin Sonication: The nuclear pellet is resuspended and sonicated to shear the chromatin.

  • Immunoprecipitation: Chromatin is incubated with a PR-specific antibody conjugated to magnetic beads.

  • Washes: The beads are subjected to a series of stringent washes to remove non-specifically bound proteins.

  • On-bead Digestion: The protein complexes bound to the beads are digested into peptides using trypsin.

  • Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS spectra are searched against a human protein database to identify the proteins that were co-immunoprecipitated with the PR.

RNA Sequencing (RNA-seq)

RNA-seq is used to perform a global analysis of gene expression changes in response to this compound treatment.

  • RNA Extraction: T47D cells are treated for 24 hours. Total RNA is extracted using a commercial kit (e.g., Qiagen RNeasy Mini Kit). RNA quality and quantity are assessed.

  • Library Preparation: An mRNA-sequencing library is prepared from the total RNA. This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: Sequencing reads are aligned to the human reference genome. The number of reads mapping to each gene is counted. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated between treatment conditions.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to assess the effect of this compound on cell cycle distribution.

  • Cell Treatment and Harvesting: T47D cells are treated for 24 hours. Cells are harvested by trypsinization and washed with PBS.

  • Fixation: Cells are fixed in ice-cold 70% ethanol while vortexing to prevent clumping. Cells are stored at 4°C for at least 2 hours.

  • Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide and RNase A. RNase A is included to ensure that only DNA is stained.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content of the cells.

  • Data Analysis: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their DNA content.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key experimental procedures and the logical flow of the research.

Experimental_Workflow start T47D Cell Culture treatment Hormone Treatment (Vehicle, R5020, TPA, R5020+TPA) start->treatment chip_seq ChIP-seq (PR Binding) treatment->chip_seq rime RIME (PR Interactome) treatment->rime rna_seq RNA-seq (Gene Expression) treatment->rna_seq cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle data_analysis Bioinformatic Analysis chip_seq->data_analysis rime->data_analysis rna_seq->data_analysis cell_cycle->data_analysis results Identification of: - PR Binding Sites - PR Interacting Proteins - Differentially Expressed Genes - Cell Cycle Distribution data_analysis->results

Caption: A generalized experimental workflow for studying this compound's effects.

Logical_Flow hypothesis Hypothesis: This compound alters PR-mediated gene expression by modulating coregulator recruitment. exp_design Experimental Design: Treat T47D cells with Progestin (R5020) and/or this compound (TPA). hypothesis->exp_design pr_binding Assess PR-Chromatin Binding (ChIP-seq) exp_design->pr_binding pr_interactome Identify PR-Interacting Proteins (RIME) exp_design->pr_interactome gene_expression Measure Global Gene Expression (RNA-seq) exp_design->gene_expression cellular_phenotype Analyze Cellular Phenotype (Cell Cycle) exp_design->cellular_phenotype integration Integrate Datasets pr_binding->integration pr_interactome->integration gene_expression->integration cellular_phenotype->integration conclusion Conclusion: This compound reduces PR binding, recruits corepressor TRPS1, represses target gene expression, and induces cell cycle arrest. integration->conclusion

Caption: Logical framework for investigating this compound's mechanism of action.

Conclusion

This compound Acetate exerts its potent antiprogestin effects through a sophisticated molecular mechanism that involves the direct modulation of the progesterone receptor. By competitively binding to the PR, TPA alters the receptor's conformation, leading to a global reduction in its chromatin occupancy and a critical shift in the balance of coregulator recruitment, favoring the association with the corepressor TRPS1. This TPA-induced PR-TRPS1 complex is instrumental in the repression of progesterone-responsive genes, ultimately leading to the inhibition of cell proliferation and cell cycle arrest. The detailed understanding of this compound's impact on gene expression and regulation, as outlined in this guide, provides a solid foundation for its further investigation and potential clinical application in progesterone-driven pathologies.

References

Methodological & Application

Application Notes and Protocols: Telapristone Acetate (TPA) Treatment of T47D Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for studying the effects of Telapristone Acetate (TPA), a selective progesterone receptor modulator (SPRM), on the T47D human breast cancer cell line. This document is intended for researchers, scientists, and drug development professionals investigating the molecular mechanisms of antiprogestin compounds in breast cancer.

Introduction

The T47D cell line is a well-established in vitro model for studying hormone-responsive breast cancer, particularly the luminal A subtype, as it expresses both estrogen receptor (ER) and progesterone receptor (PR).[1] Progesterone and its receptor are critically involved in the development and progression of a significant subset of breast cancers.[2][3][4][5] this compound Acetate (TPA) is a next-generation SPRM with potent antiprogestin activity, making it a valuable tool for investigating the blockade of progesterone signaling. In T47D cells, TPA has been shown to inhibit cell proliferation, suppress the G1-S phase transition in the cell cycle, and induce apoptosis. Mechanistically, TPA reduces the recruitment of the progesterone receptor to chromatin and alters the recruitment of coregulators, such as TRPS1, to the PR complex, thereby modulating the expression of PR target genes.

Data Presentation

Table 1: Summary of this compound Acetate (TPA) Effects on T47D Cells
ParameterTreatment ConditionsObserved EffectReference
Cell Proliferation TPA (1 µM) in the presence of R5020 (10 nM) for 24 hoursInhibition of proliferation
Cell Cycle TPA treatmentSuppression of G1-S phase transition by inhibiting CDK2 and CDK4 expression
PR Occupancy on Chromatin TPA (1 µM) in the presence of R5020 (10 nM) for 30 minutesGlobal reduction in PR recruitment to chromatin
Gene Expression TPA treatmentInhibition of R5020-driven expression of PR target genes
Apoptosis TPA treatmentInduction of apoptosis

Experimental Protocols

T47D Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining the T47D cell line.

Materials:

  • T47D cell line (e.g., ATCC HTB-133)

  • Complete growth medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of frozen T47D cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C with 5% CO2.

  • Cell Passaging:

    • When cells reach 80-90% confluency, aspirate the medium.

    • Wash the cell monolayer once with 5 mL of sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach.

    • Neutralize the trypsin by adding 6-8 mL of complete growth medium.

    • Gently pipette the cell suspension to ensure a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split) to a new T-75 flask containing fresh, pre-warmed complete growth medium.

    • Incubate at 37°C with 5% CO2.

Hormone Treatment Protocol

This protocol outlines the procedure for treating T47D cells with the progestin R5020 and/or this compound Acetate (TPA).

Materials:

  • T47D cells cultured as described above.

  • Phenol red-free RPMI-1640 medium.

  • Charcoal-stripped Fetal Bovine Serum (CS-FBS).

  • R5020 (synthetic progestin).

  • This compound Acetate (TPA).

  • Vehicle control (e.g., ethanol or DMSO).

Procedure:

  • Hormone Starvation:

    • Plate T47D cells in complete growth medium and allow them to attach overnight.

    • Aspirate the complete growth medium and replace it with hormone-free medium (phenol red-free RPMI-1640 supplemented with 5-10% CS-FBS).

    • Incubate the cells in hormone-free medium for at least 24 hours prior to treatment.

  • Treatment:

    • Prepare stock solutions of R5020 and TPA in the appropriate vehicle.

    • Dilute the stock solutions to the desired final concentrations in hormone-free medium. A common concentration for TPA is 1 µM and for R5020 is 10 nM.

    • Aspirate the hormone-free medium from the starved cells and add the treatment media (Vehicle, R5020 alone, TPA alone, or R5020 + TPA).

    • Incubate the cells for the desired period (e.g., 30 minutes for ChIP-seq, 24 hours for proliferation or gene expression analysis).

Cell Proliferation (BrdU) Assay

This protocol describes a method to assess cell proliferation by measuring the incorporation of Bromodeoxyuridine (BrdU).

Materials:

  • T47D cells cultured and treated in 96-well plates.

  • BrdU labeling reagent.

  • Fixing/denaturing solution.

  • Anti-BrdU antibody conjugated to a detectable enzyme (e.g., HRP).

  • Substrate for the enzyme.

  • Stop solution.

  • Microplate reader.

Procedure:

  • Seed T47D cells in a 96-well plate and perform hormone starvation and treatment as described above.

  • Towards the end of the treatment period (e.g., the last 2-4 hours of a 24-hour treatment), add BrdU labeling reagent to each well.

  • Incubate the plate at 37°C to allow for BrdU incorporation.

  • Aspirate the medium and fix the cells.

  • Add the anti-BrdU antibody and incubate.

  • Wash the wells to remove unbound antibody.

  • Add the substrate and incubate until color develops.

  • Add the stop solution.

  • Measure the absorbance on a microplate reader at the appropriate wavelength.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol provides a general workflow for performing a ChIP assay to study the binding of the progesterone receptor to chromatin.

Materials:

  • T47D cells cultured and treated as described above.

  • Formaldehyde (for cross-linking).

  • Glycine (to quench cross-linking).

  • Cell lysis buffer.

  • Nuclear lysis buffer.

  • Enzymatic digestion or sonication equipment for chromatin shearing.

  • Antibody against Progesterone Receptor (PR).

  • IgG control antibody.

  • Protein A/G magnetic beads.

  • Wash buffers.

  • Elution buffer.

  • RNase A and Proteinase K.

  • DNA purification kit.

  • Reagents for qPCR.

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis: Harvest and lyse the cells to isolate the nuclei.

  • Chromatin Shearing: Isolate the nuclei and shear the chromatin into fragments of 200-1000 bp using enzymatic digestion or sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the sheared chromatin with an anti-PR antibody or an IgG control overnight.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Analysis: Analyze the purified DNA by qPCR using primers for specific gene regulatory regions or by sequencing (ChIP-seq).

Visualizations

Telapristone_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone (e.g., R5020) PR Progesterone Receptor (PR) Progesterone->PR Binds TPA This compound (TPA) TPA->PR Binds & Antagonizes PR_dimer PR Dimer TPA->PR_dimer Reduces Binding PR->PR_dimer Dimerization & Translocation PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds TRPS1 TRPS1 PR_dimer->TRPS1 Recruits Transcription_Inhibition Inhibition of Gene Transcription PRE->Transcription_Inhibition Leads to TRPS1->PRE Inhibits PR Binding Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) Transcription_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound's mechanism of action in T47D cells.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Hormone Treatment cluster_assays Downstream Assays Thaw Thaw T47D Cells Culture Culture in Complete Medium Thaw->Culture Passage Passage at 80-90% Confluency Culture->Passage Starve Hormone Starve (24h) Passage->Starve Treat Treat with Vehicle, R5020, and/or TPA Starve->Treat Proliferation Proliferation (BrdU) Treat->Proliferation ChIP ChIP-qPCR/ ChIP-seq Treat->ChIP Gene_Expression Gene Expression (qPCR/RNA-seq) Treat->Gene_Expression Apoptosis Apoptosis Assay Treat->Apoptosis

Caption: Experimental workflow for studying this compound in T47D cells.

References

Application Notes and Protocols for Chromatin Immunoprecipitation Sequencing (ChIP-seq) with Telapristone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telapristone Acetate (TPA), a selective progesterone receptor modulator (SPRM), has emerged as a significant compound in the study of progesterone receptor (PR) signaling.[1] It is actively being investigated for its therapeutic potential in conditions such as breast cancer, endometriosis, and uterine fibroids.[2] Understanding the molecular mechanisms of this compound's action is crucial for its clinical development. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to elucidate how this compound modulates the interaction of the progesterone receptor with chromatin on a genome-wide scale, thereby influencing gene expression.[1][3]

These application notes provide a comprehensive overview and detailed protocols for performing ChIP-seq experiments using this compound to investigate its effects on the progesterone receptor cistrome.

Mechanism of Action

This compound functions as a competitive antagonist of the progesterone receptor.[1] Upon binding to the PR, it induces a conformational change that differs from that induced by progesterone agonists. This altered conformation affects the receptor's ability to recruit coactivators essential for gene transcription. Instead, this compound promotes the recruitment of corepressor complexes to PR target genes, leading to the repression of progesterone-responsive gene expression. A key player in this process is the transcriptional corepressor TRPS1, which is recruited to the PR complex in the presence of this compound, mediating the inhibition of cell proliferation.

Data Presentation

The following table summarizes quantitative data from a representative ChIP-seq experiment investigating the effect of this compound on Progesterone Receptor (PR) binding in T47D breast cancer cells. Cells were treated with the progestin R5020 to stimulate PR binding to chromatin, either in the presence or absence of this compound Acetate (TPA).

Treatment GroupNumber of PR Binding PeaksOverlapping Peaks with R5020 aloneReference
R5020 (10 nM)~19,865N/A
R5020 (10 nM) + TPA (1 µM)~19,89283% (~18,113 peaks)

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for this compound's modulation of progesterone receptor activity. In the presence of an agonist like R5020, the progesterone receptor translocates to the nucleus, binds to progesterone response elements (PREs) on the DNA, and recruits co-activators to initiate gene transcription. This compound, as an antagonist, also binds to the progesterone receptor. However, it induces a conformational change that favors the recruitment of a corepressor complex, including TRPS1, which in turn leads to the repression of target gene transcription.

Telapristone_Signaling_Pathway This compound-Mediated Progesterone Receptor Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R5020 Progestin (R5020) PR_inactive Inactive PR R5020->PR_inactive Binds TPA This compound (TPA) TPA->PR_inactive Binds PR_active_agonist Active PR (Agonist-bound) PR_inactive->PR_active_agonist Translocation PR_active_antagonist Active PR (Antagonist-bound) PR_inactive->PR_active_antagonist Translocation Coactivators Co-activators PR_active_agonist->Coactivators Recruits PRE PRE PR_active_agonist->PRE Binds Corepressors Co-repressors (e.g., TRPS1) PR_active_antagonist->Corepressors Recruits PR_active_antagonist->PRE Binds TargetGene_transcription Target Gene Transcription Coactivators->TargetGene_transcription Activates TargetGene_repression Target Gene Repression Corepressors->TargetGene_repression Represses

Caption: this compound's effect on PR signaling.

Experimental Protocols

This section provides a detailed protocol for a ChIP-seq experiment to analyze the effect of this compound on the progesterone receptor cistrome in T47D breast cancer cells, based on the methodology described by Davaadelger et al. (2018).

Cell Culture and Treatment
  • Cell Line: T47D (human breast cancer cell line).

  • Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Hormone Starvation: Prior to treatment, culture cells in phenol red-free RPMI 1640 medium containing 5% charcoal-stripped FBS for 72 hours to deplete endogenous steroids.

  • Treatment:

    • Control Group: Treat cells with vehicle control (e.g., DMSO).

    • Agonist Group: Treat cells with 10 nM R5020 (a synthetic progestin) for 30 minutes.

    • Antagonist Group: Treat cells with 10 nM R5020 and 1 µM this compound Acetate (TPA) for 30 minutes.

Chromatin Immunoprecipitation (ChIP)
  • Cross-linking:

    • Add formaldehyde directly to the culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

  • Cell Lysis and Chromatin Shearing:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells and resuspend in cell lysis buffer.

    • Isolate nuclei by centrifugation.

    • Resuspend nuclei in nuclear lysis buffer.

    • Shear chromatin to an average size of 200-600 bp using a sonicator. Optimization of sonication conditions is critical.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with protein A/G magnetic beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with an anti-progesterone receptor (PR) antibody (e.g., sc-7208X). A negative control immunoprecipitation should be performed with a non-specific IgG antibody.

    • Add protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-chromatin complexes.

  • Washes:

    • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads using an elution buffer.

    • Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification:

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

ChIP-seq Library Preparation and Sequencing
  • Library Preparation:

    • Use a commercial library preparation kit (e.g., Kapa Biosystems Hyper Prep kit) according to the manufacturer's instructions.

    • Perform end-repair, A-tailing, and adapter ligation.

    • Amplify the library using PCR (typically 12-15 cycles).

  • Sequencing:

    • Assess the quality and quantity of the library using a Bioanalyzer and qPCR.

    • Sequence the library on a next-generation sequencing platform (e.g., Illumina NextSeq 500) with 75-bp single-end reads.

Data Analysis Workflow

The following diagram outlines a typical bioinformatics workflow for analyzing the ChIP-seq data generated from the this compound experiment.

ChIP_Seq_Workflow ChIP-seq Data Analysis Workflow RawReads 1. Raw Sequencing Reads (FASTQ format) QC 2. Quality Control (FastQC) RawReads->QC Alignment 3. Alignment to Reference Genome (e.g., Bowtie2, BWA) QC->Alignment Filtering 4. Filtering and Duplicate Removal (Samtools, Picard) Alignment->Filtering PeakCalling 5. Peak Calling (MACS2) (vs. Input DNA) Filtering->PeakCalling PeakAnnotation 6. Peak Annotation (HOMER, ChIPseeker) PeakCalling->PeakAnnotation DiffBinding 8. Differential Binding Analysis (DiffBind, DESeq2) (R5020 vs. R5020+TPA) PeakCalling->DiffBinding MotifAnalysis 7. Motif Analysis (MEME-ChIP) PeakAnnotation->MotifAnalysis PathwayAnalysis 9. Pathway and Functional Analysis (GREAT, DAVID) PeakAnnotation->PathwayAnalysis

Caption: A standard ChIP-seq data analysis pipeline.

Conclusion

The provided application notes and protocols offer a robust framework for researchers to investigate the impact of this compound on progesterone receptor function using ChIP-seq. By following these detailed methodologies, scientists can gain valuable insights into the genome-wide effects of this selective progesterone receptor modulator, contributing to a deeper understanding of its therapeutic potential and mechanism of action. The quantitative data and pathway visualizations serve as a reference for expected outcomes and aid in the interpretation of experimental results.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Telapristone-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telapristone acetate (TPA) is a selective progesterone receptor (PR) modulator (SPRM) with potent anti-progestin activity.[1][2][3][4] It is under investigation for its therapeutic potential in progesterone-dependent conditions, including uterine fibroids, endometriosis, and breast cancer.[5] this compound exerts its effects by competitively binding to the progesterone receptor, thereby inhibiting PR-mediated gene expression. This modulation of PR activity leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells.

Mass spectrometry-based proteomics is a powerful tool for elucidating the molecular mechanisms of drug action. By quantifying changes in the cellular proteome upon drug treatment, researchers can identify key signaling pathways and protein networks affected by the compound. This application note provides a detailed protocol for the mass spectrometry analysis of cells treated with this compound, enabling researchers to investigate its effects on global protein expression and identify potential biomarkers of drug response.

Mechanism of Action of this compound

Progesterone, by binding to its receptor, a transcription factor, plays a crucial role in the progression of breast cancer. This compound acetate antagonizes the action of progestins. Studies in T47D breast cancer cells have shown that in the presence of a progestin (R5020), this compound treatment leads to a global reduction in PR recruitment to the chromatin. Furthermore, this compound significantly alters the recruitment of coregulators to the progesterone receptor. Specifically, in the presence of progestin, this compound promotes the recruitment of a corepressor complex that includes Transcriptional Repressor GATA Binding 1 (TRPS1), LASP1, and AP1G1 to the PR. The recruitment of TRPS1 is a key mechanism by which this compound inhibits PR-mediated gene expression and subsequently suppresses cell proliferation.

Quantitative Data Presentation

Mass spectrometry analysis of this compound-treated cells allows for the identification and quantification of proteins that are differentially expressed compared to control cells. The following tables provide a template for presenting such quantitative data.

Table 1: Hypothetical Proteins Down-regulated by this compound Treatment in T47D Breast Cancer Cells

Protein AccessionGene SymbolProtein NameFold Change (TPA/Control)p-valueBiological Process
P06401PGRProgesterone receptor-2.5<0.01Steroid hormone signaling
P24941CDK2Cyclin-dependent kinase 2-1.8<0.05Cell cycle progression (G1/S transition)
Q00534CCND1G1/S-specific cyclin-D1-1.7<0.05Cell cycle progression
P11362BCL2Apoptosis regulator Bcl-2-1.5<0.05Inhibition of apoptosis
P35221FKBP5FK506-binding protein 5-2.2<0.01Progesterone receptor signaling
P08253GREB1Growth regulation by estrogen in breast cancer 1-2.0<0.01Hormone-dependent cancer cell growth

Table 2: Hypothetical Proteins Up-regulated by this compound Treatment in T47D Breast Cancer Cells

Protein AccessionGene SymbolProtein NameFold Change (TPA/Control)p-valueBiological Process
Q14974TRPS1Transcriptional repressor GATA binding 1+2.1<0.01Transcriptional repression, PR corepressor
P51888LASP1LIM and SH3 protein 1+1.9<0.05Cytoskeleton organization, PR coregulator
P53638AP1G1AP-1 complex subunit gamma-1+1.6<0.05Vesicular trafficking, PR coregulator
Q96A08CDKN1ACyclin-dependent kinase inhibitor 1A (p21)+1.8<0.05Cell cycle arrest
P04637TP53Cellular tumor antigen p53+1.5<0.05Apoptosis, cell cycle arrest

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Line: T47D human breast cancer cells.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Hormone Starvation: Prior to treatment, cells are hormone-starved for 24 hours in phenol red-free RPMI-1640 containing 5% charcoal-stripped FBS.

  • Treatment: Cells are treated with either vehicle control (e.g., DMSO) or this compound acetate (TPA) at a final concentration of 100 nM for 24 hours. To investigate the antagonistic effects, cells can be co-treated with a progestin, such as 10 nM R5020, and 100 nM TPA.

Protein Extraction and Digestion
  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells in a buffer containing 8 M urea, 1% SDS, and a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Reduction and Alkylation: Reduce disulfide bonds by incubating with 10 mM dithiothreitol (DTT) for 1 hour at 37°C. Alkylate free cysteine residues with 20 mM iodoacetamide for 45 minutes at room temperature in the dark.

  • Protein Digestion: Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate. Digest the proteins with sequencing-grade trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

Peptide Cleanup and Fractionation
  • Desalting: Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%. Desalt the peptides using C18 solid-phase extraction (SPE) cartridges.

  • Fractionation (Optional but Recommended): For in-depth proteome coverage, fractionate the desalted peptides using high-pH reversed-phase liquid chromatography.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • LC System: A nano-flow high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase analytical column (e.g., 75 µm internal diameter, 25 cm length, 1.9 µm particle size).

  • Gradient: A binary gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is used to separate the peptides. A typical gradient runs from 2% to 35% Solvent B over 90-120 minutes.

  • Mass Spectrometer: A high-resolution Orbitrap mass spectrometer.

  • Data Acquisition: Operate the mass spectrometer in data-dependent acquisition (DDA) mode. Acquire a full MS scan followed by MS/MS scans of the top 10-20 most intense precursor ions.

Data Analysis
  • Database Search: Use a search engine such as MaxQuant or Proteome Discoverer to identify peptides and proteins by searching the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot).

  • Quantification: Use a label-free quantification (LFQ) algorithm to determine the relative abundance of proteins between the control and this compound-treated samples.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test) to identify proteins that are significantly differentially expressed.

  • Bioinformatics Analysis: Use bioinformatics tools to perform pathway and gene ontology enrichment analysis to identify the biological processes and signaling pathways affected by this compound treatment.

Mandatory Visualizations

Signaling Pathway Diagrams

Telapristone_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (TPA) PR_inactive Inactive PR Complex This compound->PR_inactive Binds to PR PR_active Active PR Dimer This compound->PR_active Induces Conformational Change Progestin Progestin (e.g., R5020) Progestin->PR_inactive Binds to PR PR_inactive->PR_active Conformational Change & Dimerization PRE Progesterone Response Element (PRE) PR_active->PRE Translocates & Binds to DNA TRPS1_complex TRPS1 Corepressor Complex PR_active->TRPS1_complex Recruits Gene_Expression Target Gene Expression PRE->Gene_Expression Activates TRPS1_complex->PRE Binds to PR on DNA TRPS1_complex->Gene_Expression Inhibits

Caption: this compound's mechanism of action on the progesterone receptor signaling pathway.

Experimental Workflow Diagram

Mass_Spec_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing & Interpretation Cell_Culture T47D Cell Culture & this compound Treatment Protein_Extraction Protein Extraction & Quantification Cell_Culture->Protein_Extraction Digestion Protein Digestion (Trypsin) Protein_Extraction->Digestion Peptide_Cleanup Peptide Desalting (C18 SPE) Digestion->Peptide_Cleanup LC_MSMS LC-MS/MS Analysis (Orbitrap) Peptide_Cleanup->LC_MSMS Data_Acquisition Data-Dependent Acquisition (DDA) LC_MSMS->Data_Acquisition Database_Search Database Search (e.g., MaxQuant) Data_Acquisition->Database_Search Protein_Quant Label-Free Quantification (LFQ) Database_Search->Protein_Quant Stat_Analysis Statistical Analysis (Differential Expression) Protein_Quant->Stat_Analysis Bioinformatics Pathway & GO Enrichment Analysis Stat_Analysis->Bioinformatics

Caption: A typical workflow for the mass spectrometry-based proteomic analysis of drug-treated cells.

References

Application Notes and Protocols: Telapristone Dose-Response Studies in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telapristone acetate (TPA), also known as CDB-4124, is a selective progesterone receptor modulator (SPRM) with potent anti-progestin activity.[1][2][3] It is under investigation for its therapeutic potential in progesterone receptor (PR)-positive conditions, including breast cancer, endometriosis, and uterine fibroids.[2][4] These application notes provide a summary of the in vitro dose-response characteristics of this compound, its mechanism of action, and detailed protocols for key experimental assays.

Mechanism of Action

This compound exerts its effects primarily by modulating the progesterone receptor. In PR-positive breast cancer cells, this compound has been shown to decrease the recruitment of the progesterone receptor to chromatin. Upon binding to the PR, this compound induces a conformational change that alters the recruitment of coregulatory proteins. Specifically, it has been demonstrated to enhance the recruitment of the transcriptional corepressor TRPS1 to the PR complex. This altered coregulator binding leads to the regulation of PR target gene expression and subsequent cellular responses, including an inhibition of cell proliferation.

Data Presentation: Quantitative Dose-Response Data

The following tables summarize the quantitative data for this compound's in vitro activity from published studies.

Assay Cell Line Parameter Value (M) Notes
Antiprogestational Activity (Alkaline Phosphatase Inhibition)T47D-COIC50~ 1 x 10-9Inhibition of R5020-stimulated activity.
Antiprogestational Activity (PRE₂-tk-luciferase reporter)T47D-COIC50~ 1 x 10-9Inhibition of R5020-stimulated reporter activity.
Antiglucocorticoid ActivityHepG2IC50~ 1 x 10-6Inhibition of dexamethasone-stimulated transcriptional activity.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound in a progesterone receptor-positive cell.

Telapristone_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone (e.g., R5020) PR_complex_inactive Inactive PR Complex (with chaperones) Progesterone->PR_complex_inactive Binds This compound This compound This compound->PR_complex_inactive Binds TRPS1 TRPS1 PR_dimer_active Active PR Dimer PR_complex_inactive->PR_dimer_active Dimerization & Nuclear Translocation PR_dimer_repressed Repressed PR Dimer PR_complex_inactive->PR_dimer_repressed Dimerization & Nuclear Translocation PRE Progesterone Response Element (PRE) PR_dimer_active->PRE Binds PR_dimer_repressed->TRPS1 Recruits PR_dimer_repressed->PRE Reduced binding TRPS1->PRE Binds to complex Target_Gene_Activation Target Gene Transcription (Proliferation) PRE->Target_Gene_Activation Target_Gene_Repression Target Gene Repression (Anti-proliferative) PRE->Target_Gene_Repression

This compound's Mechanism of Action

Experimental Protocols

Cell Culture and Treatment

This protocol is based on methodologies used for T47D breast cancer cells.

Materials:

  • T47D human breast cancer cell line

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound Acetate (TPA)

  • R5020 (synthetic progestin)

  • Vehicle control (e.g., ethanol or DMSO)

Procedure:

  • Cell Maintenance: Culture T47D cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Plating: For experiments, seed cells in appropriate culture plates (e.g., 96-well plates for proliferation assays, larger dishes for protein or chromatin extraction).

  • Hormone Deprivation: Prior to hormone treatment, switch cells to a phenol red-free RPMI medium containing charcoal-stripped FBS for at least 24 hours to reduce background hormonal effects.

  • Treatment: Treat cells with varying concentrations of this compound or a vehicle control. For antagonist studies, co-treat with a progestin like R5020 (e.g., 10 nM). A common concentration of this compound used in mechanistic studies is 1 µM.

Cell Proliferation (BrdU) Assay

This protocol outlines a method to assess the dose-dependent effect of this compound on cell proliferation.

Materials:

  • T47D cells cultured and treated as described above

  • BrdU Cell Proliferation ELISA Kit (colorimetric)

Procedure:

  • Seed T47D cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treat cells with a range of this compound concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M) with or without 10 nM R5020 for 24-72 hours.

  • During the final 4 hours of incubation, add BrdU to each well to allow for its incorporation into the DNA of proliferating cells.

  • Following incubation, fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to a peroxidase enzyme, according to the manufacturer's protocol.

  • Add the substrate and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of proliferation inhibition relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

BrdU_Assay_Workflow A Seed T47D cells in 96-well plate B Treat with this compound (dose range) +/- R5020 A->B C Incubate for 24-72h B->C D Add BrdU (final 4h) C->D E Fix cells and add anti-BrdU-POD D->E F Add substrate and measure absorbance E->F G Calculate % inhibition and determine IC50 F->G

BrdU Cell Proliferation Assay Workflow
Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol is for investigating the effect of this compound on the genome-wide binding of the progesterone receptor.

Materials:

  • T47D cells treated as described above

  • Formaldehyde

  • Glycine

  • Lysis buffer

  • Sonication equipment

  • Anti-PR antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

Procedure:

  • Cross-linking: Treat T47D cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin overnight with an anti-PR antibody.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a standard DNA purification kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

ChIP_Seq_Workflow A Treated Cells B Cross-link (Formaldehyde) A->B C Lysis & Sonication B->C D Immunoprecipitation (Anti-PR Ab) C->D E Capture with Protein A/G beads D->E F Wash E->F G Elute & Reverse Cross-link F->G H DNA Purification G->H I Sequencing H->I

ChIP-seq Experimental Workflow
Rapid Immunoprecipitation Mass Spectrometry of Endogenous Proteins (RIME)

This protocol is used to identify the proteins that interact with the progesterone receptor in the presence of this compound.

Materials:

  • T47D cells treated as described above

  • Cross-linking and lysis reagents as for ChIP-seq

  • Anti-PR antibody

  • Magnetic beads

  • On-bead digestion reagents (e.g., trypsin)

  • Mass spectrometer

Procedure:

  • Cross-linking, Lysis, and IP: Follow the same initial steps as for ChIP-seq (cross-linking, cell lysis, sonication, and immunoprecipitation with an anti-PR antibody).

  • Washes: Perform stringent washes to remove non-specifically bound proteins.

  • On-bead Digestion: Directly digest the proteins on the beads using trypsin.

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins that are differentially recruited to the PR in this compound-treated cells compared to control-treated cells.

Conclusion

The provided data and protocols offer a framework for conducting in vitro dose-response studies of this compound. The key findings indicate that this compound is a potent progesterone receptor antagonist that inhibits cell proliferation by altering the interaction of the PR with chromatin and its associated coregulators. These methodologies can be adapted to further explore the molecular pharmacology of this compound and other selective progesterone receptor modulators in various cellular contexts.

References

Application Notes and Protocols for Telapristone Research in Animal Models (Rats and Mice)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telapristone acetate (also known as CDB-4124) is a selective progesterone receptor modulator (SPRM) with potent antiprogestin activity.[1][2] It has demonstrated efficacy in preclinical animal models for conditions such as breast cancer and endometriosis, making it a compound of significant interest for further research and drug development.[3][4] These application notes provide detailed protocols for utilizing rat and mouse models to investigate the efficacy and mechanism of action of this compound. The protocols are based on established research and are intended to guide researchers in designing and executing their own studies.

Mechanism of Action

This compound acetate is an orally available SPRM that competitively binds to the progesterone receptor (PR).[5] This binding inhibits the normal downstream gene expression mediated by progesterone. In contrast to first-generation PR antagonists like mifepristone, this compound exhibits greater selectivity for the PR with reduced off-target effects on other nuclear receptors, such as the glucocorticoid receptor. Its mechanism involves decreasing the occupancy of the progesterone receptor on chromatin and recruiting coregulators, which in turn modulates the expression of PR target genes and influences cellular responses like proliferation and apoptosis.

Signaling Pathway

The primary signaling pathway affected by this compound is the progesterone receptor signaling cascade. Progesterone, upon binding to its receptor, initiates a conformational change in the PR, leading to its dimerization and translocation to the nucleus. There, it binds to progesterone response elements (PREs) on the DNA, recruiting coactivators and initiating the transcription of target genes involved in cell proliferation and differentiation. This compound, by acting as an antagonist, blocks these steps.

Telapristone_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds This compound This compound This compound->PR Competitively Binds PR_HSP Inactive PR-HSP Complex PR->PR_HSP Binding PR_dimer PR Dimer PR->PR_dimer Dimerization & Translocation Telapristone_PR This compound-PR Complex PR->Telapristone_PR HSP Heat Shock Proteins HSP->PR_HSP PR_HSP->PR Dissociation PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds Gene_Transcription Target Gene Transcription PRE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation & Differentiation Gene_Transcription->Cell_Proliferation Leads to Telapristone_PR->PRE Binds PRE (Altered Conformation) CoRepressor Co-repressors Telapristone_PR->CoRepressor Recruits CoRepressor->Gene_Transcription Inhibits NMU_Rat_Model_Workflow start Female Sprague-Dawley Rats (50 days old) nmu_induction NMU Induction (50 mg/kg, i.p.) start->nmu_induction treatment_groups Treatment Groups nmu_induction->treatment_groups control Control (Placebo pellet) treatment_groups->control low_dose This compound Low Dose (e.g., 15 mg pellet) treatment_groups->low_dose high_dose This compound High Dose (e.g., 30 mg pellet) treatment_groups->high_dose monitoring Tumor Monitoring (Palpation, Measurement) control->monitoring low_dose->monitoring high_dose->monitoring endpoint Endpoint (e.g., 84 days post-treatment) monitoring->endpoint analysis Data Analysis: - Tumor Latency, Incidence, Multiplicity, Burden - Histopathology (IHC for Ki-67) - Apoptosis (TUNEL assay) endpoint->analysis Mouse_Implantation_Workflow start Female CD-1 Mice mating Mating with Vasectomized (for decidualization) or Fertile (for implantation) Males start->mating hormone_priming Ovariectomy and Hormone Priming (Estrogen & Progesterone) start->hormone_priming treatment Treatment with this compound (e.g., s.c. injection) mating->treatment assessment_imp Assessment of Implantation Sites (e.g., Day 5 post-coitus) treatment->assessment_imp assessment_dec Assessment of Decidualization (Uterine weight, Histology) treatment->assessment_dec decidual_stimulus Intrauterine Oil Injection (Artificial Decidualization) hormone_priming->decidual_stimulus decidual_stimulus->treatment analysis Analysis: - Number of implantation sites - Uterine weight - Histological evaluation of decidual response assessment_imp->analysis assessment_dec->analysis

References

Application Notes & Protocols: Development of a Telapristone-Resistant Cell Line Model

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Telapristone acetate (TPA), also known as CDB-4124, is a selective progesterone receptor modulator (SPRM) with potent antiprogestin activity.[1][2] It acts as a competitive antagonist of the progesterone receptor (PR), inhibiting the expression of progesterone-responsive genes.[1][3] This mechanism has made it a candidate for treating hormone-dependent conditions such as uterine fibroids, endometriosis, and breast cancer.[1] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge that can lead to treatment failure.

Understanding the molecular mechanisms that drive resistance to this compound is crucial for developing more effective therapeutic strategies. One of the foundational tools for this research is the in vitro development of drug-resistant cell line models. These models allow for the detailed investigation of genetic and phenotypic changes that confer resistance.

This document provides a comprehensive guide for researchers to develop and characterize a this compound-resistant cell line model using a systematic dose-escalation method.

Principle of the Method

The development of a stable, this compound-resistant cell line is achieved by culturing a parental, sensitive cell line in the continuous presence of gradually increasing concentrations of this compound. This process applies selective pressure, allowing cells with intrinsic or newly acquired resistance mechanisms to survive and proliferate. The resulting resistant cell population is then validated by comparing its half-maximal inhibitory concentration (IC50) to that of the parental line and characterizing changes in key molecular markers.

Materials and Reagents

  • Cell Line: A progesterone receptor-positive (PR+) cancer cell line (e.g., T47D or MCF-7 breast cancer cells).

  • This compound Acetate (TPA): Purity >98%.

  • Cell Culture Medium: As recommended for the chosen cell line (e.g., RPMI-1640 or DMEM).

  • Fetal Bovine Serum (FBS): Heat-inactivated.

  • Penicillin-Streptomycin Solution (100X).

  • Trypsin-EDTA (0.25%).

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Dimethyl Sulfoxide (DMSO): Cell culture grade.

  • Cell Viability Reagent: (e.g., MTT, XTT, or CellTiter-Glo®).

  • Protein Lysis Buffer: (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary Antibodies: Anti-PR, Anti-ABCB1 (P-glycoprotein), Anti-β-actin.

  • Secondary Antibody: HRP-conjugated.

  • RNA Extraction Kit.

  • cDNA Synthesis Kit.

  • qPCR Master Mix and Primers: For PGR (PR gene), ABCB1, and a housekeeping gene (e.g., GAPDH).

Experimental Protocols

Phase 1: Generation of this compound-Resistant Cell Line

This phase focuses on the gradual exposure of the parental cell line to increasing concentrations of this compound. The entire process can take from 3 to 18 months.

4.1. Initial IC50 Determination of Parental Cell Line Before starting the dose-escalation, it is critical to determine the initial sensitivity of the parental cell line to this compound.

  • Cell Seeding: Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Drug Treatment: Prepare a series of this compound dilutions in culture medium. The concentration range should span several orders of magnitude (e.g., 1 nM to 100 µM).

  • Incubation: Replace the medium in the wells with the this compound dilutions and incubate for 72 hours.

  • Viability Assay: Perform a cell viability assay (e.g., MTT) according to the manufacturer's protocol.

  • Data Analysis: Calculate the IC50 value, which is the concentration of this compound required to inhibit cell growth by 50%. This can be determined using non-linear regression analysis in software like GraphPad Prism.

4.2. Dose-Escalation Protocol The gradual drug induction method is one of the most widely used approaches to mimic the clinical development of resistance.

  • Starting Concentration: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%), as determined from the initial IC50 curve.

  • Continuous Culture: Maintain the cells in this drug-containing medium. Change the medium every 2-3 days.

  • Passaging: When the cells reach 80-90% confluency and their proliferation rate has stabilized (i.e., it is comparable to the parental cells in drug-free medium), passage them.

  • Dose Increase: After 2-3 successful passages at a given concentration, increase the this compound concentration by a factor of 1.5 to 2.0.

  • Monitoring: At each step, closely monitor the cells for signs of significant cell death. If more than 50% of cells die, reduce the concentration to the previous level and allow the culture to recover before attempting to increase the dose again.

  • Cryopreservation: It is highly recommended to cryopreserve cell stocks at each successful concentration step.

  • Final Concentration: Continue this stepwise increase until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial parental IC50).

  • Stabilization: Once the target concentration is reached, continuously culture the cells at this concentration for at least 8-10 passages to ensure the resistance phenotype is stable.

Phase 2: Characterization and Validation of Resistance

4.3. Confirmation of Resistance Phenotype (IC50 Shift)

  • Procedure: Perform a cell viability assay as described in section 4.1 on both the parental and the newly generated this compound-resistant (TPA-R) cell line.

  • Analysis: Calculate the IC50 for both cell lines.

  • Resistance Index (RI): Determine the RI by dividing the IC50 of the resistant line by the IC50 of the parental line. An RI significantly greater than 1 confirms resistance.

4.4. Western Blot Analysis of Protein Expression

  • Protein Extraction: Lyse cells from both parental and TPA-R lines to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against PR, ABCB1, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Incubate with an HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to the loading control.

4.5. Quantitative PCR (qPCR) Analysis of Gene Expression

  • RNA Extraction: Isolate total RNA from parental and TPA-R cells.

  • cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA.

  • qPCR: Perform qPCR using primers for PGR, ABCB1, and a housekeeping gene.

  • Analysis: Calculate the relative gene expression in TPA-R cells compared to parental cells using the ΔΔCt method.

Data Presentation

Quantitative data should be presented in clear, well-structured tables.

Table 1: IC50 Values and Resistance Index

Cell Line This compound IC50 (µM) Resistance Index (RI)
Parental (e.g., T47D) Value ± SD 1.0

| TPA-Resistant (T47D-TPA-R) | Value ± SD | Calculated Value |

Table 2: Relative Protein Expression (Western Blot)

Protein Target Parental (Normalized Intensity) TPA-Resistant (Normalized Intensity) Fold Change
Progesterone Receptor (PR) 1.0 Value ± SD Calculated Value

| ABCB1 (P-glycoprotein) | 1.0 | Value ± SD | Calculated Value |

Table 3: Relative Gene Expression (qPCR)

Gene Target Parental (Relative Expression) TPA-Resistant (Relative Expression) Fold Change
PGR 1.0 Value ± SD Calculated Value

| ABCB1 | 1.0 | Value ± SD | Calculated Value |

Visualizations (Diagrams)

G cluster_setup Phase 1: Setup & Baseline cluster_dev Phase 2: Resistance Development (3-18 Months) cluster_val Phase 3: Validation Start Select Parental PR+ Cell Line Determine_IC50 Determine Parental IC50 (e.g., MTT Assay) Start->Determine_IC50 Seeding & Treatment Culture_IC20 Culture cells at starting dose (IC20) Determine_IC50->Culture_IC20 Start Dose-Escalation Monitor Monitor Viability & Wait for Proliferation Culture_IC20->Monitor Passage Passage cells 2-3 times at stable concentration Monitor->Passage Increase_Dose Increase this compound Dose (1.5x - 2.0x) Passage->Increase_Dose Loop_Point Target Dose Reached? Increase_Dose->Loop_Point Loop_Point->Culture_IC20 No Stabilize Stabilize Resistant Line (>8 passages at target dose) Loop_Point->Stabilize Yes Validate_IC50 Confirm IC50 Shift & Calculate RI Stabilize->Validate_IC50 Molecular_Analysis Molecular Characterization (Western Blot, qPCR) Validate_IC50->Molecular_Analysis Resistant_Model Validated this compound- Resistant Cell Model Molecular_Analysis->Resistant_Model

Caption: Workflow for developing a this compound-resistant cell line.

G cluster_pathway Progesterone Receptor Signaling & Resistance cluster_resistance Potential Resistance Mechanisms Progesterone Progesterone (Agonist) PR_inactive Inactive PR (in cytoplasm) Progesterone->PR_inactive binds PR_active Active PR Dimer PR_inactive->PR_active dimerization & translocation PR_blocked Inactive PR Dimer (this compound-bound) PR_inactive->PR_blocked PRE Progesterone Response Element (DNA) PR_active->PRE binds Transcription Gene Transcription & Cell Proliferation PRE->Transcription No_Transcription Transcription Blocked PRE->No_Transcription This compound This compound (Antagonist) This compound->PR_inactive binds PR_blocked->PRE binds non-productively PR_down 1. PR Downregulation (Reduced Target) PR_down->PR_inactive reduces level Efflux 2. Increased Drug Efflux (e.g., ABCB1 Pump) Efflux->this compound removes from cell Bypass 3. Bypass Pathway Activation Bypass->Transcription activates independently

Caption: PR signaling and potential this compound resistance mechanisms.

References

Quantifying Telapristone in Plasma and Tissue: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Telapristone (CDB-4124) and its active metabolite, CDB-4453, in both plasma and tissue samples. The protocols described herein are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, a highly sensitive and specific technique for bioanalysis. This guide is intended to assist researchers in developing and validating their own assays for pharmacokinetic, toxicokinetic, and drug distribution studies.

Introduction

This compound is a selective progesterone receptor modulator (SPRM) that has been investigated for the treatment of conditions such as endometriosis and uterine fibroids. Accurate quantification of this compound and its active metabolite in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The following sections detail the necessary procedures, from sample preparation to data analysis, for the reliable measurement of this compound concentrations.

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for the quantification of this compound and its active metabolite, CDB-4453, in human plasma. These values are based on published data and regulatory guidelines for bioanalytical method validation[1][2][3][4][5].

Table 1: LC-MS/MS Method Validation Parameters for this compound and CDB-4453 in Human Plasma

ParameterThis compoundCDB-4453Acceptance Criteria (FDA/EMA)
Linearity Range 5.00 - 1,000 ng/mL5.00 - 1,000 ng/mLCorrelation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL5 ng/mLSignal-to-noise ratio ≥ 5; Precision ≤ 20%; Accuracy within ±20%
Intra-Assay Precision (%CV) 1.5% to 4.7%1.5% to 4.7%≤ 15% (≤ 20% at LLOQ)
Intra-Assay Accuracy (%Bias) -1.0% to 5.5%-1.0% to 5.5%Within ±15% (±20% at LLOQ)
Inter-Assay Precision (%CV) Data Not AvailableData Not Available≤ 15% (≤ 20% at LLOQ)
Inter-Assay Accuracy (%Bias) Data Not AvailableData Not AvailableWithin ±15% (±20% at LLOQ)
Recovery Data Not AvailableData Not AvailableConsistent, precise, and reproducible
Matrix Effect Data Not AvailableData Not AvailableNormalized matrix factor CV ≤ 15%
Stability Data Not AvailableData Not AvailableWithin ±15% of nominal concentration

Table 2: Reported this compound Concentrations in Clinical Studies

MatrixAdministration RouteDoseMedian Concentration (IQR)
PlasmaOral12 mg/dayData Not Available
Breast TissueOral12 mg/day103 ng/g (46.3–336)
PlasmaTransdermal12 mg/breastData Not Available
Breast TissueTransdermal12 mg/breast2.82 ng/g (1.4–5.5)

Experimental Protocols

The following are detailed protocols for the quantification of this compound and CDB-4453 in plasma and tissue. These are representative methods based on procedures used for similar compounds and should be fully validated by the end-user.

Protocol 1: Quantification of this compound and CDB-4453 in Human Plasma

1. Materials and Reagents:

  • This compound and CDB-4453 reference standards

  • Mifepristone (or other suitable internal standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

2. Sample Preparation: Protein Precipitation

  • Label microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 20 µL of internal standard working solution (e.g., Mifepristone in methanol) to all tubes except for the blank matrix.

  • To precipitate proteins, add 300 µL of cold acetonitrile to each tube.

  • Vortex each tube for 30 seconds to ensure thorough mixing.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to clean autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and inject a portion (e.g., 10 µL) into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: Aquasil C18, 5 µm, 4.6 x 150 mm (or equivalent)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Mass Spectrometer: Sciex API 3000 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: To be determined by direct infusion of the reference standard.

    • CDB-4453: To be determined by direct infusion of the reference standard.

    • Internal Standard (Mifepristone): m/z 430.3 → 372.2

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted (1/x²) linear regression to fit the calibration curve.

  • Quantify the concentration of this compound and CDB-4453 in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of this compound and CDB-4453 in Tissue

1. Materials and Reagents:

  • Same as Protocol 1

  • Homogenization buffer (e.g., PBS)

  • Tissue homogenizer (e.g., bead beater, ultrasonic homogenizer)

2. Sample Preparation: Tissue Homogenization and Extraction

  • Accurately weigh a portion of the tissue sample (e.g., 50-100 mg).

  • Add a 3-fold volume of ice-cold homogenization buffer (e.g., 150-300 µL for 50-100 mg of tissue).

  • Homogenize the tissue until a uniform consistency is achieved. Keep the sample on ice during this process to minimize degradation.

  • Pipette 100 µL of the tissue homogenate into a clean microcentrifuge tube.

  • Add 20 µL of internal standard working solution.

  • Perform protein precipitation as described in Protocol 1, steps 4-10.

3. LC-MS/MS Conditions and Data Analysis:

  • The LC-MS/MS conditions and data analysis are the same as described in Protocol 1. The final concentration should be reported as ng per gram of tissue.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma Sample (100 µL) is_add_plasma Add Internal Standard plasma->is_add_plasma tissue Tissue Sample (~50-100 mg) homogenize Homogenize in Buffer tissue->homogenize is_add_tissue Add Internal Standard homogenize->is_add_tissue ppt Protein Precipitation (Acetonitrile) is_add_plasma->ppt is_add_tissue->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_ms LC-MS/MS System (C18 Column, ESI+, MRM) reconstitute->lc_ms data_acq Data Acquisition lc_ms->data_acq peak_integration Peak Integration data_acq->peak_integration cal_curve Calibration Curve Construction peak_integration->cal_curve quantification Quantification of Unknowns cal_curve->quantification

Caption: Workflow for this compound quantification.

Logical Relationship of Bioanalytical Method Validation

validation_relationship cluster_core Core Validation Parameters cluster_sample Sample-Related Parameters cluster_application Method Application linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision linearity->precision matrix_effect Matrix Effect accuracy->matrix_effect stability Stability precision->stability selectivity Selectivity lloq LLOQ selectivity->lloq recovery Recovery lloq->recovery matrix_effect->recovery routine_analysis Routine Sample Analysis stability->routine_analysis

Caption: Key parameters for bioanalytical method validation.

References

Application Note: Immunohistochemical Analysis of Progesterone Receptor Expression Following Telapristone Acetate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Telapristone Acetate (TPA), also known as CDB-4124, is a selective progesterone receptor modulator (SPRM) with mixed antagonist and partial agonist properties.[1][2] It is under investigation for hormone-dependent conditions such as uterine fibroids and endometriosis.[3][4][5] The mechanism of this compound involves binding to the progesterone receptor (PR), which alters its ability to regulate gene expression. Specifically, this compound has been shown to decrease the recruitment of PR to chromatin, thereby modulating the expression of progesterone-responsive genes. Given that this compound directly targets the progesterone receptor, monitoring the expression and potential downregulation or modulation of PR in target tissues is crucial for understanding its pharmacological effects.

Immunohistochemistry (IHC) is a vital technique for visualizing the presence and localization of progesterone receptor protein within formalin-fixed, paraffin-embedded (FFPE) tissue sections. This application note provides a detailed protocol for the immunohistochemical detection of progesterone receptor in tissues following treatment with this compound, methods for quantitative analysis, and a summary of its molecular mechanism.

Molecular Mechanism of this compound Action

Progesterone typically binds to its receptor, which then translocates to the nucleus, binds to progesterone response elements (PREs) on DNA, and initiates the transcription of target genes. This compound disrupts this process. As an SPRM, it competes with progesterone for binding to the PR. Upon binding, this compound induces a conformational change in the receptor that reduces its binding to chromatin and recruits different coregulators (such as TRPS1) to the complex, ultimately acting as an antagonist to progesterone-driven gene expression.

Telapristone_Mechanism cluster_0 Normal Progesterone Signaling cluster_1 This compound Intervention Progesterone Progesterone PR_inactive Inactive PR (Cytoplasm) Progesterone->PR_inactive Binds PR_active Active PR Complex (Nucleus) PR_inactive->PR_active Translocates to Nucleus PR_TPA PR-Telapristone Complex PR_inactive->PR_TPA PRE Progesterone Response Element (DNA) PR_active->PRE Binds Transcription Gene Transcription PRE->Transcription Activates This compound This compound This compound->PR_inactive Binds PRE_blocked Progesterone Response Element (DNA) PR_TPA->PRE_blocked Reduced Binding & Altered Co-regulators No_Transcription Transcription Inhibited PRE_blocked->No_Transcription Inhibits

Caption: this compound's mechanism of progesterone receptor antagonism.

Quantitative Data on PR Expression Post-Telapristone

As of late 2025, specific quantitative data from clinical or preclinical studies detailing the changes in progesterone receptor H-scores or percentage of positive cells via immunohistochemistry following this compound treatment are not widely available in published literature. The primary research has focused on molecular-level interactions rather than tissue-level protein expression changes measured by IHC.

Researchers investigating the effects of this compound are encouraged to use a semi-quantitative scoring method, such as the H-score, to systematically evaluate changes in PR expression. The H-score incorporates both the intensity of the staining and the percentage of positive cells.

H-Score Calculation: H-Score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]

The resulting score ranges from 0 to 300.

Table for Data Collection

The following table provides a structured template for summarizing quantitative IHC data for progesterone receptor expression in a study comparing baseline (pre-treatment) and post-Telapristone treatment tissue samples.

Treatment GroupSample IDPR (% Positive Cells)PR Staining Intensity (Weak/Moderate/Strong)PR H-ScoreNotes
Baseline
Sample 1
Sample 2
...
This compound
Sample A
Sample B
...

Detailed Protocol: Immunohistochemistry for Progesterone Receptor

This protocol outlines the procedure for detecting progesterone receptor in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Materials and Reagents

  • FFPE tissue sections (3-5 µm thick) on positively charged slides

  • Xylene or equivalent clearing agent

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Solution: Citrate Buffer (10 mM, pH 6.0)

  • Hydrogen Peroxide Block (3-6%)

  • Protein Block / Normal Serum

  • Primary Antibody: Mouse Monoclonal Anti-Progesterone Receptor (e.g., Clone 16, 636)

  • Polymer-based Detection System (e.g., HRP-polymer)

  • Chromogen: Diaminobenzidine (DAB)

  • Counterstain: Hematoxylin

  • Bluing Reagent (e.g., Tacha's Bluing Solution)

  • Mounting Medium

  • Positive Control Tissue: PR-positive breast carcinoma tissue

  • Negative Control Tissue: PR-negative tissue

2. Experimental Workflow

IHC_Workflow start Start: FFPE Tissue Section deparaffin 1. Deparaffinization & Rehydration start->deparaffin retrieval 2. Antigen Retrieval (Heat-Induced) deparaffin->retrieval peroxidase 3. Peroxidase Block retrieval->peroxidase protein_block 4. Protein Block peroxidase->protein_block primary_ab 5. Primary Antibody (Anti-PR) protein_block->primary_ab detection 6. Detection System (e.g., HRP Polymer) primary_ab->detection chromogen 7. Chromogen (DAB) detection->chromogen counterstain 8. Counterstain (Hematoxylin) chromogen->counterstain dehydrate 9. Dehydration & Mounting counterstain->dehydrate analysis 10. Microscopic Analysis & Scoring dehydrate->analysis

Caption: Standard workflow for progesterone receptor IHC staining.

3. Step-by-Step Procedure

a. Deparaffinization and Rehydration

  • Immerse slides in Xylene: 2 changes, 5 minutes each.

  • Rehydrate through graded ethanol:

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 2 changes, 3 minutes each.

    • 70% Ethanol: 1 change, 3 minutes.

  • Rinse thoroughly in deionized water.

b. Antigen Retrieval

  • Place slides in a staining dish filled with Citrate Buffer (pH 6.0).

  • Heat the slides in a steamer or water bath at 90-98°C for 10-20 minutes.

  • Allow slides to cool in the buffer for 20 minutes at room temperature.

  • Rinse slides with deionized water.

c. Immunostaining

  • Peroxidase Block: Incubate slides with 3-6% Hydrogen Peroxide for 5-10 minutes to block endogenous peroxidase activity. Rinse with wash buffer (e.g., PBS or TBS).

  • Protein Block: Apply a protein blocking solution (e.g., normal goat serum) and incubate for 10-20 minutes to prevent non-specific antibody binding.

  • Primary Antibody: Gently blot excess blocking serum from the slides. Apply the primary anti-PR antibody at its optimal dilution. Incubate for 30-60 minutes at room temperature or overnight at 4°C.

  • Rinse slides with wash buffer (3 changes, 5 minutes each).

  • Detection System: Apply the polymer-based secondary antibody conjugate. Incubate for 20-30 minutes at room temperature.

  • Rinse slides with wash buffer (3 changes, 5 minutes each).

  • Chromogen Application: Apply the DAB chromogen solution and incubate for 5-10 minutes, or until a brown precipitate is visible under the microscope.

  • Rinse slides thoroughly with deionized water to stop the reaction.

d. Counterstaining and Mounting

  • Counterstain: Immerse slides in Hematoxylin for 1-2 minutes.

  • Rinse with deionized water.

  • Bluing: Apply a bluing reagent for 1 minute to develop the blue nuclear color.

  • Rinse with deionized water.

  • Dehydration: Dehydrate the slides through graded ethanol (70%, 95%, 100%) and clear with xylene.

  • Mounting: Apply a drop of permanent mounting medium to the slide and coverslip.

4. Interpretation of Results

  • Positive Staining: A brown (DAB) precipitate localized in the nucleus of tumor cells indicates the presence of progesterone receptor.

  • Negative Staining: Absence of brown precipitate in the nucleus.

  • Internal Control: Non-neoplastic mammary epithelium, if present, should show positive nuclear staining.

  • External Controls: The PR-positive control slide must show appropriate nuclear staining, while the negative control should show no specific staining. If controls fail, the results are considered invalid.

5. Analysis

  • Evaluate the percentage of positively stained tumor cells (0-100%).

  • Assess the average intensity of the positive staining (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong).

  • Calculate the H-score for each sample to allow for semi-quantitative comparison between baseline and post-treatment groups.

References

Application Notes and Protocols for Gene Expression Analysis in Telapristone Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telapristone, a selective progesterone receptor modulator (SPRM), has demonstrated significant potential in various therapeutic areas, including oncology. Its mechanism of action involves the modulation of progesterone receptor (PR) activity, leading to changes in the expression of downstream target genes. Quantitative real-time polymerase chain reaction (qPCR) is a highly sensitive and specific method for quantifying these changes in gene expression, providing valuable insights into the molecular effects of this compound.

These application notes provide a comprehensive guide for researchers utilizing qPCR to analyze gene expression in response to this compound treatment. The protocols outlined below cover the entire workflow, from experimental design and sample preparation to data analysis and interpretation.

Mechanism of Action: this compound's Impact on Progesterone Receptor Signaling

This compound acetate (TPA) acts as a competitive antagonist of the progesterone receptor.[1] In the presence of a progestin like R5020, which activates the progesterone receptor, this compound treatment leads to a global reduction in the recruitment of the progesterone receptor to the chromatin.[2][3][4][5] A key aspect of this compound's mechanism is its ability to alter the recruitment of coregulators to the PR complex. Specifically, this compound promotes the recruitment of the transcriptional corepressor TRPS1 to the progesterone receptor. This recruitment of a corepressor complex is crucial for the subsequent down-regulation of PR target gene expression.

Data Presentation: Gene Expression Changes Induced by this compound

The following table summarizes the quantitative changes in the expression of known progesterone receptor target genes in T47D breast cancer cells following treatment with the progestin R5020 and the effect of co-treatment with this compound. The data is based on the findings of Davaadelger et al. (2018), where the addition of this compound significantly decreased the R5020-driven expression of these genes.

Target GeneTreatment GroupFold Change in Gene Expression (Relative to Vehicle Control)
ACSL1 R5020Increased
R5020 + this compoundDecreased (relative to R5020)
NOTCH2 R5020Increased
R5020 + this compoundDecreased (relative to R5020)
PACSIN1 R5020Increased
R5020 + this compoundDecreased (relative to R5020)
GREB1 R5020Increased
R5020 + this compoundDecreased (relative to R5020)

Note: The table indicates the direction of change in gene expression as reported in the source literature. For precise fold-change values, it is recommended to consult the original research article by Davaadelger et al., Endocrinology, 2018.

Mandatory Visualizations

Progesterone Receptor Signaling Pathway Modulation by this compound

cluster_0 cluster_1 cluster_2 Progesterone Progesterone (e.g., R5020) PR Progesterone Receptor (PR) Progesterone->PR Binds PR_dimer PR Dimer PR->PR_dimer Dimerization & Translocation This compound This compound This compound->PR Binds This compound->PR_dimer Inhibits Recruitment PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds Corepressors Corepressors (e.g., TRPS1) PR_dimer->Corepressors Recruits (in presence of this compound) Coactivators Coactivators PRE->Coactivators Recruits Transcription_act Gene Transcription (Activation) Coactivators->Transcription_act Promotes Transcription_rep Gene Transcription (Repression) Corepressors->Transcription_rep Promotes

Caption: this compound's mechanism of action on PR signaling.

Experimental Workflow for qPCR Analysis

A Cell Culture and This compound Treatment B RNA Isolation A->B C RNA Quantification and Quality Control B->C D Reverse Transcription (cDNA Synthesis) C->D E Quantitative PCR (qPCR) D->E F Data Analysis (Delta-Delta Ct Method) E->F G Relative Gene Expression Fold Change F->G

Caption: Workflow for analyzing gene expression using qPCR.

Experimental Protocols

I. Cell Culture and Treatment with this compound
  • Cell Line: T47D human breast cancer cells are a suitable model for studying progesterone receptor signaling.

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Hormone Deprivation: Prior to hormone treatment, cells should be grown in phenol red-free RPMI-1640 supplemented with 5% charcoal-stripped FBS for at least 24 hours to reduce the influence of endogenous hormones.

  • Treatment:

    • Vehicle Control: Treat cells with the vehicle used to dissolve the compounds (e.g., ethanol).

    • Progestin Treatment: Treat cells with a synthetic progestin, such as R5020 (promegestone), at a final concentration of 10 nM.

    • This compound Treatment: Treat cells with this compound at a final concentration of 1 µM.

    • Co-treatment: Treat cells with a combination of 10 nM R5020 and 1 µM this compound.

  • Incubation: Incubate the cells for the desired time point (e.g., 24 hours) to allow for changes in gene expression.

II. RNA Isolation

High-quality, intact RNA is essential for accurate qPCR results.

  • Cell Lysis:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of a guanidinium thiocyanate-based lysis solution (e.g., TRIzol®) directly to the culture dish to lyse the cells and inactivate RNases.

  • Phase Separation:

    • Transfer the cell lysate to a microcentrifuge tube.

    • Add 0.2 mL of chloroform per 1 mL of lysis solution.

    • Shake the tube vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of lysis solution used.

    • Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • RNA Wash:

    • Discard the supernatant.

    • Wash the RNA pellet with at least 1 mL of 75% ethanol.

    • Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension:

    • Discard the ethanol wash.

    • Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as it will be difficult to dissolve.

    • Resuspend the RNA pellet in RNase-free water.

  • DNase Treatment (Optional but Recommended): To remove any contaminating genomic DNA, treat the RNA sample with DNase I according to the manufacturer's protocol.

III. RNA Quantification and Quality Control
  • Quantification: Determine the concentration of the isolated RNA using a spectrophotometer (e.g., NanoDrop).

  • Purity Assessment: Assess the purity of the RNA by measuring the A260/A280 and A260/A230 ratios. An A260/A280 ratio of ~2.0 is generally accepted as "pure" for RNA. The A260/A230 ratio should be in the range of 2.0-2.2.

  • Integrity Assessment: The integrity of the RNA can be assessed by gel electrophoresis. Intact total RNA will show two distinct ribosomal RNA (rRNA) bands (28S and 18S for eukaryotic RNA).

IV. Reverse Transcription (cDNA Synthesis)

This step converts the isolated RNA into complementary DNA (cDNA), which will serve as the template for the qPCR reaction.

  • Reaction Setup: On ice, combine the following components in a PCR tube:

    • Total RNA (1 µg is a common starting amount)

    • Primer (Oligo(dT)s for mRNA, random hexamers for total RNA, or gene-specific primers)

    • RNase-free water to the required volume

  • Denaturation and Primer Annealing: Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute. This denatures the RNA secondary structures and allows the primers to anneal.

  • Reverse Transcription Master Mix: Prepare a master mix containing:

    • Reverse Transcriptase Buffer

    • dNTPs

    • RNase Inhibitor

    • Reverse Transcriptase Enzyme

  • Reverse Transcription Reaction: Add the master mix to the RNA/primer mixture and incubate at the optimal temperature for the reverse transcriptase enzyme (e.g., 42-50°C) for 60 minutes.

  • Enzyme Inactivation: Inactivate the reverse transcriptase by heating the reaction to 70-85°C for 5-10 minutes.

  • Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.

V. Quantitative PCR (qPCR)
  • Primer Design: Design or select primers specific to your target genes (e.g., ACSL1, NOTCH2, PACSIN1, GREB1) and a stable reference (housekeeping) gene (e.g., GAPDH, ACTB). Primers should typically produce an amplicon of 70-200 base pairs.

  • qPCR Reaction Setup: On ice, prepare the qPCR reaction mixture in a qPCR plate or tubes. A typical reaction includes:

    • qPCR Master Mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

    • Forward Primer

    • Reverse Primer

    • cDNA template

    • Nuclease-free water

  • qPCR Cycling Conditions: The cycling conditions will vary depending on the qPCR machine and master mix used. A typical protocol includes:

    • Initial Denaturation: 95°C for 2-10 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt Curve Analysis: To verify the specificity of the amplified product.

VI. Data Analysis: Relative Quantification using the Delta-Delta Ct (2-ΔΔCt) Method

The delta-delta Ct (ΔΔCt) method is a widely used method for relative quantification of gene expression.

  • Normalization to a Reference Gene (ΔCt): For each sample (both control and treated), calculate the difference between the Ct value of the target gene and the Ct value of the reference gene.

    • ΔCt = Ct (target gene) - Ct (reference gene)

  • Normalization to the Control Group (ΔΔCt): Calculate the difference between the ΔCt of the treated sample and the ΔCt of the control sample.

    • ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)

  • Calculation of Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.

    • Fold Change = 2-ΔΔCt

A fold change of 1 indicates no change in gene expression. A fold change greater than 1 indicates an upregulation of the gene, while a fold change less than 1 indicates a downregulation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Telapristone Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Telapristone (also known as this compound Acetate or CDB-4124) concentration for in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective progesterone receptor modulator (SPRM) with both antagonist and partial agonist activities at the progesterone receptor (PR).[1][2] Its primary mechanism involves competitively binding to the PR, which in turn inhibits PR-mediated gene expression.[3][4] This modulation can lead to the suppression of cell proliferation and induction of apoptosis in progesterone-responsive cells.[3]

Q2: What is a recommended starting concentration for this compound in in vitro assays?

A common starting concentration for this compound in in vitro studies, particularly in breast cancer cell lines like T47D, is 1 µM. However, the optimal concentration is highly dependent on the cell line and the specific assay being performed. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store a stock solution of this compound?

This compound is typically dissolved in a non-polar organic solvent such as ethanol or dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared in 100% ethanol and stored at -20°C for long-term use. To prepare a working solution, the stock solution should be serially diluted in the appropriate cell culture medium.

Q4: What are the known off-target effects of this compound?

This compound is considered a next-generation SPRM with high selectivity for the progesterone receptor, resulting in reduced off-target effects on other nuclear receptors compared to earlier-generation compounds. However, like many steroidal compounds, it may exhibit some antiglucocorticoid activity at higher concentrations.

Troubleshooting Guide

Issue 1: Precipitation of this compound in Cell Culture Media

  • Problem: A precipitate is observed after diluting the this compound stock solution into the cell culture medium.

  • Cause: this compound is a hydrophobic compound, and direct dilution of a highly concentrated stock into an aqueous medium can cause it to "crash out" or precipitate.

  • Solutions:

    • Pre-warm the media: Always use cell culture media that has been pre-warmed to 37°C.

    • Serial dilution: Perform a serial dilution of the stock solution in your cell culture medium rather than a single large dilution.

    • Increase serum concentration (if applicable): If using a serum-containing medium, a temporary increase in the serum concentration during the initial dilution can help to keep the compound in solution.

    • Vortexing: Add the this compound stock solution to the medium while gently vortexing to ensure rapid and even dispersion.

Issue 2: High Cell Viability Even at High this compound Concentrations

  • Problem: No significant decrease in cell viability is observed even at concentrations above the expected effective range.

  • Cause: This could be due to several factors, including low progesterone receptor expression in the cell line, rapid degradation of the compound, or issues with the assay itself.

  • Solutions:

    • Confirm PR expression: Verify the expression of the progesterone receptor in your cell line using techniques like Western blotting or qPCR.

    • Check compound stability: Ensure that the this compound stock solution has been stored correctly and has not degraded.

    • Optimize incubation time: The effect of this compound on cell viability may be time-dependent. Consider increasing the incubation time.

    • Assay validation: Ensure your cell viability assay is performing correctly by using a known positive control for apoptosis or cell death.

Issue 3: Inconsistent Results Between Experiments

  • Problem: High variability in the results is observed between replicate experiments.

  • Cause: Inconsistent cell seeding density, variations in this compound concentration, or edge effects in multi-well plates can all contribute to this issue.

  • Solutions:

    • Consistent cell seeding: Ensure a uniform cell number is seeded in each well.

    • Accurate dilutions: Prepare fresh dilutions of this compound for each experiment to avoid degradation.

    • Plate layout: Avoid using the outer wells of 96-well plates, as they are more prone to evaporation, leading to "edge effects." Fill the outer wells with sterile PBS or media.

Quantitative Data Summary

Parameter Cell Line Assay Concentration/Value Reference
Effective ConcentrationT47D (Breast Cancer)ChIP-seq1 µM
Effective ConcentrationT47D (Breast Cancer)Cell Proliferation (BrdU)1 µM
Effective ConcentrationIGROV-1 (Ovarian Cancer)Cell ViabilityDose-dependent decrease
Effective ConcentrationSKOV-3 (Ovarian Cancer)Cell ViabilityDose-dependent decrease
IC50T47D (Breast Cancer)ProliferationNot explicitly stated, but 1µM shows significant effect
IC50MCF-7 (Breast Cancer)ProliferationNot explicitly stated
IC50Endometrial Stromal CellsDecidualization InhibitionDose-dependent

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound stock solution (10 mM in ethanol or DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Progesterone Receptor Competitive Binding Assay

This protocol provides a framework for a competitive binding assay to determine the affinity of this compound for the progesterone receptor.

Materials:

  • Cell lysates or purified progesterone receptor

  • Radiolabeled progesterone (e.g., [³H]-Progesterone)

  • Unlabeled progesterone (for positive control)

  • This compound

  • Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Scintillation fluid and counter

Procedure:

  • Prepare Reactions: In microcentrifuge tubes, set up the following reactions in triplicate:

    • Total Binding: Cell lysate/purified PR + Radiolabeled progesterone.

    • Non-specific Binding: Cell lysate/purified PR + Radiolabeled progesterone + excess unlabeled progesterone.

    • Competitive Binding: Cell lysate/purified PR + Radiolabeled progesterone + varying concentrations of this compound.

  • Incubation: Incubate the reactions at 4°C for a predetermined optimal time to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled progesterone) can then be determined by non-linear regression analysis.

Gene Expression Analysis (RT-qPCR)

This protocol outlines the steps to analyze the effect of this compound on the expression of progesterone receptor target genes.

Materials:

  • This compound

  • 6-well cell culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for target genes (e.g., FKBP5, MYC) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for a specific time period (e.g., 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Perform quantitative PCR using a qPCR master mix and primers for your target and housekeeping genes.

  • Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative fold change in gene expression in this compound-treated samples compared to the vehicle control.

Visualizations

Telapristone_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects This compound This compound PR Progesterone Receptor (PR) -HSP Complex This compound->PR Binds to PR_this compound PR-Telapristone Complex PR->PR_this compound cSrc c-Src PR_this compound->cSrc Modulates PR_Telapristone_nucleus PR-Telapristone Complex PR_this compound->PR_Telapristone_nucleus Translocation MAPK_pathway MAPK/ERK Pathway cSrc->MAPK_pathway Akt_pathway Akt Pathway cSrc->Akt_pathway Proliferation Decreased Proliferation MAPK_pathway->Proliferation Akt_pathway->Proliferation TRPS1 TRPS1 (Co-repressor) PR_Telapristone_nucleus->TRPS1 Recruits PRE Progesterone Response Element (PRE) PR_Telapristone_nucleus->PRE Binds to TRPS1->PRE Inhibits Transcription Gene_Expression Altered Gene Expression PRE->Gene_Expression Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle->Proliferation Apoptosis->Proliferation

Caption: this compound's mechanism of action on the Progesterone Receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Stock Prepare 10 mM this compound Stock in Ethanol/DMSO Dilute Serially Dilute this compound in Pre-warmed Media Stock->Dilute Cells Seed Cells in Multi-well Plate Treat Treat Cells with Different Concentrations Cells->Treat Dilute->Treat Incubate Incubate for Desired Time (24-72h) Treat->Incubate Viability Cell Viability Assay (e.g., MTT) Incubate->Viability Binding Receptor Binding Assay Incubate->Binding Gene Gene Expression Analysis (RT-qPCR) Incubate->Gene IC50 Determine IC50/ Effective Concentration Viability->IC50 Binding->IC50 Analyze Analyze Gene Expression Changes Gene->Analyze

Caption: General experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic Start Start Troubleshooting Issue Issue Observed? Start->Issue Precipitation Precipitation in Media? Issue->Precipitation Yes NoEffect No Effect on Cells? Issue->NoEffect No Precipitation->NoEffect No Sol_Precip Pre-warm media, serial dilution, vortexing Precipitation->Sol_Precip Yes Inconsistent Inconsistent Results? NoEffect->Inconsistent No Sol_NoEffect Check PR expression, compound stability, incubation time NoEffect->Sol_NoEffect Yes Sol_Inconsistent Consistent seeding, fresh dilutions, avoid edge effects Inconsistent->Sol_Inconsistent Yes End Problem Resolved Inconsistent->End No Sol_Precip->End Sol_NoEffect->End Sol_Inconsistent->End

Caption: A logical workflow for troubleshooting common issues with this compound.

References

Telapristone degradation and stability issues in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Telapristone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in an experimental setting. Here you will find troubleshooting guides and frequently asked questions to address common issues related to its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a selective progesterone receptor modulator (SPRM) with a steroidal structure. It is known for its potent anti-progestational activity. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC31H39NO5[1]
Molecular Weight505.6 g/mol [1]
AppearanceSolidN/A
SolubilitySoluble in organic solvents such as dimethylsulfoxide and dichloromethane.[2]

Q2: What are the primary stability concerns when working with this compound?

This compound is sensitive to light and moisture.[2] Prolonged exposure to these conditions can lead to degradation. It is also metabolized in vivo by CYP3A4 and CYP3A5 enzymes, leading to monodemethylated (CDB-4453), didemethylated, and hydroxylated metabolites.[3] While these are metabolic pathways, similar oxidative degradation could potentially occur under certain experimental conditions.

Q3: How should this compound be stored?

To ensure its stability, this compound should be stored in a cool, dark, and dry place. Protect from light by using amber vials or by wrapping containers in aluminum foil. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation. For solutions, it is advisable to prepare them fresh for each experiment. If storage of solutions is necessary, they should be stored at -20°C or lower in tightly sealed, light-protected containers.

Q4: What are the potential degradation pathways for this compound in experimental settings?

Based on its chemical structure and general knowledge of pharmaceutical degradation, this compound may be susceptible to the following degradation pathways under forced degradation conditions:

  • Hydrolysis: The acetate group in this compound acetate is susceptible to hydrolysis under acidic or basic conditions, which would yield this compound.

  • Oxidation: The amine group and other parts of the molecule could be susceptible to oxidation, potentially leading to N-oxide formation or other oxidative degradation products.

  • Photodegradation: Exposure to UV or visible light may lead to the formation of photolytic degradation products. The specific structures of these degradants are not well-documented in publicly available literature.

  • Thermal Degradation: High temperatures may induce degradation, although specific thermal degradants have not been characterized in the available literature.

Troubleshooting Guide: Common Experimental Issues

This guide addresses potential issues you may encounter during the analysis of this compound, particularly when using High-Performance Liquid Chromatography (HPLC).

IssuePotential CauseSuggested Solution
Loss of compound/lower than expected concentration Degradation due to improper storage or handling. Store this compound protected from light and moisture. Prepare solutions fresh and use low-light conditions during sample preparation.
Adsorption to container surfaces. Use silanized glassware or polypropylene containers to minimize adsorption.
Appearance of unexpected peaks in chromatogram Formation of degradation products. Conduct a forced degradation study (see protocol below) to identify potential degradation peaks. Ensure proper storage and handling to minimize degradation.
Contamination of mobile phase or solvent. Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily. Filter the mobile phase before use.
Peak tailing in HPLC analysis Interaction with active sites on the HPLC column. Use a high-quality, end-capped C18 column. The addition of a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes reduce tailing for basic compounds.
Column overload. Reduce the injection volume or the concentration of the sample.
Irreproducible retention times Changes in mobile phase composition. Prepare mobile phase accurately and consistently. Premix the mobile phase components and degas thoroughly.
Fluctuations in column temperature. Use a column oven to maintain a constant temperature.
Column degradation. Flush the column regularly and replace it if performance deteriorates.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid drug substance in a hot air oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photodegradation: Expose the solid drug substance to UV light (254 nm) and visible light for an extended period (e.g., 24-48 hours). Dissolve in the mobile phase for analysis.

3. Analysis:

  • Analyze the stressed samples using a suitable HPLC method (see Protocol 2 for a suggested starting method).

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

  • A photodiode array (PDA) detector is recommended to check for peak purity and to obtain UV spectra of the parent drug and degradation products.

Protocol 2: Stability-Indicating HPLC Method (Hypothetical)

The following is a hypothetical HPLC method that can be used as a starting point for the analysis of this compound and its potential degradation products. Method optimization will be required.

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (or as determined by UV scan)
Injection Volume 10 µL

Visualizations

G cluster_storage This compound Storage and Handling cluster_degradation Potential Degradation Pathways Telapristone_Solid This compound (Solid) Storage_Conditions Store in a cool, dark, dry place (Inert atmosphere recommended for long-term storage) Telapristone_Solid->Storage_Conditions Solution_Prep Prepare fresh for each experiment Telapristone_Solid->Solution_Prep Telapristone_Solution This compound (Solution) Solution_Prep->Telapristone_Solution This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photolysis Photolysis (Light Exposure) This compound->Photolysis Thermal_Degradation Thermal Degradation (Heat) This compound->Thermal_Degradation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products Thermal_Degradation->Degradation_Products

Caption: Logical workflow for this compound handling and potential degradation pathways.

G cluster_workflow Forced Degradation Experimental Workflow Start Start: This compound Stock Solution Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation (H2O2) Start->Oxidation Heat Thermal Stress Start->Heat Light Photolytic Stress Start->Light Analysis HPLC-PDA Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis End Identify Degradation Products and Develop Stability- Indicating Method Analysis->End

Caption: Experimental workflow for a forced degradation study of this compound.

G Troubleshooting HPLC Troubleshooting Potential Issue Potential Cause Solution Issue1 Unexpected Peaks Degradation Contamination Conduct forced degradation study Use fresh, high-purity solvents Troubleshooting->Issue1 Problem Issue2 Peak Tailing Column Interaction Overload Use end-capped column, modify mobile phase Reduce sample concentration Troubleshooting->Issue2 Problem Issue3 Retention Time Drift Mobile Phase Inconsistency Temperature Fluctuation Prepare mobile phase accurately Use a column oven Troubleshooting->Issue3 Problem

Caption: Logical relationships in HPLC troubleshooting for this compound analysis.

References

Technical Support Center: Telapristone Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Telapristone (this compound Acetate, TPA, CDB-4124) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally available selective progesterone receptor modulator (SPRM).[1] Its primary mechanism involves competitively binding to the progesterone receptor (PR), which inhibits the expression of genes that are normally regulated by progesterone.[1] Unlike the natural ligand progesterone, this compound induces a unique conformational change in the PR. This alters the receptor's interaction with chromatin and its recruitment of co-regulator proteins, leading to a mix of antagonist and partial agonist effects depending on the cellular context.[2][3][4]

Q2: Is this compound completely selective for the Progesterone Receptor? What are its known off-target effects?

This compound was developed as a next-generation SPRM with high selectivity for the PR to reduce the off-target effects seen with earlier compounds. However, no drug is completely selective. The most noted off-target activity is a weak interaction with the glucocorticoid receptor, though this is significantly less than that of other SPRMs like mifepristone. Additionally, this compound is metabolized by liver enzymes (CYP3A4 and CYP3A5) into active metabolites, such as monodemethylated this compound (CDB-4453), which also possess anti-progestational activity and could contribute to the overall biological effect.

Q3: I am observing unexpected cell proliferation/inhibition. Is this an off-target effect?

This is not necessarily an off-target effect. This compound has a complex mechanism that can lead to varied outcomes depending on the cell type and experimental conditions. In breast cancer cell lines like T47D, this compound typically inhibits proliferation by suppressing the expression of cell cycle proteins like CDK2 and CDK4, leading to G1/S phase arrest. However, its mixed agonist/antagonist nature means that in some contexts, it could potentially have weak pro-proliferative effects. The outcome is highly dependent on the specific cellular machinery, including the expression levels of PR and its co-regulators.

Q4: How does this compound affect the recruitment of the Progesterone Receptor to DNA?

In the presence of a progestin agonist (like R5020), this compound globally reduces the recruitment of PR to the chromatin. Interestingly, when used alone, this compound can direct PR to the chromatin, although to a much lesser extent than a strong agonist. A key part of its antagonist activity is its ability to alter the recruitment of co-regulator proteins to the PR complex. Specifically, it has been shown to recruit the transcriptional corepressor TRPS1, which inhibits PR binding to certain gene promoters and suppresses gene expression.

Q5: Why are my results different between T47D and MCF7 cells?

This is a common observation and is typically due to differences in protein expression levels. T47D cells have high endogenous levels of Progesterone Receptor (PR). In contrast, MCF7 cells express significantly less PR. To study PR-mediated effects in MCF7 cells, researchers often pre-treat them with estradiol (E2) for 24 hours to upregulate PR expression. Without this step, the effects of this compound may be minimal or absent.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No observable effect on target gene expression or cell phenotype. 1. Low or absent PR expression in the cell line. 2. Compound degradation. this compound may be unstable in certain media over long incubation periods.3. Incorrect dosage. The effective concentration can be highly cell-type specific.4. Metabolic inactivation. Cells may rapidly metabolize the compound.1. Verify PR expression via Western Blot or qPCR. Consider using a PR-positive control cell line like T47D. For low-expressing lines like MCF7, consider stimulating with estradiol.2. Prepare fresh solutions for each experiment. Minimize freeze-thaw cycles. Refresh media with the compound for long-term (>48h) experiments.3. Perform a dose-response curve to determine the optimal concentration (e.g., 10 nM to 10 µM).4. Check for active metabolites if analytical tools are available. Consider the expression of CYP enzymes in your cell line.
High levels of cell death or cytotoxicity observed. 1. Concentration is too high. this compound can be cytotoxic at high concentrations.2. Solvent toxicity. The solvent (e.g., DMSO) may be at a toxic concentration.3. Off-target toxicity. In certain sensitive cell lines, off-target effects could lead to cell death. Clinical studies noted potential liver toxicity.1. Lower the concentration of this compound. Refer to published literature for typical working concentrations in your cell line.2. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). Run a solvent-only control.3. Perform a cell viability assay (e.g., MTT, Trypan Blue) to quantify toxicity across a range of concentrations.
Inconsistent or variable results between experiments. 1. Cell passage number. High passage numbers can lead to phenotypic drift and altered receptor expression.2. Cell density at time of treatment. Confluency can significantly impact cell signaling and drug response.3. Variability in serum. Fetal Bovine Serum (FBS) contains hormones that can interfere with the experiment.1. Use cells from a consistent and low passage number range. 2. Standardize seeding density and treat cells at the same level of confluency for all experiments.3. Use charcoal-stripped serum for at least 24-48 hours prior to and during the experiment to remove endogenous steroids.
Unexpected upregulation of a PR target gene. 1. Mixed agonist/antagonist activity. this compound can act as a partial agonist at certain gene promoters or in specific cellular contexts.2. Crosstalk with other signaling pathways. this compound's effect on the PR complex could indirectly influence other transcription factors.1. Investigate the specific gene. This may be a genuine partial agonist effect. Compare with a pure antagonist (e.g., RU486) and a pure agonist (e.g., R5020).2. Analyze the promoter region of the upregulated gene for other transcription factor binding sites.

Data Presentation

Table 1: Effect of this compound on Progestin-Induced Cell Proliferation Data derived from studies in T47D breast cancer cells.

Treatment GroupConditionProliferation Change (vs. Vehicle)Citation
Vehicle ControlBaseline-
Progestin (R5020)AgonistIncreased
This compound (TPA)AloneNo significant change or slight decrease
R5020 + TPACo-treatmentInhibition of R5020-induced proliferation

Table 2: Effect of this compound on PR Recruitment to Chromatin Summary of ChIP-seq findings in T47D cells.

Treatment GroupPR Binding Peaks IdentifiedOverlap with R5020Effect on Global PR OccupancyCitation
Progestin (R5020)~19,865-Robust Recruitment
R5020 + this compound~19,89283%Decreased vs. R5020 alone

Experimental Protocols

Protocol 1: Chromatin Immunoprecipitation Sequencing (ChIP-seq) for PR Occupancy

This protocol is adapted from methodologies used to study this compound's effect on PR-chromatin binding.

  • Cell Culture and Treatment: Plate T47D cells. Once they reach ~80% confluency, switch to hormone-depleted media (RPMI-1640 with charcoal-stripped FBS) for 48 hours. Treat cells with Vehicle (e.g., 0.1% DMSO), R5020 (10 nM), this compound (100 nM), or a combination for 1 hour.

  • Cross-linking: Wash cells with PBS. Add 1% formaldehyde in PBS to the cells and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

  • Cell Lysis and Sonication: Quench cross-linking with glycine. Harvest cells and lyse them to isolate nuclei. Sonicate the nuclear lysate to shear chromatin into fragments of 200-500 bp.

  • Immunoprecipitation (IP): Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-PR antibody (e.g., SC-7208X). Use a non-specific IgG as a negative control.

  • Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes. Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Purify the DNA using a standard column-based kit.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA using a kit (e.g., Kapa Biosystems Hyper Prep kit). Perform sequencing on a platform like Illumina.

  • Data Analysis: Align sequence reads to the human genome (e.g., hg19). Use peak-calling software (e.g., MACS2) to identify regions of PR enrichment.

Protocol 2: Rapid Immunoprecipitation Mass Spectrometry of Endogenous Proteins (RIME)

This protocol is used to identify proteins that interact with PR in response to this compound treatment.

  • Cell Culture and Treatment: Grow and treat T47D cells as described in the ChIP-seq protocol (Step 1).

  • Cross-linking and Lysis: Cross-link and lyse cells as described for ChIP-seq (Steps 2 & 3).

  • Immunoprecipitation: Perform immunoprecipitation using an anti-PR antibody conjugated directly to magnetic beads. This reduces background from non-specific antibody binding.

  • Washing: Perform stringent washes of the beads to remove non-specifically bound proteins.

  • On-bead Digestion: Directly digest the proteins on the beads using trypsin overnight.

  • Mass Spectrometry: Elute the resulting peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., Proteome Discoverer) to identify the proteins from the MS/MS spectra by searching against a human protein database. Compare protein identifications and abundances between treatment groups (e.g., R5020 vs. R5020 + this compound) to find unique or enriched interactors.

Visualizations

Telapristone_Signaling_Pathway PR_HSP PR-HSP90 Complex PR_TPA PR-TPA Dimer PR_HSP->PR_TPA Translocation & Dimerization TPA This compound (TPA) TPA->PR_HSP PR_TPA_TRPS1 PR-TPA-TRPS1 Complex PR_TPA->PR_TPA_TRPS1 Recruits TRPS1 TRPS1 (Corepressor) TRPS1->PR_TPA_TRPS1 PRE Progesterone Response Element (PRE) PR_TPA_TRPS1->PRE Binds Transcription Transcription PR_TPA_TRPS1->Transcription Inhibits TargetGene Target Gene (e.g., CDK4)

Caption: this compound signaling pathway in a PR-positive cell.

Troubleshooting_Workflow Start Experiment Yields Unexpected Results Check_PR Is PR expressed in the cell line? Start->Check_PR Check_Dose Was a dose-response curve performed? Check_PR->Check_Dose Yes Western Perform Western Blot for PR protein Check_PR->Western No/Unknown Check_Controls Were proper controls (Vehicle, Agonist) included? Check_Dose->Check_Controls Yes Optimize_Dose Optimize TPA concentration Check_Dose->Optimize_Dose No Check_Serum Was charcoal-stripped serum used? Check_Controls->Check_Serum Yes Rerun Rerun experiment with full set of controls Check_Controls->Rerun No Adapt_Protocol Adapt protocol to use stripped serum Check_Serum->Adapt_Protocol No Conclusion Re-evaluate Hypothesis (e.g., partial agonism) Check_Serum->Conclusion Yes Stimulate Consider E2 stimulation or change cell line Western->Stimulate

Caption: Troubleshooting workflow for this compound experiments.

ChIP_Seq_Workflow A 1. Cell Treatment (Vehicle, R5020, TPA) B 2. Formaldehyde Cross-linking A->B C 3. Lysis & Sonication (Chromatin Shearing) B->C D 4. Immunoprecipitation with Anti-PR Antibody C->D E 5. Reverse Cross-links & Purify DNA D->E F 6. Library Preparation E->F G 7. High-Throughput Sequencing F->G H 8. Data Analysis (Alignment & Peak Calling) G->H

References

Technical Support Center: Managing Side Effects of Telapristone in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of Telapristone in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as CDB-4124) is a selective progesterone receptor modulator (SPRM) with mixed agonist and antagonist effects on the progesterone receptor (PR).[1][2] Its primary mechanism involves competing with progesterone for binding to the PR, thereby modulating the expression of progesterone-responsive genes.[3][4][5] This activity can lead to tissue-specific effects, such as inhibiting ovulation and reducing the growth of progesterone-sensitive tissues.

Q2: What are the most commonly reported side effects of this compound in animal models?

The most significant side effects observed in animal studies and preclinical development are:

  • Hepatotoxicity (Liver Injury): Concerns about liver toxicity were a primary reason for the halt of this compound's clinical development. Animal models may show elevations in liver enzymes and histological evidence of liver damage.

  • Endometrial Changes: As a class effect of SPRMs, this compound can induce Progesterone Receptor Modulator-Associated Endometrial Changes (PAECs). These changes can include cystic glandular dilatation and an inactive or atrophic endometrium.

  • Reproductive Effects: In animal models, this compound has been shown to inhibit embryo implantation due to its effects on stromal decidualization.

Q3: In which animal models have the side effects of this compound been studied?

Preclinical studies and investigations into the effects of this compound and other SPRMs have been conducted in various animal models, including:

  • Rats: Used in carcinogenesis studies and to assess effects on mammary tumors. Studies on other SPRMs in rats have also investigated liver toxicity.

  • Mice: Utilized to study endometrial biology, embryo implantation, and mammary gland development.

  • Non-human primates (e.g., Cynomolgus monkeys, baboons): Employed to study effects on the endometrium and for general toxicology assessments.

Troubleshooting Guides

Issue 1: Elevated Liver Enzymes or Suspected Hepatotoxicity

Symptoms:

  • Elevated serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), or total bilirubin.

  • Changes in animal behavior such as lethargy, loss of appetite, or weight loss.

  • Visible signs of jaundice (yellowing of the skin or eyes) in severe cases.

Possible Causes:

  • Dose-dependent toxicity: Higher doses of this compound may increase the risk of liver injury.

  • Metabolism-related toxicity: The formation of reactive metabolites during liver metabolism can lead to cellular damage.

  • Idiosyncratic reaction: In some animals, liver injury may occur unpredictably.

Troubleshooting Steps:

  • Confirm Liver Injury:

    • Immediately collect blood samples for a liver function panel (ALT, AST, ALP, total bilirubin, albumin).

    • Compare the results to baseline values and control groups.

  • Dose Adjustment:

    • Consider reducing the dose of this compound in subsequent experiments.

    • If possible, perform a dose-response study to identify the maximum tolerated dose (MTD).

  • Supportive Care:

    • Ensure adequate hydration and nutrition.

    • Consult with a veterinarian for potential supportive treatments.

  • Histopathological Analysis:

    • At the end of the study (or if an animal is euthanized due to severe toxicity), collect liver tissue for histopathological examination. This can help characterize the nature and extent of the liver damage (e.g., necrosis, cholestasis, steatosis).

  • Investigate Mechanism:

    • Consider measuring markers of oxidative stress or apoptosis in liver tissue to understand the potential mechanism of toxicity.

Issue 2: Abnormal Endometrial Changes or Uterine Bleeding

Symptoms:

  • Unexpected vaginal bleeding in female animals.

  • Thickened uterine lining observed during necropsy.

  • Histological findings of cystic glands, stromal changes, or a mix of proliferative and secretory features in the endometrium.

Possible Causes:

  • Class effect of SPRMs (PAECs): The mixed agonist/antagonist activity of this compound on the endometrium can lead to these characteristic changes.

  • Hormonal imbalance: Alteration of the normal progesterone signaling required for endometrial homeostasis.

Troubleshooting Steps:

  • Systematic Monitoring:

    • Regularly monitor female animals for any signs of vaginal bleeding.

    • At necropsy, carefully examine the uterus and measure uterine weight.

  • Histological Evaluation:

    • Collect uterine tissue for histopathology to characterize the endometrial changes. Use a standardized scoring system if possible to quantify the severity of PAECs.

  • Hormone Level Analysis:

    • If feasible, measure serum levels of progesterone and estradiol to assess the hormonal milieu in treated animals compared to controls.

  • Study Duration:

    • Be aware that the severity of endometrial changes may be related to the duration of treatment. Consider including interim necropsies in longer-term studies to assess the progression of these changes.

Data Presentation

Table 1: Representative Dose-Response Data for this compound-Induced Hepatotoxicity in a Rat Model (Hypothetical Data Based on Preclinical Toxicology Principles)

This compound Dose (mg/kg/day)Serum ALT (U/L) (Mean ± SD)Serum AST (U/L) (Mean ± SD)Incidence of Minimal to Mild Centrilobular Necrosis
Vehicle Control45 ± 10120 ± 250/10
1055 ± 15140 ± 301/10
50150 ± 40350 ± 756/10
200400 ± 110800 ± 15010/10

*p < 0.05 compared to vehicle control.

Table 2: Representative Quantification of Endometrial Changes in a Mouse Model After 4 Weeks of this compound Treatment (Hypothetical Data)

Treatment GroupEndometrial Thickness (µm) (Mean ± SD)Percentage of Animals with Cystic Glandular Dilatation
Vehicle Control150 ± 250%
This compound (10 mg/kg/day)250 ± 40*70%

*p < 0.05 compared to vehicle control.

Experimental Protocols

Protocol 1: Monitoring for Hepatotoxicity in a 28-Day Rat Study

1. Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Female (or both sexes, depending on study aims)

  • Age: 8-10 weeks

2. Drug Administration:

  • Formulation: this compound dissolved in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Route of Administration: Oral gavage.

  • Dosing: Once daily for 28 consecutive days.

3. Monitoring:

  • Clinical Observations: Daily observation for changes in behavior, appearance, and signs of distress.

  • Body Weight: Record body weight twice weekly.

  • Blood Collection: Collect blood samples via tail vein or saphenous vein at baseline (Day 0) and on Days 14 and 28 for liver function tests (ALT, AST, ALP, total bilirubin).

  • Necropsy: At the end of the study, perform a full necropsy.

    • Record liver weight.

    • Collect a section of the liver in 10% neutral buffered formalin for histopathology.

    • Snap-freeze another section of the liver in liquid nitrogen for potential biomarker analysis.

4. Data Analysis:

  • Compare serum biochemistry and liver weight data between treated and control groups using appropriate statistical methods.

  • A veterinary pathologist should evaluate liver histopathology slides in a blinded manner.

Protocol 2: Assessment of Endometrial Changes in a 4-Week Mouse Study

1. Animal Model:

  • Species: C57BL/6 mice

  • Sex: Female

  • Age: 8-10 weeks

  • Optional: Ovariectomized mice with estrogen and progesterone replacement to standardize the hormonal environment.

2. Drug Administration:

  • Formulation: this compound in a suitable vehicle.

  • Route of Administration: Subcutaneous injection or oral gavage.

  • Dosing: Once daily for 4 weeks.

3. Monitoring and Sample Collection:

  • Vaginal Smears: Daily vaginal smears can be performed to monitor the estrous cycle.

  • Necropsy: At the end of the study, euthanize the animals and perform a necropsy.

    • Dissect the uterus and record its weight.

    • Fix the uterine horns in 10% neutral buffered formalin for histopathology.

4. Histological Analysis:

  • Embed the uterine tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).

  • A pathologist should evaluate the endometrial morphology, noting features such as glandular structure, stromal characteristics, and the presence of cysts.

  • Endometrial thickness can be measured using an imaging software.

Visualizations

Telapristone_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PR Progesterone Receptor (PR) HSP Heat Shock Proteins PR->HSP Associated PR_dimer PR Dimer PR->PR_dimer Dimerizes & Translocates This compound This compound This compound->PR Binds to Progesterone Progesterone Progesterone->PR Binds to (Blocked by this compound) PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds to Gene_Expression Altered Gene Expression PRE->Gene_Expression Modulates Cell_Cycle Cell Cycle Inhibition Gene_Expression->Cell_Cycle

Caption: this compound's mechanism of action on the progesterone receptor signaling pathway.

Experimental_Workflow_Hepatotoxicity cluster_study_design Study Design cluster_monitoring In-Life Monitoring cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat) Dosing Administer this compound (e.g., 28 days, oral gavage) Animal_Model->Dosing Clinical_Obs Daily Clinical Observations Dosing->Clinical_Obs Body_Weight Weekly Body Weight Dosing->Body_Weight Blood_Sampling Blood Sampling (Days 0, 14, 28) Dosing->Blood_Sampling Necropsy Necropsy & Organ Weights Dosing->Necropsy End of Study Biochemistry Serum Biochemistry (ALT, AST, etc.) Blood_Sampling->Biochemistry Report Final Report Biochemistry->Report Histopathology Liver Histopathology Necropsy->Histopathology Histopathology->Report

Caption: Experimental workflow for monitoring this compound-induced hepatotoxicity.

Troubleshooting_Logic_Liver Start Elevated Liver Enzymes Observed Confirm Confirm with Repeat Blood Test Start->Confirm Dose_Response Is it Dose-Dependent? Confirm->Dose_Response Reduce_Dose Reduce Dose or Stop Treatment Dose_Response->Reduce_Dose Yes Supportive_Care Provide Supportive Care Dose_Response->Supportive_Care No Reduce_Dose->Supportive_Care Histology Perform Histopathology on Liver Tissue Supportive_Care->Histology End Re-evaluate Protocol Histology->End

Caption: Troubleshooting logic for suspected hepatotoxicity.

References

Technical Support Center: Overcoming Telapristone Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating Telapristone resistance. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound acetate (TPA) is a selective progesterone receptor modulator (SPRM).[1][2][3] Its primary mechanism of action is to antagonize the progesterone receptor (PR). In cancer cells, particularly breast cancer, TPA works by decreasing the recruitment of PR to chromatin.[1][2] This action involves the recruitment of coregulators, such as TRPS1, to the PR complex, which in turn regulates the expression of PR target genes and associated cellular responses like proliferation.

Q2: Which cancer cell lines are typically sensitive to this compound?

A2: this compound has been primarily studied in progesterone receptor-positive (PR+) breast cancer cell lines. The T47D cell line is a commonly used model to investigate the molecular mechanisms of this compound's action.

Q3: What are the known mechanisms of resistance to progesterone receptor modulators like this compound?

A3: While specific data on this compound resistance is still emerging, resistance to hormone therapies in PR+ cancers can arise from several mechanisms:

  • Loss or downregulation of PR expression: The target of this compound, the progesterone receptor, may be lost or its expression reduced in resistant cells.

  • Alterations in PR signaling pathways: Changes in the downstream signaling pathways of the progesterone receptor can lead to resistance. This can include crosstalk with other signaling pathways, such as the JAK/STAT pathway.

  • Changes in the tumor microenvironment: The stroma, or connective tissue, within a tumor can play a crucial role in the response to hormonal therapy. For instance, the loss of stromal PR expression has been shown to induce progesterone resistance in endometrial cancer models.

  • Epigenetic modifications: Changes in the methylation of the PR gene in the tumor microenvironment can lead to innate progesterone resistance.

  • Upregulation of survival pathways: Cancer cells can activate alternative survival pathways to bypass the effects of PR antagonism.

Troubleshooting

Q4: My PR-positive cancer cell line is showing unexpected resistance to this compound. What should I check first?

A4:

  • Confirm PR Expression: Verify the progesterone receptor expression in your cell line stock. Prolonged cell culture can sometimes lead to changes in receptor expression. Use Western blotting or immunocytochemistry to confirm PR levels.

  • Drug Integrity: Ensure the this compound you are using is of high quality and has been stored correctly. Prepare fresh stock solutions.

  • Cell Culture Conditions: Confirm that the cell culture conditions (media, serum, supplements) are optimal and consistent. Variations can affect cell growth and drug response.

  • Assay Validation: Review your experimental setup for assessing drug sensitivity. Ensure appropriate cell seeding density and assay duration.

Q5: I have confirmed PR expression, but the cells remain resistant. What are the next steps to investigate the mechanism of resistance?

A5: To investigate the underlying mechanism of resistance, consider the following experiments:

  • Signaling Pathway Analysis: Use techniques like Western blotting or phospho-protein arrays to examine key signaling pathways that might be upregulated in resistant cells (e.g., PI3K/Akt, MAPK, JAK/STAT).

  • Gene Expression Analysis: Perform RNA sequencing or qPCR to compare the gene expression profiles of sensitive and resistant cells. This can help identify upregulated survival genes or downregulated apoptosis-related genes.

  • Co-culture Experiments: To investigate the role of the tumor microenvironment, consider co-culture experiments with cancer-associated fibroblasts (CAFs). CAFs can secrete factors that promote tumorigenicity and may contribute to drug resistance.

Troubleshooting Guides

Issue 1: Sub-optimal Cell Growth Leading to Inconsistent Drug Response Data

Symptoms:

  • High variability between replicate wells in cell viability assays.

  • Non-uniform cell growth across the microplate.

Possible Causes:

  • Inappropriate cell seeding density.

  • Extended assay duration leading to overgrowth in control wells.

Solutions:

  • Optimize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density that allows for logarithmic growth throughout the assay period.

  • Determine Optimal Assay Duration: The duration of drug treatment should ideally allow for at least two cell divisions in the control wells.

Issue 2: Developing a this compound-Resistant Cell Line

Symptoms:

  • Initial sensitivity to this compound followed by a gradual decrease in response over time with continuous exposure.

Method for Developing a Resistant Cell Line:

  • Continuous Exposure: Culture the parental sensitive cell line in the presence of a low concentration of this compound (e.g., the IC20). Gradually increase the concentration of this compound as the cells adapt and become more resistant. This process can take several months.

  • Pulsed Treatment: Alternatively, expose the cells to a higher concentration of this compound for a short period, followed by a recovery period in drug-free media. Repeat this cycle to select for resistant populations.

Quantitative Data Summary

Cell LineTreatmentEffect on Cell ProliferationReference
T47DThis compound AcetateInhibition of G1-S phase transition
T47DThis compound AcetateInhibition of tumor formation in mouse mammary glands
1-methyl-1-nitrosourea–induced mammary tumorsThis compound AcetateInhibition of cell proliferation and induction of apoptosis
Combination TherapyCancer TypeOutcomeReference
This compound Acetate + TamoxifenT47D tumor xenograftsPromoted tumor regression
Letrozole + PD 0332991Estrogen receptor–positive, HER2-negative breast cancerIncreased progression-free survival

Experimental Protocols

Protocol 1: Cell Viability Assay (Endpoint Measurement)

This protocol is adapted from standard methods for measuring drug sensitivity in cultured cells.

Objective: To determine the dose-response curve and IC50 of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well microplates

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density. Allow cells to attach and resume growth for 24-48 hours.

  • Drug Preparation: Prepare a serial dilution of this compound in complete growth medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Drug Treatment: Remove the existing medium from the cells and add the prepared drug dilutions and vehicle control.

  • Incubation: Incubate the plate for a pre-determined duration (e.g., 48-72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value.

Protocol 2: Western Blotting for Progesterone Receptor Expression

Objective: To determine the protein levels of the progesterone receptor in cancer cell lines.

Materials:

  • Cancer cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against Progesterone Receptor

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Sample Preparation: Prepare samples for loading by mixing with Laemmli buffer and heating.

  • Gel Electrophoresis: Load equal amounts of protein per lane and run the SDS-PAGE gel.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the progesterone receptor overnight at 4°C.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Visualizations

G cluster_0 Troubleshooting this compound Resistance Start Cell line shows This compound resistance Check_PR Confirm PR expression (Western Blot / ICC) Start->Check_PR Check_Drug Verify this compound integrity and concentration Start->Check_Drug Check_Assay Validate cell viability assay parameters Start->Check_Assay PR_Positive PR Positive? Check_PR->PR_Positive Check_Drug->PR_Positive Check_Assay->PR_Positive Investigate Investigate Resistance Mechanisms PR_Positive->Investigate Yes Reassess Re-evaluate cell line or experimental model PR_Positive->Reassess No

Caption: Troubleshooting workflow for unexpected this compound resistance.

G cluster_1 Potential Mechanisms of this compound Resistance This compound This compound PR Progesterone Receptor (PR) This compound->PR PR_Inhibition Inhibition of PR Transcriptional Activity PR->PR_Inhibition Cell_Proliferation Decreased Cell Proliferation PR_Inhibition->Cell_Proliferation Resistance_Mechanisms Resistance Mechanisms PR_Loss Loss/Downregulation of PR Resistance_Mechanisms->PR_Loss Pathway_Alteration Signaling Pathway Alterations (e.g., JAK/STAT) Resistance_Mechanisms->Pathway_Alteration TME Tumor Microenvironment (e.g., Stromal PR Loss) Resistance_Mechanisms->TME Epigenetics Epigenetic Silencing of PR Resistance_Mechanisms->Epigenetics Bypass Activation of Bypass Survival Pathways Resistance_Mechanisms->Bypass PR_Loss->PR Pathway_Alteration->Cell_Proliferation TME->Cell_Proliferation Epigenetics->PR Bypass->Cell_Proliferation G cluster_2 Experimental Workflow for Investigating Resistance Sensitive_Cells Sensitive Parental Cell Line Develop_Resistance Develop Resistant Line (Continuous/Pulsed Exposure) Sensitive_Cells->Develop_Resistance Resistant_Cells Resistant Cell Line Develop_Resistance->Resistant_Cells Characterize Characterize Phenotype (Viability, PR Expression) Resistant_Cells->Characterize Mechanism_Analysis Analyze Mechanisms (RNA-Seq, Proteomics) Characterize->Mechanism_Analysis Validate Validate Findings (e.g., Knockdown, Inhibitors) Mechanism_Analysis->Validate Overcome Identify Strategies to Overcome Resistance Validate->Overcome

References

Technical Support Center: Telapristone Dose-Response Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Telapristone dose-response experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as CDB-4124) is a selective progesterone receptor modulator (SPRM).[1] It acts as a competitive antagonist and partial agonist of the progesterone receptor (PR).[2][3] Its primary mechanism involves binding to the PR and modulating its activity, which in turn alters the transcription of progesterone-responsive genes.[2][3] this compound has been shown to decrease the recruitment of PR to chromatin and to recruit corepressor proteins, such as TRPS1, to the PR complex, thereby inhibiting the expression of target genes. This modulation of PR activity leads to the suppression of cell proliferation and the induction of apoptosis in certain cell types.

Q2: What are the known downstream effects of this compound's interaction with the progesterone receptor?

This compound's interaction with the progesterone receptor (PR) leads to the inhibition of PR-mediated gene expression. This results in the suppression of cell cycle progression, specifically by downregulating the expression of cyclin-dependent kinases (CDK) 2 and 4, leading to a G1/S cell cycle arrest.

Q3: In which cell lines has this compound been tested, and what are the reported IC50 values?

This compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values can vary depending on the cell line and experimental conditions.

Cell LineCancer TypeReported IC50 (µM)
IGROV-1Ovarian Cancer35.5 ± 3.9
IGROV-1 PTESOvarian Cancer21.3 ± 1.8
SKOV-3Ovarian Cancer43.6 ± 5.1
SKOV-3 PTESOvarian Cancer47.4 ± 3.9
T47DBreast Cancer1.0 - 10 (effective concentration for growth suppression)
MCF-7Breast CancerNot specified, but used in mechanistic studies

Data compiled from MedChemExpress and other sources.

Q4: What is the significance of the Progesterone Receptor Isoform A (PR-A) to Isoform B (PR-B) ratio?

The ratio of progesterone receptor isoform A (PR-A) to isoform B (PR-B) is a critical factor that can determine the cellular response to SPRMs like this compound. Different tissues and cell lines express varying ratios of these isoforms. PR-B is generally considered a stronger transcriptional activator than PR-A, which can act as a repressor of PR-B and other steroid receptors. An imbalance in the PR-A/PR-B ratio can lead to altered sensitivity and response to this compound, contributing to inconsistent experimental outcomes.

Troubleshooting Inconsistent Dose-Response Curves

Inconsistent results in this compound dose-response experiments can manifest as variability in EC50/IC50 values, changes in the maximal effect, or alterations in the slope of the curve. The following guide addresses potential causes and solutions.

Issue 1: High Variability Between Replicates

  • Potential Cause: Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates.

  • Troubleshooting Steps:

    • Ensure a homogenous cell suspension before and during plating.

    • Calibrate pipettes regularly and use appropriate pipetting techniques.

    • To minimize the "edge effect," avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.

Issue 2: Unexpectedly Low or High Potency (Shift in EC50/IC50)

  • Potential Cause:

    • Cell Line Integrity: Genetic drift in cell lines upon repeated passaging can alter the PR-A/PR-B ratio and downstream signaling components.

    • Compound Stability: this compound acetate may degrade in certain media or under specific storage conditions.

    • Solvent Effects: The final concentration of the solvent (e.g., DMSO) may affect cell viability and drug activity.

  • Troubleshooting Steps:

    • Use low-passage number cells and regularly perform cell line authentication.

    • Prepare fresh dilutions of this compound for each experiment from a validated stock.

    • Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5% for DMSO).

Issue 3: Inconsistent Maximal Response (Emax)

  • Potential Cause:

    • Cell Confluency: Cell density at the time of treatment can significantly impact the response. Over-confluent or sparse cultures may respond differently.

    • Serum Lot-to-Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of hormones and growth factors that may interfere with the assay.

  • Troubleshooting Steps:

    • Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.

    • Test new lots of FBS before use in critical experiments or use a serum-free or charcoal-stripped serum-containing medium to reduce hormonal interference.

Issue 4: Irreproducible Dose-Response Curve Shape

  • Potential Cause:

    • Complex Mechanism of Action: As a SPRM, this compound can exhibit mixed agonist/antagonist effects depending on the cellular context, including the PR isoform ratio and the presence of co-regulators. This can lead to non-standard curve shapes.

    • Off-Target Effects: At high concentrations, off-target effects may contribute to the observed response.

  • Troubleshooting Steps:

    • Carefully characterize the PR isoform expression profile of your cell line.

    • Consider using a wider range of concentrations to fully define the dose-response curve, including potential biphasic responses.

    • Include appropriate positive and negative controls to validate the assay performance.

Experimental Protocols

Progesterone Receptor (PR) Transactivation Assay

This assay measures the ability of this compound to modulate the transcriptional activity of the progesterone receptor.

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line (e.g., T47D, MCF-7) in the appropriate growth medium.

    • Co-transfect the cells with a PR expression vector and a reporter plasmid containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase).

  • Compound Treatment:

    • After transfection, plate the cells in a multi-well plate.

    • Prepare serial dilutions of this compound and a known PR agonist (e.g., progesterone or R5020) in the appropriate vehicle (e.g., DMSO).

    • Treat the cells with the compounds for a specified incubation period (e.g., 24 hours).

  • Reporter Gene Assay:

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the reporter gene activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

    • Plot the normalized reporter activity against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Telapristone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR_complex Inactive PR-HSP Complex This compound->PR_complex Binds to PR PR Progesterone Receptor (PR) PR_complex->PR HSP Dissociation HSP HSP PR_complex->HSP PR_dimer This compound-PR Dimer PR->PR_dimer Dimerization & Nuclear Translocation PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds to DNA Gene_Transcription Target Gene Transcription PRE->Gene_Transcription Inhibition CoR Corepressors (e.g., TRPS1) CoR->PR_dimer Recruitment Cell_Cycle_Proteins CDK2, CDK4 Expression Gene_Transcription->Cell_Cycle_Proteins Downregulation Cell_Cycle_Arrest G1/S Phase Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Leads to Proliferation Cell Proliferation Cell_Cycle_Arrest->Proliferation Inhibition

Caption: this compound Signaling Pathway

Dose_Response_Workflow start Start cell_culture Cell Seeding (Optimize Density) start->cell_culture compound_prep This compound Serial Dilution (Freshly Prepared) cell_culture->compound_prep treatment Cell Treatment (Consistent Incubation Time) compound_prep->treatment assay Endpoint Assay (e.g., Viability, Reporter Gene) treatment->assay data_acq Data Acquisition (e.g., Plate Reader) assay->data_acq data_analysis Data Analysis (Normalize to Controls) data_acq->data_analysis curve_fit Dose-Response Curve Fitting (e.g., 4-Parameter Logistic) data_analysis->curve_fit results Determine EC50/IC50, Emax curve_fit->results troubleshoot Inconsistent Results? results->troubleshoot review_protocol Review Protocol & Troubleshooting Guide troubleshoot->review_protocol Yes end End troubleshoot->end No review_protocol->start

Caption: Experimental Workflow for Dose-Response Assay

References

Technical Support Center: Telapristone and Hormonal Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interference of Telapristone with hormonal assays. The following information is intended to aid in troubleshooting and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as CDB-4124) is a selective progesterone receptor modulator (SPRM) with a steroidal structure.[1][2] It functions as a competitive antagonist of the progesterone receptor (PR), meaning it binds to the receptor and prevents progesterone from exerting its biological effects.[3][4] this compound has demonstrated potent anti-progestational activity and is being investigated for its therapeutic potential in conditions such as endometriosis and uterine fibroids.[3] While it is selective for the progesterone receptor, it also exhibits some anti-glucocorticoid activity.

Q2: Can this compound interfere with hormonal immunoassays?

Yes, it is highly probable that this compound can interfere with hormonal immunoassays, particularly those for progesterone and cortisol. Immunoassays for steroid hormones are known to be susceptible to cross-reactivity from structurally similar compounds. Given that this compound is a steroidal compound, it is likely to be recognized to some extent by the antibodies used in these assays, leading to inaccurate measurements.

Q3: Which specific hormonal assays are most likely to be affected by this compound?

Based on its mechanism of action and structural similarities, the following assays are at the highest risk of interference:

  • Progesterone Assays: Due to this compound's direct interaction with the progesterone receptor and its structural similarity to progesterone, significant interference is expected in progesterone immunoassays.

  • Cortisol Assays: this compound possesses some anti-glucocorticoid activity, suggesting a potential for cross-reactivity in cortisol immunoassays.

Interference in assays for other steroid hormones like testosterone and estradiol is less likely but cannot be entirely ruled out without specific testing.

Q4: What is the expected direction of interference?

In competitive immunoassays, which are commonly used for small molecules like steroid hormones, a cross-reacting substance like this compound will compete with the labeled hormone for antibody binding sites. This typically leads to a falsely elevated result.

Troubleshooting Guide

If you suspect that this compound is interfering with your hormonal assay results, consider the following troubleshooting steps.

Initial Checks
  • Review Assay Documentation: Carefully examine the package insert or technical datasheet for your specific immunoassay kit. Look for any information on cross-reactivity with this compound or structurally similar compounds like Mifepristone.

  • Unexpected Results: Be alert for results that are inconsistent with the expected physiological state of the sample or that show poor correlation with other clinical or experimental findings.

Experimental Troubleshooting
IssuePotential CauseRecommended Action
Falsely Elevated Hormone Levels Cross-reactivity of this compound with the assay antibody.1. Serial Dilution: Analyze serial dilutions of the sample. If a non-linear relationship is observed between the measured concentration and the dilution factor, interference is likely. 2. Alternative Assay: Re-analyze the samples using a different immunoassay from another manufacturer, as cross-reactivity can vary significantly between kits. 3. Confirmatory Method: Use a more specific analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to confirm the hormone concentration. LC-MS/MS is considered the gold standard for steroid hormone measurement due to its high specificity.
Inconsistent Results Between Different Assays Varying degrees of cross-reactivity of this compound in different assay kits.This strongly suggests interference. Rely on the results from the most specific method available (preferably LC-MS/MS).
High Inter-Assay Variability Inconsistent interference from this compound or its metabolites.Ensure consistent sample handling and consider sample pre-treatment steps if recommended for reducing interference.

Experimental Protocols

Protocol for Assessing this compound Interference

This protocol outlines a general procedure for determining the cross-reactivity of this compound in a competitive immunoassay.

Objective: To quantify the percentage of cross-reactivity of this compound in a specific hormonal immunoassay.

Materials:

  • Hormonal immunoassay kit (e.g., for progesterone or cortisol)

  • This compound standard of known concentration

  • Hormone-free serum or buffer (as specified in the assay protocol)

  • Microplate reader and other equipment as required by the assay kit

Procedure:

  • Prepare this compound Standards: Prepare a serial dilution of this compound in the hormone-free serum or buffer to create a range of concentrations.

  • Run the Immunoassay:

    • Follow the manufacturer's protocol for the immunoassay.

    • In place of the hormone standards provided with the kit, use the prepared this compound standards.

    • Run a zero standard (hormone-free serum/buffer only) as a negative control.

  • Data Analysis:

    • Calculate the apparent hormone concentration for each this compound standard using the calibration curve generated from the kit's hormone standards.

    • Determine the concentration of this compound that gives a 50% displacement of the labeled hormone (IC50).

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-reactivity = (IC50 of standard hormone / IC50 of this compound) x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Analysis start Start prep_this compound Prepare this compound Standards start->prep_this compound prep_assay Prepare Immunoassay Reagents start->prep_assay run_assay Run Competitive Immunoassay prep_this compound->run_assay prep_assay->run_assay read_plate Read Absorbance run_assay->read_plate calc_conc Calculate Apparent Hormone Concentration read_plate->calc_conc calc_cross_react Calculate % Cross-Reactivity calc_conc->calc_cross_react end End calc_cross_react->end troubleshooting_flowchart start Suspected Interference (e.g., Unexpected Results) check_insert Review Assay Package Insert start->check_insert serial_dilution Perform Serial Dilution check_insert->serial_dilution linearity Linear Results? serial_dilution->linearity alt_assay Use Alternative Immunoassay linearity->alt_assay No no_interference Interference Unlikely linearity->no_interference Yes lcms Confirm with LC-MS/MS alt_assay->lcms interference Interference Likely lcms->interference signaling_pathway progesterone Progesterone pr Progesterone Receptor (PR) progesterone->pr Binds & Activates This compound This compound This compound->pr Binds & Blocks gene_exp Gene Expression pr->gene_exp Regulates bio_effect Biological Effect gene_exp->bio_effect

References

Technical Support Center: Telapristone Studies & Cell Culture Contamination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, resolve, and prevent cell culture contamination issues during experiments with Telapristone.

Troubleshooting Guides

Contamination can significantly impact the validity of experimental results, particularly in studies involving sensitive signaling pathways like those modulated by this compound. This guide provides a systematic approach to troubleshooting common contamination issues.

Issue 1: Sudden Change in Media Color and Turbidity

Q: My cell culture media rapidly turned yellow and became cloudy overnight. What is the likely cause and what should I do?

A: A rapid decrease in pH (yellowing of phenol red-containing media) and visible turbidity are classic signs of bacterial or yeast contamination.[1][2] These microorganisms metabolize nutrients in the media, producing acidic byproducts that cause the color change.[3]

Immediate Actions:

  • Isolate and Discard: Immediately remove the contaminated flask or plate from the incubator to prevent the spread to other cultures.[1] All contaminated cultures and any media or reagents used with them should be discarded.[4]

  • Decontaminate: Thoroughly decontaminate the biological safety cabinet (BSC), incubator, and any equipment that may have come into contact with the contaminated culture using 70% ethanol followed by a stronger disinfectant like a quaternary ammonium solution.

  • Investigate the Source: Review aseptic techniques, check the sterility of all reagents (media, serum, supplements), and inspect equipment such as pipettors and incubator water pans for potential sources of contamination.

How this impacts this compound Studies: Bacterial or yeast contamination will rapidly kill the host cells, rendering any experimental results from that culture invalid. The metabolic changes caused by the contaminants would completely mask the subtle effects of this compound on cell signaling and proliferation.

Issue 2: Fuzzy Growth or Filaments in the Culture

Q: I've noticed white, fuzzy growths floating in my culture medium, and under the microscope, I see thin, filamentous structures. What is this?

A: This is indicative of fungal (mold) contamination. Molds often appear as filamentous mycelia, which can be seen with the naked eye as furry clumps.

Immediate Actions:

  • Discard Immediately: Fungal spores can easily become airborne and contaminate the entire lab. It is critical to discard the contaminated culture immediately and decontaminate the work area.

  • Thorough Decontamination: Clean the incubator, BSC, and surrounding areas. Consider using a fungicide for a more thorough cleaning of the incubator. Replace all open bottles of media and reagents that might have been exposed.

  • Check Air Filters: Inspect and, if necessary, replace the HEPA filters in your BSC and incubator, as they can be a source of fungal spores.

How this impacts this compound Studies: Fungal contamination will lead to the deterioration and death of the cell culture. The contaminants compete for nutrients and release cytotoxic byproducts, making it impossible to assess the effects of this compound.

Issue 3: No Visible Contamination, but Inconsistent Experimental Results

Q: My cells look fine under the microscope, and the media is clear, but my experiments with this compound are giving inconsistent results (e.g., variable cell proliferation rates, altered gene expression). What could be the problem?

A: This scenario strongly suggests Mycoplasma contamination. Mycoplasma are very small bacteria that lack a cell wall, making them invisible to the naked eye and resistant to many common antibiotics like penicillin. They do not typically cause turbidity or a rapid pH change.

Detection and Resolution:

  • Test for Mycoplasma: Immediately quarantine the suspected cell line and test for Mycoplasma using a reliable detection method such as PCR, ELISA, or fluorescence staining with DAPI or Hoechst.

  • Discard or Treat: The best practice is to discard the contaminated cell line and start over with a fresh, certified Mycoplasma-free stock. If the cell line is irreplaceable, specific anti-mycoplasma agents can be used, but this is not always successful and can affect cell physiology.

  • Screen All Cultures: Routinely test all cell lines in the lab for Mycoplasma, as it can spread easily between cultures.

How this impacts this compound Studies: Mycoplasma contamination is particularly detrimental to this compound studies for several reasons:

  • Altered Metabolism: Mycoplasma can alter cellular metabolism, including amino acid and nucleic acid synthesis, which can interfere with the cellular responses being measured.

  • Changes in Gene Expression: It can induce changes in gene expression, which would confound studies looking at this compound's effect on progesterone receptor (PR) target genes.

  • Impact on Cell Growth: Mycoplasma can affect cell proliferation rates, making it difficult to accurately assess the anti-proliferative effects of this compound.

  • Chromosomal Aberrations: It can cause chromosomal damage, leading to unreliable and irreproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the main types of contaminants I should be aware of in my cell cultures for this compound research?

A1: The most common contaminants are biological and chemical.

  • Biological Contaminants: These include bacteria, yeast, molds, viruses, and mycoplasma. Cross-contamination with other cell lines is also a significant issue.

  • Chemical Contaminants: These can include impurities in media, serum, and water, as well as endotoxins, detergents, and plasticizers.

Q2: How can I prevent contamination in my cell cultures?

A2: Aseptic technique is paramount. Key prevention strategies include:

  • Strict Aseptic Technique: Always work in a certified biological safety cabinet, wear appropriate personal protective equipment (PPE), and disinfect all surfaces and items entering the cabinet.

  • High-Quality Reagents: Use sterile, high-quality media, sera, and supplements from reputable suppliers.

  • Regular Equipment Cleaning: Maintain a regular cleaning and decontamination schedule for incubators, water baths, and other equipment.

  • Quarantine New Cell Lines: Isolate and test any new cell lines for contamination, especially Mycoplasma, before introducing them into the main cell culture lab.

  • Routine Testing: Regularly test your cell lines for Mycoplasma.

Q3: Can I use antibiotics to prevent contamination?

A3: While many labs use antibiotics like penicillin and streptomycin, this can create a false sense of security and may lead to the development of antibiotic-resistant bacteria. Importantly, these common antibiotics are ineffective against Mycoplasma because it lacks a cell wall. Good aseptic technique is a more effective and reliable method for preventing contamination.

Q4: What is the estimated prevalence of Mycoplasma contamination in cell cultures?

A4: Studies estimate that between 15% and 35% of continuous cell lines are contaminated with Mycoplasma. Primary cell cultures have a lower but still significant contamination rate of at least 1%.

Data Presentation

Table 1: Common Biological Contaminants and Their Characteristics

ContaminantVisual/Microscopic AppearanceImpact on CultureDetection Methods
Bacteria Media becomes turbid and yellow; small, motile particles visible under high magnification.Rapid cell death, sudden pH drop.Visual inspection, microscopy, culture methods, PCR.
Yeast Media may become turbid and yellow; round or oval budding particles visible.Slower pH change than bacteria, can outcompete cells for nutrients.Visual inspection, microscopy.
Mold Visible fuzzy or filamentous growths; branching mycelia under the microscope.Releases cytotoxic byproducts, leading to cell death.Visual inspection, microscopy.
Mycoplasma No visible signs in media; cells may show reduced growth or morphological changes.Alters metabolism, gene expression, and proliferation; causes chromosomal aberrations.PCR, ELISA, fluorescence staining (DAPI/Hoechst).
Cross-Contamination Unexpected changes in cell morphology or growth rate.Inconsistent and invalid experimental results.Short Tandem Repeat (STR) profiling, DNA barcoding.

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol provides a general outline for detecting Mycoplasma contamination using a PCR-based assay.

  • Sample Collection: Collect 1 ml of cell culture supernatant from a culture that is 70-80% confluent and has been cultured without antibiotics for at least 3 days.

  • DNA Extraction: Extract DNA from the supernatant using a commercial DNA extraction kit suitable for bacterial DNA.

  • PCR Amplification:

    • Prepare a PCR master mix containing a PCR buffer, dNTPs, a thermostable DNA polymerase, and Mycoplasma-specific primers that target the conserved 16S rRNA gene region.

    • Add the extracted DNA to the master mix.

    • Include a positive control (Mycoplasma DNA) and a negative control (sterile water).

  • Thermocycling: Perform PCR using an appropriate cycling program (e.g., initial denaturation at 95°C, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step).

  • Gel Electrophoresis: Analyze the PCR products on a 1.5-2% agarose gel stained with a DNA-binding dye. A band of the expected size in the sample lane indicates Mycoplasma contamination.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the effects of compounds like this compound on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and appropriate vehicle controls).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations

Telapristone_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (TPA) PR_complex Progesterone Receptor (PR) + Chaperone Proteins PR_TPA PR-TPA Complex PR_complex->PR_TPA TPA Binding PR_dimer PR Dimer PR_TPA->PR_dimer Dimerization PR_dimer_nuc PR Dimer PR_dimer->PR_dimer_nuc Translocation PR_TRPS1_complex PR-TRPS1 Complex PR_dimer_nuc->PR_TRPS1_complex Recruitment TRPS1 TRPS1 (Co-repressor) TRPS1->PR_TRPS1_complex PRE Progesterone Response Element (PRE) PR_TRPS1_complex->PRE Reduced Binding to Chromatin Gene_Expression Altered Target Gene Expression PRE->Gene_Expression Repression Cell_Proliferation Inhibition of Cell Proliferation Gene_Expression->Cell_Proliferation Contamination_Troubleshooting_Workflow Start Observe Anomaly in Cell Culture Visual_Check Visual Check: Turbidity, Color Change, Filaments? Start->Visual_Check Microscopy Microscopic Examination Visual_Check->Microscopy Yes Inconsistent_Results No Visible Contamination, but Inconsistent Data? Visual_Check->Inconsistent_Results No Bacterial_Yeast Bacterial/Yeast Contamination Microscopy->Bacterial_Yeast Turbid, Yellow, Small Particles Fungal Fungal (Mold) Contamination Microscopy->Fungal Filaments, Fuzzy Growth Mycoplasma_Test Quarantine & Test for Mycoplasma (PCR, ELISA) Inconsistent_Results->Mycoplasma_Test Yes No_Contamination No Contamination Detected. Review Experimental Protocol. Inconsistent_Results->No_Contamination No Action Discard & Decontaminate Bacterial_Yeast->Action Fungal->Action Positive_Result Mycoplasma Positive? Mycoplasma_Test->Positive_Result Positive_Result->Action Yes Positive_Result->No_Contamination No Review_Technique Review Aseptic Technique & Reagent Sterility Action->Review_Technique

References

Technical Support Center: Optimizing Telapristone Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Telapristone (TPA), a selective progesterone receptor modulator (SPRM).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a selective progesterone receptor modulator (SPRM) that exhibits both antagonist and partial agonist activity at the progesterone receptor (PR).[1] It competitively binds to the PR, inhibiting PR-mediated gene expression.[2] This modulation can suppress the proliferation of endometrial tissue and may induce apoptosis in estrogen receptor (ER) and PR-positive breast cancer cells.[2] Unlike some other SPRMs, this compound has been shown to have minimal off-target effects on other steroid hormone receptors.[3][4]

Q2: What are the common research applications for this compound?

This compound is primarily investigated for its therapeutic potential in hormone-dependent conditions. In preclinical and clinical studies, it has been evaluated for the treatment of uterine fibroids and endometriosis. Additionally, its role in breast cancer is an active area of research, with studies focusing on its ability to inhibit cancer cell proliferation and induce apoptosis.

Q3: What is a typical starting concentration and incubation time for in vitro experiments?

The optimal concentration and incubation time for this compound treatment are highly dependent on the cell line and the specific assay being performed. Based on published studies, a common concentration range to start with is 10 nM to 1 µM. For cell proliferation assays in T47D breast cancer cells, a 24-hour incubation period has been used effectively. For chromatin immunoprecipitation (ChIP) assays in the same cell line, a much shorter incubation of 30 minutes has been reported. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.

Troubleshooting Guides

Problem 1: No observable effect or lower than expected efficacy after this compound treatment.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Incubation Time The duration of treatment may be too short for this compound to elicit a measurable response. Perform a time-course experiment, testing a range of incubation times (e.g., 12, 24, 48, 72 hours) to identify the optimal window for your endpoint.
Inappropriate Concentration The concentration of this compound may be too low to be effective in your specific cell line. Conduct a dose-response experiment with a range of concentrations (e.g., logarithmic dilutions from 1 nM to 10 µM) to determine the half-maximal inhibitory concentration (IC50).
Cell Line Resistance The target cell line may have inherent or acquired resistance to progesterone receptor antagonists. Verify the expression and functionality of the progesterone receptor in your cell line using techniques like Western blotting or qPCR. Consider using a positive control cell line known to be responsive to this compound.
Drug Inactivation This compound may be unstable in the cell culture medium over extended incubation periods. Prepare fresh solutions of this compound for each experiment and minimize exposure to light and heat. Consider the stability of the compound in your specific culture medium.
Mixed Agonist/Antagonist Effects In some contexts, this compound can exhibit partial agonist activity, which might mask its antagonistic effects. This is a known characteristic of some SPRMs. Carefully evaluate downstream markers to distinguish between agonist and antagonist responses. Consider co-treatment with a pure progesterone agonist to better characterize the antagonistic properties.

Problem 2: High variability between experimental replicates.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Uneven cell numbers across wells will lead to variable results. Ensure a homogeneous cell suspension before seeding by thorough mixing. Use a calibrated multichannel pipette for seeding to improve consistency.
Edge Effects in Multi-well Plates Wells on the perimeter of a microplate can experience different environmental conditions (temperature, humidity), affecting cell growth and drug response. Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
Pipetting Errors Inaccurate pipetting of this compound or other reagents can introduce significant variability. Ensure all pipettes are properly calibrated. Use reverse pipetting techniques for viscous solutions.
Variability in Drug Preparation Inconsistent preparation of this compound stock and working solutions can lead to dose-to-dose variations. Prepare a large batch of stock solution, aliquot, and store appropriately to ensure consistency across experiments.

Quantitative Data Summary

Table 1: Recommended Incubation Times for Various Assays

Assay TypeCell LineIncubation TimeConcentrationReference
Cell Proliferation (BrdU)T47D24 hours1 µM
Chromatin Immunoprecipitation (ChIP)T47D30 minutes1 µM
Gene Expression (qPCR)T47D24 hours1 µM
ApoptosisGeneral24 - 72 hoursVariesGeneral Protocol
Cell Cycle AnalysisT47D24 hoursVaries

Table 2: this compound Concentration Ranges from In Vitro Studies

Cell LineAssayConcentration RangeOutcomeReference
T47D (Breast Cancer)Cell Proliferation10 nM - 1 µMInhibition of proliferation
T47D (Breast Cancer)Gene Expression1 µMInhibition of progestin-induced gene expression
T47D (Breast Cancer)Cell CycleNot specifiedG1/S transition suppression
Human Endometrial Stromal CellsDecidualizationNot specifiedInhibition of decidualization

Experimental Protocols

1. Cell Proliferation Assay (BrdU)

This protocol is adapted from a study using T47D breast cancer cells.

  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate in the appropriate culture medium. Allow cells to attach overnight.

  • Treatment: Remove the medium and add fresh medium containing the desired concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for an additional 4 hours.

  • Detection: Follow the manufacturer's protocol for the BrdU colorimetric assay kit to measure cell proliferation.

2. Chromatin Immunoprecipitation (ChIP) Assay

This protocol is a generalized workflow based on a study investigating this compound's effect on PR binding.

  • Cell Treatment: Culture cells to 80-90% confluency. Treat with this compound (e.g., 1 µM) or vehicle control for 30 minutes.

  • Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., progesterone receptor) or a negative control IgG overnight at 4°C.

  • Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads to remove non-specifically bound proteins and DNA.

  • Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Purify the DNA for downstream analysis by qPCR or sequencing.

Visualizations

Telapristone_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (TPA) PR_complex Progesterone Receptor (PR) -HSP Complex This compound->PR_complex Binds to PR PR_TPA PR-TPA Complex PR_complex->PR_TPA Conformational Change & HSP Dissociation PRE Progesterone Response Element (PRE) PR_TPA->PRE Translocation to Nucleus & Binding to PRE Gene_Expression Altered Gene Expression PRE->Gene_Expression Inhibition of Transcription Cell_Cycle_Arrest Cell Cycle Arrest (G1/S) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: this compound's mechanism of action on the progesterone receptor signaling pathway.

Experimental_Workflow_Dose_Response Dose-Response Experiment Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells overnight_incubation Incubate Overnight for Attachment seed_cells->overnight_incubation prepare_dilutions Prepare Serial Dilutions of this compound overnight_incubation->prepare_dilutions treat_cells Treat Cells with Different Concentrations prepare_dilutions->treat_cells incubation_period Incubate for a Fixed Time (e.g., 24h) treat_cells->incubation_period viability_assay Perform Cell Viability Assay incubation_period->viability_assay data_analysis Analyze Data & Determine IC50 viability_assay->data_analysis end End data_analysis->end

Caption: A typical workflow for a dose-response experiment with this compound.

Troubleshooting_Logic_Tree Troubleshooting Logic for Unexpected Results start Unexpected Results with this compound no_effect No or Low Effect start->no_effect high_variability High Variability start->high_variability check_time Optimize Incubation Time no_effect->check_time check_conc Optimize Concentration no_effect->check_conc check_cell_line Verify Cell Line Responsiveness no_effect->check_cell_line check_drug Check Drug Stability no_effect->check_drug check_seeding Review Cell Seeding Protocol high_variability->check_seeding check_plate Address Edge Effects high_variability->check_plate check_pipetting Verify Pipette Calibration high_variability->check_pipetting

Caption: A logical approach to troubleshooting common issues in this compound experiments.

References

Technical Support Center: Adjusting for Telapristone's Partial Agonist Activity in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Telapristone Acetate (TPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on accounting for its partial agonist/antagonist activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound Acetate (TPA) and why is its partial agonist activity a consideration in experimental design?

This compound Acetate is a selective progesterone receptor modulator (SPRM) with mixed agonist and antagonist effects on the progesterone receptor (PR).[1] This dual activity is tissue-specific and depends on the cellular context, including the ratio of progesterone receptor isoforms (PR-A and PR-B) and the presence of various co-regulators.[2] Unlike a full agonist that elicits a maximal response or a full antagonist that completely blocks the receptor, TPA can partially activate the receptor in some contexts while inhibiting the action of a full agonist in others. This complexity necessitates careful experimental design to accurately interpret its effects.

Q2: How does TPA's partial agonism manifest at the molecular level?

TPA competitively binds to the progesterone receptor.[3] Its unique structure induces a specific conformational change in the receptor that differs from that induced by a full agonist (like progestin R5020) or a pure antagonist. This conformational change alters the receptor's interaction with co-regulatory proteins. For instance, in breast cancer cells, TPA has been shown to decrease the overall recruitment of the progesterone receptor to chromatin compared to the agonist R5020.[4][5] It also uniquely recruits a corepressor complex containing proteins like TRPS1, which contributes to its antagonistic effects by inhibiting the transcription of progesterone-responsive genes.

Q3: What are the key considerations when designing an in vitro assay to characterize TPA's activity?

To dissect the dual agonistic and antagonistic properties of TPA, consider the following:

  • Agonist Mode: To assess the agonistic activity of TPA, treat cells with increasing concentrations of TPA alone and measure a relevant endpoint, such as the expression of a known progesterone-responsive gene.

  • Antagonist Mode: To evaluate its antagonistic activity, co-treat cells with a fixed, sub-maximal concentration of a full progesterone agonist (e.g., R5020) and increasing concentrations of TPA. A decrease in the agonist-induced response will indicate antagonism.

  • Cell Line Selection: The choice of cell line is critical, as the ratio of PR-A to PR-B and the complement of co-regulators can influence whether TPA behaves as an agonist or an antagonist. For example, T47D breast cancer cells, which express high levels of PR, are a common model.

  • Endpoint Selection: Choose endpoints that reflect the biological question of interest. These can range from receptor binding, transcriptional activation of reporter genes, expression of endogenous target genes, to cell proliferation.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected results in a reporter gene assay.
  • Possible Cause 1: Suboptimal concentration of the full agonist in antagonist mode.

    • Solution: Perform a dose-response curve for the full agonist (e.g., R5020) to determine its EC50 and EC80 values. For antagonism assays, use a concentration of the full agonist that gives a robust but not maximal response (typically around the EC80) to allow for a clear window of inhibition by TPA.

  • Possible Cause 2: Cell line instability or passage number.

    • Solution: Ensure you are using a consistent and low passage number of your chosen cell line. High passage numbers can lead to changes in receptor expression and signaling pathways. Regularly authenticate your cell lines.

  • Possible Cause 3: Vehicle effects.

    • Solution: Ensure that the final concentration of the vehicle (e.g., DMSO, ethanol) is consistent across all treatment groups and is at a level that does not affect cell viability or reporter gene activity.

Problem 2: Difficulty interpreting changes in target gene expression.
  • Possible Cause 1: TPA may regulate different genes as an agonist versus an antagonist.

    • Solution: Perform a comprehensive gene expression analysis (e.g., RNA-sequencing) under different treatment conditions: vehicle, TPA alone, a full agonist alone, and TPA in combination with the full agonist. This will help to identify genes that are uniquely regulated by TPA's agonistic or antagonistic activities.

  • Possible Cause 2: The kinetics of gene expression changes may vary.

    • Solution: Conduct a time-course experiment to determine the optimal time point for measuring the expression of your target genes. Some genes may be early-response genes, while others may show changes at later time points.

Problem 3: High background in Chromatin Immunoprecipitation (ChIP) assays.
  • Possible Cause 1: Inefficient cross-linking or sonication.

    • Solution: Optimize the duration and concentration of the cross-linking agent (e.g., formaldehyde) and the sonication parameters to achieve chromatin fragments in the desired size range (typically 200-600 bp). Over-sonication can damage epitopes, while under-sonication can lead to inefficient immunoprecipitation.

  • Possible Cause 2: Non-specific antibody binding.

    • Solution: Use a highly specific, ChIP-grade antibody against the progesterone receptor. Include appropriate controls, such as an isotype-matched IgG control, to assess the level of non-specific binding. Pre-clearing the chromatin with protein A/G beads before immunoprecipitation can also reduce background.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's activity. Note: Specific EC50, IC50, and Emax values for this compound are not consistently reported across publicly available literature and can be highly dependent on the specific assay conditions and cell line used.

Table 1: In Vitro Characterization of this compound (TPA) in T47D Breast Cancer Cells

ParameterTreatmentObservationReference
PR Occupancy on Chromatin 10 nM R5020Robust PR recruitment
1 µM TPAIncreased PR occupancy compared to vehicle, but lower than R5020
10 nM R5020 + 1 µM TPAReduced PR occupancy compared to R5020 alone
Cell Proliferation (BrdU Assay) 10 nM R5020Increased cell proliferation
1 µM TPANo significant effect on proliferation alone
10 nM R5020 + 1 µM TPAInhibited R5020-induced cell proliferation

Table 2: Clinical Trial Data for this compound Acetate

IndicationTreatmentKey Quantitative OutcomeReference
Uterine Fibroids 12.5, 25, and 50 mg TPA daily for 3 monthsDose-dependent reduction in global tumor size and fewer bleeding days compared to placebo.
Early-Stage Breast Cancer 12 mg TPA daily for 2-10 weeksMean Ki67 decline of 5.5% in all women treated with TPA. In a subset of tumors with ≥30% relative reduction in Ki67, genes related to cell-cycle progression were significantly downregulated.
Endometriosis 6 and 12 mg TPA daily for 18 weeksEvaluation of safety and efficacy in reducing pelvic pain.

Experimental Protocols

Detailed Methodology: Chromatin Immunoprecipitation (ChIP) for Progesterone Receptor

This protocol is adapted for studying the effects of this compound on PR binding in a cell line like T47D.

  • Cell Culture and Treatment:

    • Plate T47D cells and grow to 70-80% confluency.

    • Hormone-starve the cells for 24-48 hours in phenol red-free media with charcoal-stripped serum.

    • Treat cells with vehicle, 1 µM TPA, 10 nM R5020, or a combination of 10 nM R5020 and 1 µM TPA for the desired time (e.g., 30 minutes).

  • Cross-linking:

    • Add formaldehyde to a final concentration of 1% and incubate at room temperature for 10 minutes.

    • Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

  • Cell Lysis and Sonication:

    • Wash cells with ice-cold PBS.

    • Lyse the cells and isolate the nuclei.

    • Resuspend nuclei in a sonication buffer and sonicate to shear chromatin to an average size of 200-600 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G magnetic beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade anti-PR antibody or an IgG control.

    • Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.

  • Washes and Elution:

    • Wash the beads with a series of low salt, high salt, and LiCl wash buffers to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating at 65°C overnight with NaCl.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using a column-based kit or phenol-chloroform extraction.

  • Analysis:

    • Quantify the enriched DNA using qPCR with primers for specific gene regulatory regions or proceed to library preparation for ChIP-sequencing.

Visualizations

Progesterone_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone (Full Agonist) PR Progesterone Receptor (PR) Progesterone->PR Binds This compound This compound (SPRM) This compound->PR Binds PR_HSP PR-HSP Complex PR->PR_HSP PR_dimer_agonist PR Dimer (Agonist-bound) PR->PR_dimer_agonist Dimerizes (Agonist) PR_dimer_SPRM PR Dimer (TPA-bound) PR->PR_dimer_SPRM Dimerizes (TPA) HSP HSP HSP->PR_HSP PR_HSP->PR Dissociates PRE Progesterone Response Element (PRE) PR_dimer_agonist->PRE Binds PR_dimer_SPRM->PRE Binds (Reduced affinity) Coactivators Coactivators PRE->Coactivators Recruits Corepressors Corepressors (e.g., TRPS1) PRE->Corepressors Recruits Gene_Activation Gene Activation & Cell Proliferation Coactivators->Gene_Activation Gene_Repression Gene Repression Corepressors->Gene_Repression

Caption: Progesterone Receptor Signaling Pathway Modulation by this compound.

Experimental_Workflow cluster_agonist Agonist Activity Assay cluster_antagonist Antagonist Activity Assay cluster_downstream Downstream Functional Assays Agonist_Start Treat cells with increasing [TPA] Agonist_Endpoint Measure endpoint (e.g., gene expression) Agonist_Start->Agonist_Endpoint Proliferation Cell Proliferation Assay (e.g., BrdU) Agonist_Endpoint->Proliferation ChIP Chromatin Immunoprecipitation (ChIP-seq) Agonist_Endpoint->ChIP Gene_Expression Gene Expression Profiling (RNA-seq) Agonist_Endpoint->Gene_Expression Antagonist_Start Co-treat cells with fixed [Agonist] + increasing [TPA] Antagonist_Endpoint Measure endpoint (e.g., gene expression) Antagonist_Start->Antagonist_Endpoint Antagonist_Endpoint->Proliferation Antagonist_Endpoint->ChIP Antagonist_Endpoint->Gene_Expression

Caption: Experimental Workflow for Characterizing this compound's Partial Agonist Activity.

References

Minimizing Telapristone's antiglucocorticoid effects in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for minimizing and managing the antiglucocorticoid effects of Telapristone during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound (also known as CDB-4124) is a selective progesterone receptor modulator (SPRM).[1][2] Its primary mechanism involves competitively binding to the progesterone receptor (PR), where it acts as an antagonist or partial agonist.[1][3] This modulation interferes with the normal activity of progesterone. In breast cancer cells, for example, this compound has been shown to decrease the binding of the progesterone receptor to chromatin and alter the recruitment of coregulator proteins, thereby regulating the expression of PR target genes and cellular responses.[4]

Q2: Does this compound exhibit antiglucocorticoid effects?

Yes, this compound is known to have some antiglucocorticoid activity. However, it was developed as a next-generation SPRM with greater selectivity for the progesterone receptor to reduce off-target effects on other nuclear receptors, including the glucocorticoid receptor (GR). Notably, its active monodemethylated metabolite, CDB-4453, exhibits even less antiglucocorticoid activity than the parent compound. In one study involving cynomolgus monkeys, this compound administration was not associated with a measurable increase in serum cortisol, suggesting minimal antiglucocorticoid activity in that specific context.

Q3: Why is it critical to minimize antiglucocorticoid effects in my research?

Minimizing antiglucocorticoid effects is crucial for several reasons:

  • Data Integrity: It ensures that the observed biological effects are attributable to this compound's action on the progesterone receptor, not a confounding off-target interaction with the glucocorticoid receptor.

  • Avoiding Unwanted Physiology: Glucocorticoid signaling regulates critical processes, including metabolism, inflammation, and the stress response via the hypothalamic-pituitary-adrenal (HPA) axis. Antagonizing this pathway can introduce unintended physiological changes in animal models.

  • Translational Relevance: For drug development, understanding and minimizing off-target effects is essential for predicting a drug's safety and efficacy profile in humans.

Q4: What are the primary strategies to minimize this compound's antiglucocorticoid effects in vivo?

The main strategies include:

  • Dose Optimization: Use the lowest effective dose of this compound that achieves the desired level of progesterone receptor modulation while minimizing engagement with the glucocorticoid receptor. A thorough dose-response study is recommended.

  • Alternative Formulation and Delivery: For studies targeting specific tissues like the uterus, consider local delivery routes. Vaginal formulations of this compound have been developed to maximize local tissue concentration and reduce systemic exposure, which can in turn minimize off-target effects.

  • Careful Monitoring: Implement assays to actively monitor for signs of glucocorticoid antagonism throughout the experiment.

Q5: How can I actively monitor for antiglucocorticoid activity in my animal models?

Researchers can monitor for GR antagonism through several methods:

  • Hormonal Assays: Measure serum levels of cortisol (or corticosterone in rodents) and Adrenocorticotropic Hormone (ACTH). A significant increase in these hormones can indicate a compensatory response to GR blockade at the pituitary and hypothalamus.

  • Biomarker Analysis: Quantify the expression of known GR-regulated genes in relevant tissues to detect functional antagonism.

  • Advanced Imaging: Positron Emission Tomography (PET) imaging using specific radioligands can be employed to measure glucocorticoid receptor expression and occupancy by a drug in vivo, providing direct evidence of target engagement.

Troubleshooting Guide

Problem: My animal model is showing unexpected physiological changes, such as altered stress responses, weight fluctuations, or immune modulation, which may be linked to GR antagonism.

Potential Cause Recommended Solution
Dose is too high, causing significant GR blockade. 1. Review Dose-Response Data: Re-evaluate the dose based on literature and preliminary studies. If necessary, perform a new dose-response experiment to find the optimal concentration. 2. Measure Cortisol/ACTH: Perform hormonal assays on serum samples to determine if the HPA axis is dysregulated.
High systemic exposure is leading to off-target effects. 1. Consider Local Delivery: If your research target is a specific organ (e.g., uterus), investigate whether a local delivery method (e.g., vaginal gel) could be used to minimize systemic drug levels. 2. Analyze Pharmacokinetics: If possible, perform a pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion of this compound and its metabolites in your model.
Lack of appropriate controls. 1. Include a Positive Control: Administer a known GR antagonist, such as mifepristone, to a separate group to characterize the specific effects of GR blockade in your model. 2. Use Vehicle Controls: Always include a vehicle-only control group to account for effects of the administration procedure and vehicle components.

Quantitative Data Summary

For researchers designing experiments, understanding the relative receptor activity is key. The following table provides an illustrative comparison of receptor binding profiles.

Table 1: Illustrative Comparison of In Vitro Receptor Activity

CompoundPrimary TargetRelative Progesterone Receptor (PR) AntagonismRelative Glucocorticoid Receptor (GR) AntagonismKey Characteristic
This compound (CDB-4124) Progesterone ReceptorHighLow to ModerateSelective for PR with some cross-reactivity.
CDB-4453 Progesterone ReceptorHighLowActive metabolite of this compound with reduced GR activity.
Mifepristone (RU-486) Progesterone ReceptorHighHighNon-selective antagonist of both PR and GR.

Table 2: Key In Vivo Monitoring Parameters for Antiglucocorticoid Effects

ParameterMethodBiological Indication
Serum Cortisol/Corticosterone ELISA / LC-MSIncreased levels suggest HPA axis disruption due to GR blockade.
Serum ACTH ELISAIncreased levels suggest a compensatory response to reduced glucocorticoid feedback.
Adrenal Gland Weight Post-mortem organ weighingChronic GR antagonism can lead to adrenal hypertrophy.
GR Target Gene Expression qPCR / RNA-Seq (in liver, e.g.)Changes in expression of genes like FKBP5 or GILZ can indicate functional GR modulation.
GR Occupancy PET ImagingDirectly measures the percentage of receptors bound by the drug in target tissues.

Experimental Protocols

Protocol 1: In Vivo Assessment of HPA Axis Disruption via Cortisol Measurement

This protocol describes a method to determine if this compound administration affects circulating glucocorticoid levels in a rodent model.

  • Animal Acclimation: Acclimate animals (e.g., female Sprague-Dawley rats) to housing conditions for at least one week to minimize baseline stress. Handle animals daily.

  • Group Allocation: Randomly assign animals to treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., sesame oil, oral gavage).

    • Group 2: this compound (low dose).

    • Group 3: this compound (high dose).

    • Group 4: Mifepristone (positive control, e.g., 25 mg/kg).

  • Dosing: Administer the compounds daily via the desired route (e.g., oral gavage) at the same time each day for the duration of the study (e.g., 7 days).

  • Blood Sampling: At the end of the treatment period, collect blood samples at a consistent time point relative to the last dose (e.g., 2-4 hours post-dose). To minimize stress-induced cortisol spikes, use a consistent and rapid collection method (e.g., tail-nick or terminal cardiac puncture under anesthesia).

  • Sample Processing: Allow blood to clot, then centrifuge to separate serum. Store serum at -80°C until analysis.

  • Cortisol/Corticosterone Analysis: Quantify corticosterone levels in the serum samples using a commercially available ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Compare mean corticosterone levels between groups using an appropriate statistical test (e.g., one-way ANOVA with post-hoc tests). A significant increase in the this compound groups compared to the vehicle control indicates potential antiglucocorticoid activity.

Protocol 2: Functional Assessment Using a Carrageenan-Induced Paw Edema Model

This protocol assesses if this compound functionally antagonizes the anti-inflammatory action of a glucocorticoid agonist.

  • Animal Acclimation and Grouping: Acclimate mice as described above. Randomly assign mice (n=8-10 per group) to treatment groups:

    • Group 1: Vehicle.

    • Group 2: Dexamethasone (a potent GR agonist).

    • Group 3: this compound.

    • Group 4: this compound + Dexamethasone.

  • Dosing: Administer this compound or its vehicle via the desired route (e.g., oral gavage). One hour later, administer Dexamethasone or its vehicle (e.g., intraperitoneal injection).

  • Baseline Measurement: 30 minutes after the second administration, measure the initial volume of the right hind paw of each mouse using a plethysmometer.

  • Induction of Edema: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw to induce localized inflammation.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the change in paw volume (ΔV) from baseline for each mouse at each time point.

    • Compare the ΔV between groups. If this compound has significant antiglucocorticoid activity, the anti-inflammatory effect of Dexamethasone (reduced paw swelling) in Group 4 will be significantly less than in Group 2.

    • Calculate the percentage of edema inhibition for relevant groups.

Visualizations

Telapristone_Signaling cluster_PR Progesterone Receptor (PR) Pathway cluster_GR Glucocorticoid Receptor (GR) Pathway PR Progesterone Receptor (PR) PR_Activation PR Dimerization & Nuclear Translocation PR->PR_Activation PR_DNA Binds to PRE on DNA PR_Activation->PR_DNA PR_Target PR Target Gene Expression PR_DNA->PR_Target PR_Effect Physiological Effect (e.g., Reduced Proliferation) PR_Target->PR_Effect GR Glucocorticoid Receptor (GR) GR_Activation GR Dimerization & Nuclear Translocation GR->GR_Activation GR_DNA Binds to GRE on DNA GR_Activation->GR_DNA GR_Target GR Target Gene Expression GR_DNA->GR_Target GR_Effect Physiological Effect (e.g., Anti-inflammatory) GR_Target->GR_Effect This compound This compound This compound->PR High Affinity Antagonism This compound->GR Low Affinity Antagonism

Caption: this compound's primary and off-target signaling pathways.

Experimental_Workflow cluster_analysis Analysis start Hypothesis: This compound dose 'X' has minimal antiglucocorticoid effects acclimation 1. Animal Model Selection & Acclimation start->acclimation grouping 2. Group Allocation (Vehicle, this compound, Positive Control) acclimation->grouping dosing 3. Chronic Dosing Regimen grouping->dosing monitoring 4. In-Life Monitoring (Body Weight, Clinical Signs) dosing->monitoring sampling 5. Sample Collection (Blood, Tissues) monitoring->sampling analysis 6. Biomarker Analysis sampling->analysis cortisol Serum Cortisol/ACTH (ELISA) gene_exp GR Target Gene Expression (qPCR) histology Adrenal Histopathology conclusion Conclusion: Determine dose-dependent antiglucocorticoid profile cortisol->conclusion gene_exp->conclusion histology->conclusion Troubleshooting_Tree start Unexpected physiological effects observed? q1 Are serum Cortisol/ ACTH levels elevated? start->q1 a1_yes Action: HPA axis is likely disrupted. 1. Lower the this compound dose. 2. Consider local delivery to reduce systemic exposure. q1->a1_yes Yes q2 Are results inconsistent across experiments? q1->q2 No a1_yes->q2 Re-test after action a1_no Cause is likely not direct HPA disruption. a2_yes Action: 1. Refine experimental design. 2. Add positive/negative controls. 3. Validate PR vs. GR target gene expression. q2->a2_yes Yes a2_no Proceed with current protocol, continue monitoring. q2->a2_no No

References

Technical Support Center: Enhancing Telapristone Bioavailability in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the oral bioavailability of Telapristone in animal studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound in animal studies?

A1: The primary limiting factor for this compound's oral bioavailability is its low aqueous solubility. As a poorly water-soluble compound, its dissolution in the gastrointestinal (GI) tract is slow and often incomplete, leading to low and variable absorption into the bloodstream. Additionally, like many selective progesterone receptor modulators (SPRMs), this compound may be subject to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.

Q2: Which animal models are suitable for studying the oral pharmacokinetics of this compound?

A2: Rodent models, particularly rats (e.g., Sprague-Dawley, Wistar) and mice, are commonly used for initial pharmacokinetic screening of this compound formulations. These models are cost-effective and allow for rapid evaluation of different formulation strategies. For studies requiring larger blood volumes for frequent sampling or closer physiological similarity to humans in terms of GI tract and metabolism, larger animal models like beagle dogs may be considered.

Q3: What are the most promising formulation strategies to improve the oral bioavailability of this compound?

A3: Several formulation strategies can significantly enhance the oral bioavailability of poorly soluble drugs like this compound. The most promising approaches include:

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can dramatically increase its dissolution rate and apparent solubility.

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to faster absorption.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of this compound in the GI tract and may facilitate lymphatic absorption, bypassing first-pass metabolism.

Q4: How can I minimize variability in my animal pharmacokinetic studies with this compound?

A4: High variability in preclinical pharmacokinetic data is a common challenge. To minimize it, consider the following:

  • Standardize Animal Fasting: Ensure a consistent fasting period (typically overnight for rodents) before dosing to reduce the impact of food on drug absorption.

  • Homogenize Formulations: For suspensions, ensure uniform dispersion before each administration. For lipid-based systems, check for phase separation.

  • Consistent Dosing Technique: Use precise oral gavage techniques to ensure accurate and complete dose administration.

  • Acclimatize Animals: Allow animals to acclimatize to their environment and handling to reduce stress, which can affect GI physiology.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low and variable plasma concentrations of this compound Poor drug solubility and dissolution in the GI tract. Inconsistent formulation homogeneity. Variable GI transit times in animals.Implement an enabling formulation strategy such as a solid dispersion, nanosuspension, or lipid-based formulation. Ensure the formulation is thoroughly mixed before each dose. Standardize the fasting and feeding schedule for the animals.
Precipitation of this compound in the dosing vehicle The dosing vehicle has a low solubilizing capacity for this compound. The pH of the vehicle is not optimal for this compound solubility.Increase the proportion of co-solvents (e.g., PEG 400, DMSO), but monitor for potential toxicity. Add a surfactant (e.g., Tween 80) to improve and maintain solubility. If the solubility is pH-dependent, adjust the vehicle pH accordingly. Prepare the formulation immediately before dosing.
Discrepancy between in vitro dissolution and in vivo bioavailability Enhanced dissolution in vitro does not translate to improved absorption in vivo due to permeability limitations or rapid metabolism. Excipients used in the formulation may negatively impact drug permeability.Evaluate the intestinal permeability of this compound using in vitro models like Caco-2 cells. Consider the inclusion of permeation enhancers in the formulation, but with careful toxicity assessment. Investigate the potential for first-pass metabolism and consider formulations that promote lymphatic uptake.
No significant improvement in bioavailability with a new formulation The chosen formulation strategy is not optimal for this compound. The drug load in the formulation is too high, leading to incomplete dissolution or precipitation in the GI tract.Screen a variety of formulation approaches (solid dispersions with different polymers, different lipid-based systems) to identify the most effective one. Optimize the drug-to-carrier ratio in the formulation. Lowering the drug load may improve in vivo performance.

Data Presentation: Expected Improvement in this compound Bioavailability with Different Formulations

The following table provides an illustrative summary of the potential improvements in the pharmacokinetic parameters of this compound in a rat model when administered in different advanced formulations compared to a simple aqueous suspension. Please note that these are representative values based on typical enhancements seen with these formulation technologies for poorly soluble drugs and are not from a direct comparative study of this compound.

Formulation TypeThis compound Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Fold Increase in Bioavailability (vs. Suspension)
Aqueous Suspension10150 ± 454.0 ± 1.5900 ± 2701.0
Solid Dispersion (1:5 drug-to-polymer ratio)10750 ± 1801.5 ± 0.54500 ± 1100~5.0
Nanosuspension10900 ± 2201.0 ± 0.55400 ± 1300~6.0
SEDDS101200 ± 3000.75 ± 0.257200 ± 1800~8.0

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion for Oral Gavage in Rats

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol

  • Rotary evaporator

  • Mortar and pestle

  • 0.5% (w/v) Methylcellulose solution in water

Procedure:

  • Dissolve this compound and PVP K30 in a 1:5 weight ratio in a minimal amount of methanol with stirring until a clear solution is obtained.

  • Remove the methanol using a rotary evaporator at 40°C until a solid film is formed on the inside of the flask.

  • Further dry the solid film under vacuum for 24 hours to remove any residual solvent.

  • Gently scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.

  • To prepare the dosing vehicle, suspend the powdered solid dispersion in a 0.5% methylcellulose solution to achieve the desired final concentration of this compound.

  • Ensure the suspension is homogenous by vortexing and stirring before oral administration to rats via gavage.

Protocol 2: Preparation of a this compound Nanosuspension for Oral Administration

Materials:

  • This compound

  • Poloxamer 188

  • Purified water

  • High-pressure homogenizer or wet media mill

  • Zetasizer for particle size analysis

Procedure:

  • Prepare an aqueous solution of the stabilizer, Poloxamer 188 (e.g., 2% w/v).

  • Disperse the this compound powder (e.g., 5% w/v) in the stabilizer solution to form a pre-suspension by stirring.

  • Homogenize the pre-suspension using a high-pressure homogenizer at a pressure of approximately 1500 bar for 20-30 cycles. Maintain the temperature of the system using a cooling bath.

  • Alternatively, use a wet media milling approach with zirconium oxide beads until the desired particle size is achieved.

  • Analyze the particle size and polydispersity index of the resulting nanosuspension using a Zetasizer. The target is a mean particle size of less than 500 nm.

  • Administer the nanosuspension orally to the animals at the required dose.

Protocol 3: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

Materials:

  • This compound

  • Caprylocaproyl polyoxyl-8 glycerides (e.g., Labrasol®)

  • Oleoyl polyoxyl-6 glycerides (e.g., Labrafil® M 1944 CS)

  • Diethylene glycol monoethyl ether (e.g., Transcutol® HP)

  • Glass vials

  • Vortex mixer

Procedure:

  • Screen the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.

  • Based on the screening, prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-solvent in a clear glass vial. A common starting point is a ratio of 30:40:30 (oil:surfactant:co-solvent).

  • Add the required amount of this compound to the excipient mixture and vortex until the drug is completely dissolved and a clear, homogenous solution is formed. Gentle heating (e.g., to 40°C) may be used to facilitate dissolution.

  • To assess the self-emulsification properties, add a small amount of the SEDDS formulation to water and observe the formation of a fine emulsion.

  • For oral administration, the liquid SEDDS can be filled into hard gelatin capsules or administered directly via oral gavage.

Visualizations

Telapristone_Metabolism_Pathway This compound This compound (Oral Administration) GI_Tract Gastrointestinal Tract (Dissolution & Absorption) This compound->GI_Tract Liver Liver (First-Pass Metabolism) GI_Tract->Liver Portal Vein Systemic_Circulation Systemic Circulation (Bioavailable Drug) Liver->Systemic_Circulation Reduced Bioavailability Metabolites Inactive Metabolites Liver->Metabolites CYP450 Enzymes Excretion Excretion Systemic_Circulation->Excretion Metabolites->Excretion

Caption: Proposed metabolic pathway of orally administered this compound.

Experimental_Workflow_Bioavailability cluster_formulation Formulation Preparation cluster_animal_study In Vivo Animal Study cluster_analysis Bioanalysis and Data Interpretation Formulation Prepare this compound Formulations (Suspension, Solid Dispersion, Nanosuspension, SEDDS) Dosing Oral Administration to Fasted Rats Formulation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LCMS LC-MS/MS Analysis of this compound in Plasma Plasma_Separation->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS->PK_Analysis Comparison Compare Bioavailability of Formulations PK_Analysis->Comparison

Caption: Experimental workflow for evaluating this compound bioavailability.

Troubleshooting_Logic node_q node_q node_a node_a Start Low Bioavailability Observed? Q_Dissolution Is In Vitro Dissolution Poor? Start->Q_Dissolution Q_Permeability Is Permeability a Concern? Q_Dissolution->Q_Permeability No Sol_Formulation Implement Enabling Formulation (Solid Dispersion, Nanosuspension) Q_Dissolution->Sol_Formulation Yes Q_Metabolism High First-Pass Metabolism? Q_Permeability->Q_Metabolism No Sol_Permeation Consider Permeation Enhancers Q_Permeability->Sol_Permeation Yes Sol_Lymphatic Use Lipid-Based Formulations (SEDDS) to Promote Lymphatic Uptake Q_Metabolism->Sol_Lymphatic Yes

Caption: Logical relationship for troubleshooting low this compound bioavailability.

Technical Support Center: Troubleshooting Unexpected Cell Morphology Changes with Telapristone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting unexpected cell morphology changes observed during experiments with Telapristone. This resource offers a series of frequently asked questions (FAQs), detailed experimental protocols, and insights into the underlying signaling pathways.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you might encounter related to cell morphology when using this compound.

Question 1: We are observing a significant number of our adherent cells rounding up and detaching after this compound treatment. Is this an expected outcome?

Answer: Yes, this can be an expected outcome depending on the cell type and experimental conditions. This compound is a selective progesterone receptor modulator (SPRM) that acts as a progesterone receptor (PR) antagonist. By blocking PR signaling, this compound can inhibit cell proliferation and induce apoptosis (programmed cell death)[1][2]. Morphological changes associated with apoptosis include cell shrinkage, rounding, and detachment from the culture substrate.

However, if you observe rapid and widespread cell death at low concentrations of this compound, it is prudent to investigate other potential causes:

  • Sub-optimal Culture Conditions: Ensure that the media formulation, pH, temperature, and CO2 levels are optimal for your specific cell line.

  • Contamination: Bacterial, fungal, or mycoplasma contamination can induce stress and alter cell morphology.

  • Improper Handling: Over-trypsinization or harsh pipetting can damage cells and lead to detachment.

Troubleshooting Workflow for Cell Detachment

G start Observed Cell Rounding and Detachment check_expected Is the effect dose-dependent and consistent with apoptosis? start->check_expected expected Likely a this compound-induced effect (apoptosis/cell cycle arrest). Proceed with characterization assays. check_expected->expected Yes unexpected Possible experimental artifact. Investigate further. check_expected->unexpected No check_culture Verify Culture Conditions (media, temp, CO2) unexpected->check_culture check_contamination Test for Mycoplasma and other contaminants check_culture->check_contamination check_protocol Review Cell Handling and Treatment Protocol check_contamination->check_protocol resolve Address identified issues and repeat experiment. check_protocol->resolve

Caption: A logical workflow for troubleshooting cell rounding and detachment observed with this compound treatment.

Question 2: Our endometrial stromal cells are not undergoing the typical morphological changes associated with decidualization after treatment with a progestin in the presence of this compound. Why is this happening?

Answer: This is an expected effect of this compound. Decidualization is a differentiation process where endometrial stromal cells transform from a fibroblastic (spindle-shaped) to an epithelioid-like (polygonal and rounded) morphology, a process driven by progesterone[3]. As a progesterone receptor antagonist, this compound is known to inhibit the morphological and biochemical transformations of human endometrial stromal cells into decidual cells in vitro[4][5]. Therefore, in the presence of this compound, you should expect the cells to retain their fibroblastic appearance despite stimulation with a progestin.

Question 3: We have observed a change in cell shape, with cells appearing more elongated and mesenchymal-like after this compound treatment. Is this a known effect?

Answer: While less commonly reported, this observation could be linked to this compound's impact on complex cellular processes like epithelial-mesenchymal transition (EMT). EMT is a process where epithelial cells acquire a mesenchymal, fibroblast-like phenotype. Progesterone signaling can be implicated in EMT, and as a PR antagonist, this compound could potentially modulate this process. Some studies suggest that progesterone receptor antagonists may reverse EMT-like changes.

To investigate this further, you could perform immunofluorescence staining for epithelial markers (e.g., E-cadherin) and mesenchymal markers (e.g., Vimentin, N-cadherin). A decrease in E-cadherin and an increase in Vimentin or N-cadherin would be indicative of an EMT-like process.

Quantitative Data Presentation

Table 1: Example of Quantitative Analysis of Cell Morphology

Treatment GroupConcentration (µM)Mean Circularity Index ± SDMean Cell Area (µm²) ± SD% Rounded Cells
Vehicle Control0e.g., 0.45 ± 0.08e.g., 1200 ± 150e.g., 15%
Progestin1e.g., 0.82 ± 0.05e.g., 850 ± 120e.g., 85%
This compound0.1e.g., 0.48 ± 0.09e.g., 1150 ± 160e.g., 18%
This compound1e.g., 0.52 ± 0.10e.g., 1100 ± 140e.g., 22%
Progestin + this compound1 + 1e.g., 0.55 ± 0.07e.g., 1050 ± 130e.g., 25%

Data in this table is hypothetical and for illustrative purposes only.

Signaling Pathways

This compound primarily exerts its effects by antagonizing the progesterone receptor (PR). The following diagrams illustrate the classical progesterone signaling pathway and a potential non-classical pathway that can influence cell morphology.

Classical Progesterone Receptor Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds This compound This compound This compound->PR Blocks Dimerization PR Dimerization PR->Dimerization HSP Heat Shock Proteins (HSP) PR_HSP PR-HSP Complex PR_HSP->PR HSP Dissociation PRE Progesterone Response Element (PRE) Dimerization->PRE Binds to DNA Transcription Gene Transcription PRE->Transcription Cell_Cycle Cell Cycle Arrest Transcription->Cell_Cycle Apoptosis Apoptosis Transcription->Apoptosis Proliferation Decreased Proliferation Transcription->Proliferation

Caption: Classical progesterone receptor signaling pathway and the antagonistic action of this compound.

Potential Non-Classical Progesterone Receptor Signaling to the Cytoskeleton

Progesterone can also induce rapid, non-genomic effects by interacting with membrane-associated PRs, leading to the activation of signaling cascades that can modulate the actin cytoskeleton and, consequently, cell morphology and adhesion.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Progesterone Progesterone mPR Membrane PR (mPR) Progesterone->mPR G_protein G-Protein mPR->G_protein Activates RhoA RhoA G_protein->RhoA Activates ROCK ROCK RhoA->ROCK Activates Actin Actin Cytoskeleton Remodeling ROCK->Actin Adhesion Changes in Cell Adhesion & Shape Actin->Adhesion This compound This compound This compound->mPR May Block

References

Technical Support Center: Ensuring Reproducibility in Telapristone-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reproducible experiments with Telapristone Acetate (TPA).

Frequently Asked Questions (FAQs)

Q1: What is this compound Acetate (TPA) and what is its primary mechanism of action?

A1: this compound Acetate (TPA), also known as CDB-4124, is a selective progesterone receptor modulator (SPRM).[1] It functions by competitively binding to the progesterone receptor (PR), where it can act as both an antagonist (blocking the receptor's activity) and a partial agonist (weakly activating the receptor).[1] This dual activity allows it to modulate the expression of progesterone-responsive genes.[1] In many experimental contexts, particularly in breast cancer cell lines, it primarily exhibits antagonistic properties.

Q2: What is the appropriate solvent and storage condition for TPA?

A2: For in vitro cell culture experiments, TPA should be dissolved in cell culture-grade ethanol.[2] The resulting stock solution should be stored at -20°C.[2]

Q3: What is a suitable vehicle control for TPA in cell culture experiments?

A3: As TPA is typically dissolved in ethanol, the appropriate vehicle control is the same concentration of ethanol used to dilute the TPA in the final culture medium.

Q4: I am observing unexpected agonist-like effects with TPA in my experiment. Why could this be happening?

A4: The activity of SPRMs like TPA can be highly context-dependent. The ultimate effect (antagonist vs. agonist) can be influenced by the specific cell type, the relative expression levels of progesterone receptor isoforms (PR-A and PR-B), and the presence of various co-activators and co-repressors in the cells. It is possible that in your specific experimental system, TPA is recruiting co-activators to the progesterone receptor, leading to a partial agonist response.

Q5: Does TPA have off-target effects?

A5: TPA is designed to be a selective progesterone receptor modulator with reduced off-target effects compared to older progesterone receptor antagonists. However, some studies indicate that it may exhibit some antiglucocorticoid activity. Researchers should be aware of this potential cross-reactivity, especially when working with cell types sensitive to glucocorticoids.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or not reproducible results between experiments. 1. Variability in TPA stock solution preparation. 2. Inconsistent cell passage number or confluency. 3. Fluctuations in incubation conditions (CO2, temperature, humidity). 4. Lot-to-lot variability of TPA, media, or supplements.1. Prepare a large batch of TPA stock solution, aliquot, and store at -20°C to be used across multiple experiments. 2. Maintain a consistent cell passaging schedule and ensure cells are at a similar confluency at the start of each experiment. 3. Regularly calibrate and monitor incubators. 4. Record lot numbers of all reagents used. If variability is suspected, test a new lot against a previously validated one.
Drug precipitation observed in the culture medium. 1. The final concentration of TPA exceeds its solubility in the medium. 2. The concentration of the ethanol vehicle is too high, causing precipitation when added to the aqueous medium.1. Ensure the final concentration of TPA is within a validated range (e.g., 1 µM for T47D cells). 2. Prepare an intermediate dilution of the TPA stock solution in ethanol before adding it to the culture medium to minimize the shock of a high ethanol concentration. Ensure the final ethanol concentration in the medium is low and non-toxic to the cells.
High levels of cell death or cytotoxicity observed. 1. The concentration of TPA is too high for the specific cell line. 2. The concentration of the ethanol vehicle is toxic to the cells.1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of TPA for your cell line. 2. Ensure the final concentration of the ethanol vehicle in the culture medium is below the toxic threshold for your cells (typically <0.5%).
No observable effect of TPA treatment. 1. The cell line does not express the progesterone receptor (PR). 2. Degradation of the TPA stock solution. 3. Incorrect experimental design or endpoint measurement.1. Confirm PR expression in your cell line using techniques like Western blotting or RT-qPCR. 2. Prepare a fresh stock solution of TPA. 3. Review the experimental protocol to ensure appropriate treatment times and that the chosen assay is sensitive enough to detect the expected biological effect.

Experimental Protocols

Cell Proliferation Assay using BrdU Incorporation in T47D Cells

This protocol is adapted from a study investigating the mechanism of TPA in T47D breast cancer cells.

Materials:

  • T47D breast cancer cells

  • Cell culture medium (e.g., RPMI supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound Acetate (TPA)

  • Cell culture-grade ethanol

  • 96-well cell culture plates

  • BrdU Cell Proliferation ELISA Kit (e.g., from Sigma-Aldrich)

Methodology:

  • Cell Seeding:

    • Culture T47D cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells in a 96-well plate at an initial density of 5 x 10³ cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • TPA Preparation and Treatment:

    • Prepare a stock solution of TPA in cell culture-grade ethanol.

    • On the day of the experiment, dilute the TPA stock solution in culture medium to the desired final concentrations (e.g., 1 µM).

    • Prepare a vehicle control with the same final concentration of ethanol as the TPA-treated wells.

    • Remove the old medium from the cells and add the medium containing TPA or the vehicle control.

    • Incubate the cells for 24 hours.

  • BrdU Labeling and Detection:

    • Following the 24-hour treatment, add the BrdU labeling solution to each well.

    • Incubate for 4 hours to allow for BrdU incorporation into the DNA of proliferating cells.

    • Follow the manufacturer's protocol for the BrdU Cell Proliferation ELISA Kit to fix the cells, add the anti-BrdU antibody, and develop the colorimetric reaction.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Normalize the absorbance values of the TPA-treated wells to the vehicle control wells to determine the effect on cell proliferation.

Visualizations

Telapristone_Signaling_Pathway This compound Acetate (TPA) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PR Progesterone Receptor (PR) PR_HSP Inactive PR-HSP Complex PRE Progesterone Response Element (PRE) PR->PRE Binds to DNA CoRep Co-repressors PR->CoRep Recruits HSP Heat Shock Proteins (HSP) PR_HSP->PR HSP Dissociation Gene Target Gene PRE->Gene Transcription mRNA mRNA Gene->mRNA Transcription CoRep->PRE Inhibits Transcription TPA This compound Acetate (TPA) TPA->PR Binds to PR

This compound Acetate (TPA) Signaling Pathway

Experimental_Workflow Experimental Workflow: TPA Cell Proliferation Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Culture T47D Cells seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_tpa Prepare TPA Stock (in Ethanol) treat_cells Treat with TPA or Vehicle Control (24h) prep_tpa->treat_cells seed_cells->treat_cells brdu_label Add BrdU Labeling Solution (4h) treat_cells->brdu_label elisa Perform BrdU ELISA brdu_label->elisa read_plate Measure Absorbance elisa->read_plate analyze_data Normalize to Control & Analyze Results read_plate->analyze_data

Experimental Workflow: TPA Cell Proliferation Assay

References

Validation & Comparative

A Preclinical Comparative Analysis of Telapristone and Ulipristal Acetate: Two Selective Progesterone Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed preclinical comparison of Telapristone (CDB-4124) and ulipristal acetate, two prominent selective progesterone receptor modulators (SPRMs). Both compounds exhibit a complex pharmacology, acting as partial agonists and antagonists of the progesterone receptor (PR), leading to their investigation in a range of gynecological conditions, including uterine fibroids and endometriosis. This document summarizes key preclinical data, outlines experimental methodologies, and visualizes relevant biological pathways to facilitate a comprehensive understanding of their similarities and differences.

Mechanism of Action: Modulating the Progesterone Receptor

This compound and ulipristal acetate exert their effects primarily by binding to the progesterone receptor, a nuclear transcription factor that mediates the physiological effects of progesterone.[1] As SPRMs, their interaction with the PR is tissue-specific, resulting in a mixed profile of agonistic and antagonistic activities.[1][2][3]

This compound Acetate (TPA): TPA acts as a potent antiprogestin.[4] Upon binding to the PR, it leads to a global reduction in PR recruitment to chromatin, even in the presence of a progestin agonist. A key feature of TPA's mechanism is the recruitment of corepressors, such as TRPS1, to the PR complex. This alters the transcriptional regulation of PR target genes, ultimately inhibiting cell proliferation and associated cellular responses. In breast cancer cells, TPA has been shown to suppress the G1-S phase transition by inhibiting cyclin-dependent kinases (CDK) 2 and 4.

Ulipristal Acetate (UPA): UPA also demonstrates high-affinity binding to the progesterone receptor, where it can function as both an antagonist and a partial agonist. In the context of uterine fibroids, UPA's antagonistic properties are prominent, leading to the inhibition of cell proliferation and induction of apoptosis. Its mechanism in uterine sarcoma cells has been linked to the inhibition of the STAT3/CCL2 signaling pathway. As an emergency contraceptive, UPA's primary mechanism is the inhibition or delay of ovulation.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative preclinical and clinical data for this compound and ulipristal acetate. It is important to note that direct head-to-head preclinical studies are limited, and data is often generated in different experimental models.

ParameterThis compound AcetateUlipristal AcetateReference(s)
Receptor Binding
Progesterone ReceptorHigh affinity, potent antagonistHigh affinity, partial agonist/antagonist
Glucocorticoid ReceptorReduced activity compared to mifepristoneLower binding affinity than mifepristone
In Vitro Efficacy
Cell ProliferationInhibition of T47D breast cancer cellsInhibition of uterine fibroid and sarcoma cells
In Vivo Efficacy
Uterine FibroidsReduction in tumor size (Phase I/II clinical trial)Significant reduction in fibroid volume in preclinical and clinical studies
EndometriosisReduction in pelvic pain (Phase 2 clinical trial)Reduction in endometriosis-related pelvic pain

Table 1: Comparative Efficacy Data for this compound and Ulipristal Acetate.

Pharmacokinetic ParameterThis compound AcetateUlipristal AcetateReference(s)
Absorption Rapidly absorbedRapidly absorbed
Metabolism Primarily hepatic (CYP3A4/3A5 proposed)Hepatic (CYP3A4)
Active Metabolite CDB-4453 (monodemethylated)Monodemethylated metabolite
Elimination Half-Life ~32 hours (oral)~32.4 hours

Table 2: Comparative Pharmacokinetic Parameters.

Experimental Protocols

Progesterone Receptor Competitive Binding Assay

This protocol outlines a general method for determining the binding affinity of a test compound to the progesterone receptor using a radioligand binding assay.

Materials:

  • Receptor Source: Cell lysates or purified progesterone receptor.

  • Radioligand: A radioactively labeled progestin with high affinity for the PR (e.g., [³H]-promegestone).

  • Test Compounds: this compound, ulipristal acetate, and a reference competitor (e.g., unlabeled progesterone).

  • Assay Buffer: Tris-based buffer with additives to minimize non-specific binding.

  • Filtration Apparatus: 96-well filter plates and vacuum manifold.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or unlabeled progesterone.

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient duration to allow binding to reach equilibrium.

  • Separation: Transfer the incubation mixture to a filter plate and apply a vacuum to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: After drying the filters, add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Cells of interest (e.g., uterine fibroid cells, breast cancer cells).

  • 96-well cell culture plates.

  • Complete cell culture medium.

  • Test compounds (this compound, ulipristal acetate).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Murine Xenograft Model for Uterine Fibroids

This protocol describes the establishment of a human uterine fibroid xenograft model in immunocompromised mice.

Materials:

  • Immunocompromised mice (e.g., SCID or nude mice).

  • Human uterine fibroid tissue.

  • Matrigel.

  • 17β-estradiol and progesterone pellets.

  • Surgical instruments.

Procedure:

  • Animal Preparation: Ovariectomize the mice to remove endogenous hormonal influence.

  • Hormone Supplementation: Implant pellets releasing 17β-estradiol and progesterone subcutaneously to support the growth of the hormone-dependent fibroid tissue.

  • Tissue Preparation: Obtain fresh human uterine fibroid tissue and dissociate it into small fragments or single cells.

  • Transplantation: Mix the fibroid tissue/cells with Matrigel and inject it subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth over time by measuring tumor volume with calipers.

  • Treatment: Once tumors are established, randomize the mice into treatment groups and administer this compound, ulipristal acetate, or a vehicle control.

  • Efficacy Assessment: Continue to monitor tumor volume throughout the treatment period to assess the efficacy of the compounds in inhibiting tumor growth.

Mandatory Visualization

G cluster_ligand Ligand Binding cluster_receptor Receptor Interaction cluster_downstream Downstream Effects TPA This compound Acetate PR Progesterone Receptor (PR) TPA->PR Binds to UPA Ulipristal Acetate UPA->PR Binds to TPA_effect Recruitment of Corepressors (e.g., TRPS1) PR->TPA_effect TPA-bound PR UPA_effect Inhibition of STAT3/CCL2 Signaling Pathway PR->UPA_effect UPA-bound PR Gene_Expression Altered Gene Expression TPA_effect->Gene_Expression UPA_effect->Gene_Expression Cell_Cycle Cell Cycle Arrest (G1/S) Gene_Expression->Cell_Cycle Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis Proliferation Inhibition of Cell Proliferation Cell_Cycle->Proliferation Apoptosis->Proliferation

Caption: Comparative signaling pathways of this compound and Ulipristal Acetate.

G cluster_setup Assay Setup cluster_incubation Incubation & Separation cluster_detection Detection & Analysis Receptor Progesterone Receptor Incubate Incubate to Equilibrium Receptor->Incubate Radioligand Radiolabeled Progestin ([3H]-promegestone) Radioligand->Incubate Competitor Test Compound (this compound or Ulipristal Acetate) Competitor->Incubate Filter Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analysis Calculate IC50 & Ki Count->Analysis

Caption: Workflow for a competitive radioligand binding assay.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Procedure cluster_readout Data Acquisition Seed Seed Cells in 96-well Plate Treat Add Test Compounds (this compound or Ulipristal Acetate) Seed->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate Incubate (2-4h) Add_MTT->Incubate Solubilize Add Solubilization Solution Incubate->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Caption: Experimental workflow for an MTT cell proliferation assay.

References

Telapristone Demonstrates Significant Reduction in Tumor Proliferation Marker Ki67 in Early-Stage Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A recent phase II window-of-opportunity trial has provided evidence for the anti-proliferative effect of telapristone acetate in early-stage breast cancer, as measured by a significant decrease in the Ki67 labeling index. This guide offers a comparative analysis of this compound's efficacy against other selective progesterone receptor modulators (SPRMs) and details the experimental framework underpinning these findings.

For researchers and drug development professionals, the Ki67 labeling index is a critical biomarker for assessing cell proliferation in tumors. A reduction in this index is often indicative of a positive response to anti-cancer therapies. The data presented herein summarizes the current understanding of this compound's impact on this key marker and places it in the context of alternative treatments.

Comparative Efficacy of SPRMs on Ki67 Labeling Index

The following table summarizes the quantitative data from clinical studies investigating the effect of this compound and other prominent SPRMs on the Ki67 labeling index in breast cancer.

Treatment GroupNumber of PatientsBaseline Ki67 (Mean %)Post-treatment Ki67 (Mean %)Mean Change in Ki67 (%)p-valueReference
This compound Acetate 32Not specifiedNot specified-5.50.003[1][2]
Placebo 29Not specifiedNot specified-4.20.04[1][2]
Mifepristone 20Not specifiedNot specified-49.620.0003[3]
Ulipristal Acetate 13Not specifiedNot specified-84 (median)0.040

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for the accurate interpretation of the results.

This compound Phase II Window-of-Opportunity Trial Methodology
  • Study Design: A randomized, double-blind, placebo-controlled phase IIB pre-surgical window trial.

  • Participants: 70 pre- and postmenopausal women with stage 0-II breast cancer were enrolled. 61 patients were evaluable (32 in the this compound arm and 29 in the placebo arm).

  • Treatment: Patients received either 12 mg of oral this compound acetate or a placebo daily for 2-10 weeks prior to surgery.

  • Primary Endpoint: The primary endpoint was the change in the Ki67 labeling index between the diagnostic core needle biopsy and the post-treatment surgical specimen.

  • Ki67 Immunohistochemistry Protocol:

    • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections from core needle biopsies and surgical resections were used.

    • Antigen Retrieval: Heat-induced epitope retrieval was performed.

    • Primary Antibody: A monoclonal mouse anti-human Ki67 antibody (clone MIB-1) was used.

    • Staining: Immunohistochemical staining was performed on an automated platform (e.g., Dako Omnis).

    • Scoring: The Ki67 score was determined as the percentage of Ki-67 positive tumor cells among the total number of viable tumor cells in the invasive cancer component. Only nuclear staining was considered positive. A standardized scoring methodology was employed to ensure reproducibility.

Mifepristone (MIPRA Trial) Methodology
  • Study Design: A single-arm, open-label, presurgical window of opportunity trial.

  • Participants: 20 patients with luminal breast carcinomas characterized by a high PRA/PRB isoform ratio (PRA/PRB > 1.5) and PR ≥ 50%.

  • Treatment: Patients received 200 mg/day of oral mifepristone for 14 days.

  • Primary Endpoint: Comparison of the Ki67 expression before and after treatment. A relative reduction of 30% in Ki67 was considered a positive response.

Ulipristal Acetate Study Methodology
  • Study Design: A randomized 1:1 trial comparing ulipristal acetate to a combination oral contraceptive (COC).

  • Participants: 28 treatment-compliant women aged 18–39.

  • Treatment: Participants received either 10 mg of ulipristal acetate daily or a COC for 84 days.

  • Endpoint: Evaluation of Ki67 positivity in breast terminal ductal lobular unit (TDLU) cells from biopsies taken at baseline and at the end of treatment.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow of the clinical trial.

Telapristone_Signaling_Pathway cluster_cell Tumor Cell Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds This compound This compound This compound->PR Competitively Binds PR_complex PR-Ligand Complex This compound->PR_complex Alters Co-regulator Recruitment PR->PR_complex PRE Progesterone Response Element (PRE) on DNA PR_complex->PRE Translocates to Nucleus and Binds DNA Gene_Expression Target Gene Expression PR_complex->Gene_Expression Inhibits Transcription Coregulators Co-regulators (e.g., TRPS1) Coregulators->PR_complex Modulates Activity PRE->Gene_Expression Regulates Cell_Proliferation Cell Proliferation (Ki67 Expression) Gene_Expression->Cell_Proliferation

Caption: this compound's Mechanism of Action.

Experimental_Workflow cluster_screening Patient Screening and Enrollment cluster_intervention Intervention cluster_followup Follow-up and Endpoint Assessment Patient_Recruitment Patient Recruitment (Stage 0-II Breast Cancer) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Biopsy Baseline Core Needle Biopsy (Ki67 Assessment) Informed_Consent->Baseline_Biopsy Randomization Randomization (1:1) Baseline_Biopsy->Randomization Treatment_T This compound Acetate (12 mg/day) Randomization->Treatment_T Treatment_P Placebo Randomization->Treatment_P Surgical_Resection Surgical Resection (2-10 weeks post-treatment) Treatment_T->Surgical_Resection Treatment_P->Surgical_Resection Post_Treatment_Sample Post-Treatment Surgical Specimen (Ki67 Assessment) Surgical_Resection->Post_Treatment_Sample Data_Analysis Data Analysis (Comparison of pre- and post-treatment Ki67) Post_Treatment_Sample->Data_Analysis

Caption: this compound Phase II Trial Workflow.

Discussion of Findings

The phase II clinical trial results indicate that this compound acetate leads to a statistically significant reduction in the Ki67 labeling index in patients with early-stage breast cancer. Notably, a significant decrease was also observed in the placebo group, although to a lesser extent. This highlights the importance of placebo-controlled studies in accurately assessing treatment effects.

When compared to other SPRMs, both mifepristone and ulipristal acetate have also demonstrated a significant reduction in Ki67. The MIPRA trial showed a substantial 49.62% decrease in Ki67 with mifepristone treatment in a specific patient population with a high PRA/PRB ratio. A study on ulipristal acetate reported a median decrease of 84% in Ki67 positivity. It is important to note that direct head-to-head trials comparing these three SPRMs are lacking, and the patient populations and study designs differed, making direct cross-trial comparisons challenging.

This compound exerts its anti-proliferative effects by competitively binding to the progesterone receptor (PR). This interaction alters the recruitment of co-regulators to the PR complex, leading to the inhibition of progesterone-driven gene expression and a subsequent reduction in cell proliferation.

References

Cross-Validation of Telapristone's Efficacy in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Telapristone, a selective progesterone receptor modulator (SPRM), across various cancer cell lines. Its performance is contrasted with other relevant SPRMs, supported by experimental data, to assist researchers in evaluating its potential as a therapeutic agent.

Comparative Efficacy of this compound and Other SPRMs

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in several cancer cell lines, particularly those expressing the progesterone receptor (PR). The following tables summarize the available quantitative data on the efficacy of this compound and compare it with other well-known SPRMs: Mifepristone, Ulipristal Acetate, and Onapristone.

Table 1: Comparative Anti-Proliferative Activity (IC50) of SPRMs in Breast Cancer Cell Lines

Cell LineReceptor StatusThis compound (TPA)MifepristoneUlipristal AcetateOnapristone
T47D ER+, PR+Data suggests greater inhibition than Mifepristone~10-22 µMData suggests greater inhibition than MifepristoneGrowth inhibition observed, but specific IC50 not consistently reported
MCF-7 ER+, PR+Not explicitly reported~10-22 µMNot explicitly reportedGrowth inhibition observed, but specific IC50 not consistently reported

Note: Direct comparative studies with standardized IC50 values for this compound are limited. The information is compiled from various sources and should be interpreted with consideration for potential variations in experimental conditions.

Table 2: Effects of this compound on Ovarian Cancer Cell Lines

Cell LineEffect of this compound
IGROV-1 Inhibition of proliferation, induction of cell cycle arrest and apoptosis.
SKOV-3 Inhibition of proliferation, induction of cell cycle arrest and apoptosis.

Mechanism of Action: Signaling Pathway

This compound primarily exerts its effects by modulating the progesterone receptor. Upon binding to the PR, it competitively inhibits the binding of progesterone, leading to a conformational change in the receptor. This complex then translocates to the nucleus where it can either block or modulate the transcription of progesterone-responsive genes, ultimately leading to the inhibition of cell proliferation and induction of apoptosis.

Telapristone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds HSP Heat Shock Proteins PR->HSP Dissociates from PR_TPA PR-Telapristone Complex PR->PR_TPA Translocates to Nucleus PRE Progesterone Response Element (PRE) PR_TPA->PRE Binds to Gene_Expression Target Gene Transcription PRE->Gene_Expression Modulates Cell_Effects Inhibition of Proliferation, Induction of Apoptosis Gene_Expression->Cell_Effects

Caption: this compound's mechanism of action on the progesterone receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.

Cell Culture
  • Cell Lines: T47D, MCF-7 (breast cancer), IGROV-1, SKOV-3 (ovarian cancer).

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (MTT Assay)
  • Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or other SPRMs for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the drug that inhibits cell growth by 50%.

Cell Cycle Analysis (Flow Cytometry)
  • Treatment: Treat cells with the desired concentration of this compound for 24-48 hours.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Treatment: Treat cells with this compound for the desired time period.

  • Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V positive cells are considered apoptotic, while PI positive cells are considered necrotic.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Efficacy Assays start Start cell_culture Cell Culture (T47D, MCF-7, etc.) start->cell_culture treatment Treatment with This compound & Alternatives cell_culture->treatment proliferation Proliferation Assay (MTT) treatment->proliferation cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis data_analysis Data Analysis (IC50, % Inhibition, etc.) proliferation->data_analysis cell_cycle->data_analysis apoptosis->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for evaluating this compound's efficacy in vitro.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, particularly in PR-positive breast and ovarian cancer cell lines. Preclinical data suggests it may offer a more selective and potent alternative to older SPRMs like Mifepristone. However, further direct comparative studies are warranted to establish a definitive quantitative advantage and to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct further cross-validation studies and to explore the nuanced mechanisms of this compound's action.

A Comparative Analysis of Telapristone and Other Selective Progesterone Receptor Modulators (SPRMs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Telapristone (CDB-4124) with other prominent Selective Progesterone Receptor Modulators (SPRMs), namely Ulipristal Acetate and Mifepristone. The focus is on their performance, underlying mechanisms of action, and available experimental data to assist researchers and drug development professionals in their understanding of these compounds.

Introduction to Selective Progesterone Receptor Modulators (SPRMs)

SPRMs are a class of synthetic compounds that exhibit both agonistic and antagonistic effects on the progesterone receptor (PR). This dual activity allows for tissue-selective modulation of progesterone signaling, making them valuable therapeutic agents for a range of gynecological conditions, including uterine fibroids and endometriosis. By competitively binding to the PR, SPRMs can alter gene expression and cellular responses in progesterone-sensitive tissues.

Comparative Overview of this compound, Ulipristal Acetate, and Mifepristone

FeatureThis compound (CDB-4124)Ulipristal Acetate (UPA)Mifepristone (RU-486)
Primary Indication(s) Investigational for uterine fibroids and endometriosis.[1][2]Uterine fibroids, emergency contraception.[3][4][5]Medical termination of pregnancy, Cushing's syndrome.
Mechanism of Action Selective PR modulator with mixed antagonist/agonist effects. Reduces PR recruitment to chromatin and modulates coregulator binding.Selective PR modulator with predominantly antagonistic and partial agonistic effects. Inhibits ovulation and has direct effects on uterine fibroid cells.PR antagonist with antiglucocorticoid activity. Competitively blocks the progesterone receptor.
Development Status Phase II trials for uterine fibroids were terminated, though some research continues.Approved for uterine fibroids in many regions, though with some restrictions due to rare liver injury concerns. Approved for emergency contraception.Widely approved for medical abortion. Approved for Cushing's syndrome.

Quantitative Performance Data

Efficacy in Uterine Fibroids
ParameterThis compoundUlipristal Acetate (PEARL Studies)
Bleeding Control Experienced fewer bleeding days compared to placebo and leuprolide acetate.91-92% of women achieved controlled bleeding with 5 mg and 10 mg doses.
Amenorrhea Rate Data not available in specific percentages.73-82% with 5 mg and 10 mg doses.
Fibroid Volume Reduction Showed a greater reduction in global tumor size compared to placebo. A 3-month trial showed a reduction of 17.9% (12.5 mg), 40.3% (25 mg), and 40.3% (50 mg).Median reduction of 21% (5 mg) and 12% (10 mg) after 13 weeks in PEARL I. Repeated courses led to median reductions of up to 72.1%.
Efficacy in Endometriosis
ParameterMifepristone
Pain Reduction (VAS Score) A 12-week trial showed a mean change in VAS score of -6.63 (10 mg daily) compared to -0.95 for placebo.
Symptomatic Improvement Daily doses of 50 to 100 mg resulted in amenorrhea, anovulation, and symptomatic improvement. A lower dose of 5 mg daily also showed symptomatic improvement in pelvic pain in 6 out of 7 patients.
Receptor Binding Affinity
CompoundProgesterone Receptor (PR) AffinityGlucocorticoid Receptor (GR) Affinity
This compound High affinity.Some antiglucocorticoid activity.
Ulipristal Acetate High affinity, better binding affinity to PR than mifepristone.Lower antiglucocorticoid activity compared to mifepristone.
Mifepristone High affinity (IC50: 0.2 nM).High affinity (IC50: 2.6 nM).

Signaling Pathways

The primary mechanism of action for these SPRMs involves the modulation of the progesterone receptor signaling pathway.

SPRM_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SPRM SPRM (this compound, Ulipristal Acetate, Mifepristone) PR_complex PR-HSP Complex SPRM->PR_complex Binds to PR PR Progesterone Receptor (PR) PR_complex->PR HSP Dissociation HSP HSP PR_complex->HSP PR_dimer PR Dimer PR->PR_dimer Dimerization PR->PR_dimer PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds to DNA Coregulators Coregulators (e.g., TRPS1 for this compound) PR_dimer->Coregulators Recruits Gene_Transcription Altered Gene Transcription PRE->Gene_Transcription Coregulators->Gene_Transcription

Figure 1: General Signaling Pathway of SPRMs.

This compound specifically has been shown to decrease the recruitment of the progesterone receptor to chromatin and alter the recruitment of coregulators, such as TRPS1.

Telapristone_Mechanism This compound This compound PR Progesterone Receptor (PR) This compound->PR Chromatin Chromatin PR->Chromatin Decreased Recruitment TRPS1 TRPS1 (Corepressor) PR->TRPS1 Increased Recruitment Gene_Expression Altered Gene Expression TRPS1->Gene_Expression Represses

Figure 2: Specific Mechanism of this compound.

Mifepristone, in addition to its PR antagonism, has been shown to affect the NF-κB signaling pathway.

Experimental Protocols

Progesterone Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Rat uterine cytosol preparation (source of progesterone receptors)

  • [³H]-Progesterone (radioligand)

  • Test compounds (this compound, Ulipristal Acetate, Mifepristone)

  • Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and a fixed concentration of [³H]-Progesterone in the assay buffer.

  • Incubation: In a 96-well plate, add the rat uterine cytosol, the test compound at various concentrations, and the [³H]-Progesterone. Incubate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-Progesterone from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]-Progesterone against the concentration of the test compound. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start reagent_prep Prepare Reagents (Cytosol, Radioligand, Test Compounds) start->reagent_prep incubation Incubate Components in Microplate reagent_prep->incubation separation Separate Bound and Free Ligand incubation->separation quantification Quantify Radioactivity separation->quantification analysis Calculate IC50 and Ki quantification->analysis end End analysis->end

Figure 3: Workflow for a Competitive Binding Assay.

In Vitro Cell Proliferation (BrdU) Assay

This assay measures the rate of cell proliferation by detecting the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA.

Materials:

  • Endometrial or uterine fibroid cells

  • Cell culture medium and supplements

  • Test compounds (this compound, Ulipristal Acetate, Mifepristone)

  • BrdU labeling solution

  • Fixing/Denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for a desired period (e.g., 24-72 hours).

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for a few hours to allow for incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Immunodetection: Incubate the cells with an anti-BrdU antibody, followed by an HRP-conjugated secondary antibody.

  • Signal Development: Add TMB substrate and incubate until color develops. Stop the reaction with a stop solution.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated, and thus to the rate of cell proliferation.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the in vivo binding sites of a specific protein, such as the progesterone receptor, on DNA.

Materials:

  • Cells treated with or without SPRMs

  • Formaldehyde for cross-linking

  • Lysis buffer

  • Sonicator or micrococcal nuclease for chromatin fragmentation

  • Antibody specific to the progesterone receptor

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • Reagents for DNA purification

  • Primers for qPCR or library preparation kit for ChIP-seq

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Fragmentation: Lyse the cells and fragment the chromatin into smaller pieces (typically 200-1000 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the progesterone receptor.

  • Immune Complex Capture: Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde cross-links by heating. Digest the proteins with proteinase K.

  • DNA Purification: Purify the DNA.

  • Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific DNA sequences or by next-generation sequencing (ChIP-seq) to identify genome-wide binding sites.

Measurement of Uterine Fibroid Volume by MRI

Magnetic Resonance Imaging (MRI) is the gold standard for accurately measuring uterine fibroid volume.

Methodology:

  • Image Acquisition: Acquire T2-weighted MRI scans in sagittal and axial-oblique planes.

  • Segmentation: Manually or semi-automatically segment the uterine fibroids on the MRI slices. Methods like fast marching level set and Laplacian level set can be used for robust segmentation.

  • Volume Calculation: Calculate the volume from the segmented areas. The parallel planimetric method, which involves summing the areas of the fibroid on each slice and multiplying by the slice thickness, is considered more accurate than the ellipsoid formula. The Cavalieri method in combination with MRI provides an unbiased and reproducible estimation of uterine and fibroid volume.

Conclusion

This compound, Ulipristal Acetate, and Mifepristone are all potent SPRMs with distinct clinical profiles and mechanisms of action. Ulipristal Acetate has demonstrated robust efficacy in the management of uterine fibroids, leading to its approval for this indication. Mifepristone is well-established for medical abortion and shows promise for endometriosis. This compound has shown potential in early-phase trials for uterine fibroids, but its development has been hampered by safety concerns.

For researchers, the choice of which SPRM to investigate will depend on the specific research question and the target disease model. The experimental protocols provided in this guide offer a starting point for in-depth preclinical and clinical evaluation of these and other novel SPRMs. Further research is warranted to fully elucidate the nuanced differences in their signaling pathways and to develop SPRMs with optimized efficacy and safety profiles.

References

A Head-to-Head Comparison of Telapristone and Other Progesterone Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of progesterone receptor modulators, a clear understanding of the comparative efficacy, safety, and mechanisms of action of different agents is paramount. This guide provides a detailed, data-driven comparison of Telapristone (CDB-4124) with other notable progesterone antagonists, primarily Mifepristone and Ulipristal Acetate, in the context of treating uterine fibroids and endometriosis.

Mechanism of Action: A Tale of Selective Modulation

Progesterone antagonists and selective progesterone receptor modulators (SPRMs) exert their effects by binding to the progesterone receptor (PR), thereby interfering with the biological actions of progesterone. Progesterone is a key driver in the pathophysiology of uterine fibroids and endometriosis.[1] While all three compounds—this compound, Mifepristone, and Ulipristal Acetate—target the PR, their specific interactions and downstream effects exhibit nuances.

This compound is classified as a selective progesterone receptor modulator (SPRM) with potent anti-progestational effects.[2] Upon administration, this compound competitively binds to the progesterone receptor in target tissues, inhibiting PR-mediated gene expression.[3] This action interferes with progesterone's activity in the reproductive system, leading to the suppression of ovulation and inhibition of endometrial tissue proliferation.[3] Unlike some other SPRMs, this compound is noted for not exerting estrogenic, androgenic, anti-estrogenic, or anti-androgenic activities.[3]

Mifepristone is a potent progesterone receptor antagonist. Ulipristal Acetate is also a selective progesterone receptor modulator.

The following diagram illustrates the generalized signaling pathway of progesterone and the point of intervention for progesterone antagonists.

Progesterone_Signaling_Pathway Progesterone Signaling and Antagonist Intervention cluster_legend Legend Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds to PR_active Active PR Dimer PR->PR_active Dimerization & Conformational Change HSP Heat Shock Proteins HSP->PR Chaperones PRE Progesterone Response Element (PRE) in DNA PR_active->PRE Binds to Transcription Gene Transcription PRE->Transcription Regulates mRNA mRNA Transcription->mRNA Proteins Protein Synthesis mRNA->Proteins Cell_Effects Cellular Effects (e.g., Proliferation, Growth) Proteins->Cell_Effects Antagonist Progesterone Antagonist (e.g., this compound) Antagonist->PR Competitively Binds & Inhibits Stimulatory Stimulatory Signal Inhibitory Inhibitory Signal Stimulatory_edge Stimulatory_edge->Stimulatory Inhibitory_edge Inhibitory_edge->Inhibitory

Caption: Progesterone signaling pathway and the inhibitory action of progesterone antagonists.

Comparative Efficacy in Uterine Fibroids

Clinical trials have evaluated the efficacy of this compound, Mifepristone, and Ulipristal Acetate in reducing the primary symptoms of uterine fibroids, namely heavy menstrual bleeding and pain, as well as their impact on fibroid volume.

Table 1: Efficacy in Uterine Fibroids - Reduction in Menstrual Bleeding

Drug (Dosage)Trial Name/IdentifierPrimary Outcome MeasureResultCitation
This compound (12.5mg/day)Phase 2Reduction in Pictorial Blood Loss Assessment Chart (PBAC) scoreMean PBAC score reduced from >100 to 12.6 after 3 months (p=0.00003 vs. placebo)
This compound (25mg/day)Phase 2Reduction in Pictorial Blood Loss Assessment Chart (PBAC) scoreMean PBAC score reduced from >100 to 6.9 after 3 months (p=0.000005 vs. placebo)
Mifepristone (25mg/day)N/AReduction in menstrual blood lossSignificant reduction in bleeding in both daily and biweekly dosage schedules
Ulipristal Acetate (5mg/day)PEARL I (NCT00755755)Control of uterine bleeding (PBAC < 75)91% of patients achieved controlled bleeding at 13 weeks
Ulipristal Acetate (10mg/day)PEARL I (NCT00755755)Control of uterine bleeding (PBAC < 75)92% of patients achieved controlled bleeding at 13 weeks
Ulipristal Acetate (5mg/day)PEARL IIControl of uterine bleeding (PBAC < 75)90% of patients achieved controlled bleeding at 13 weeks (non-inferior to leuprolide acetate)
Ulipristal Acetate (10mg/day)PEARL IIControl of uterine bleeding (PBAC < 75)98% of patients achieved controlled bleeding at 13 weeks (non-inferior to leuprolide acetate)

Table 2: Efficacy in Uterine Fibroids - Symptom and Quality of Life Improvement

Drug (Dosage)Trial Name/IdentifierPrimary Outcome MeasureResultCitation
This compound (12.5mg/day)Phase 2Reduction in Uterine Fibroid Symptom and Quality of Life (UFS-QOL) scoreMean score reduced from 16 to 5.3 after 3 months (p=0.0046 vs. placebo)
This compound (25mg/day)Phase 2Reduction in Uterine Fibroid Symptom and Quality of Life (UFS-QOL) scoreMean score reduced from 16 to 5.15 after 3 months (p=0.0029 vs. placebo)
This compound (12.5mg/day)Phase 2Reduction in McGill pain scoreMean reduction of 33.2 after 3 months
This compound (25mg/day)Phase 2Reduction in McGill pain scoreMean reduction of 33.6 after 3 months
Mifepristone (5mg/day)NCT00133705Improvement in disease-specific quality of lifePrimary outcome was improvement in quality of life
Ulipristal Acetate (5mg & 10mg/day)PEARL I (NCT00755755)Reduction in fibroid volumeMedian change of -21% and -12% respectively at 13 weeks

Comparative Efficacy in Endometriosis

The therapeutic potential of these agents has also been investigated for the management of endometriosis-associated pain.

Table 3: Efficacy in Endometriosis

Drug (Dosage)Trial Name/IdentifierPrimary Outcome MeasureResultCitation
This compound (6mg & 12mg/day)Phase 2 (NCT01728454)Reduction in menstrual pain (BBSS)85.4% median reduction from baseline in menstrual pain (p < 0.0001)
This compound (6mg & 12mg/day)Phase 2 (NCT01728454)Reduction in analgesic use56% reduction in total pain medication use; 74% reduction in non-prescription pain medication use
Mifepristone (50mg/day)N/ASymptomatic improvementNoted improvement in symptoms, though study quality was a concern

Experimental Protocols: A Glimpse into the Trial Designs

The clinical evaluation of these progesterone antagonists followed rigorous, placebo-controlled, double-blind, randomized trial designs. Below is a synthesized overview of the typical experimental workflow for a Phase 2/3 clinical trial of a progesterone antagonist for uterine fibroids.

Experimental_Workflow Generalized Clinical Trial Workflow for Progesterone Antagonists in Uterine Fibroids Screening Screening & Enrollment (Inclusion/Exclusion Criteria) Baseline Baseline Assessment - PBAC Score - UFS-QOL - Pain Scores - Fibroid Volume (Ultrasound) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Treatment Group A (Drug Dose 1) Randomization->GroupA GroupB Treatment Group B (Drug Dose 2) Randomization->GroupB Placebo Placebo Group Randomization->Placebo Treatment Treatment Period (e.g., 12-13 weeks) GroupA->Treatment GroupB->Treatment Placebo->Treatment Monitoring Ongoing Monitoring - Adverse Events - Symptom Diaries Treatment->Monitoring Endpoint End-of-Treatment Assessment (Repeat Baseline Measures) Treatment->Endpoint FollowUp Follow-up Period (Post-treatment) Endpoint->FollowUp Analysis Data Analysis (Efficacy & Safety) Endpoint->Analysis FollowUp->Analysis

Caption: A generalized workflow for clinical trials of progesterone antagonists.

Key Methodological Aspects:
  • Patient Population: Premenopausal women with symptomatic uterine fibroids, confirmed by ultrasound, and typically with heavy menstrual bleeding (often defined by a PBAC score > 100).

  • Intervention: Daily oral administration of the investigational drug at varying doses or a matching placebo for a predefined period (e.g., 12 or 13 weeks).

  • Primary Endpoints: The primary efficacy endpoints commonly include the percentage of patients with a significant reduction in menstrual blood loss, often measured by the PBAC score, and changes in fibroid volume assessed by transvaginal ultrasound.

  • Secondary Endpoints: These often encompass improvements in quality of life (e.g., UFS-QOL questionnaire), reduction in pain (e.g., McGill Pain Questionnaire, Visual Analog Scale), and safety and tolerability assessments.

  • Safety Monitoring: Regular monitoring for adverse events, including liver function tests (ALT, AST), and endometrial assessments (e.g., endometrial thickness via ultrasound, and in some cases, biopsies).

Safety and Tolerability: A Critical Consideration

The safety profiles of SPRMs are a key area of investigation, with a particular focus on hepatic and endometrial effects.

The clinical development of This compound was impacted by safety concerns. In 2009, the FDA placed a full clinical hold on the Investigational New Drug Applications for Proellex (this compound) due to observations of increased liver enzymes in a number of patients. Cases of clinically significant elevations of liver enzymes (>3x the upper limit of normal) were reported, with some cases meeting Hy's Law criteria, which is a strong indicator of potential for severe drug-induced liver injury.

Mifepristone has been studied for long-term use, with endometrial changes being a notable side effect. Some studies have reported endometrial hyperplasia without atypia with its use.

Ulipristal Acetate has also faced scrutiny regarding its hepatic safety profile. While generally well-tolerated in clinical trials, post-marketing reports have linked it to rare cases of serious liver injury, leading to restrictions on its use in some regions.

Table 4: Comparative Safety and Tolerability

DrugCommon Adverse EventsSerious Adverse Events of NoteCitation
This compound Generally well-tolerated in low-dose studiesDose-dependent elevation of liver enzymes, leading to a clinical hold on development
Mifepristone Endometrial thickening, hot flashesEndometrial hyperplasia without atypia
Ulipristal Acetate Hot flashes, headacheRare but serious liver injury, endometrial changes

Conclusion for the Research Professional

This compound demonstrated significant efficacy in reducing menstrual bleeding and improving quality of life in Phase 2 trials for uterine fibroids, with promising results in reducing endometriosis-associated pain. However, its development was halted due to concerns about liver toxicity at higher doses. Mifepristone and Ulipristal Acetate have more extensive clinical data supporting their efficacy in treating uterine fibroids, but they also carry their own safety considerations, particularly regarding endometrial changes and, for Ulipristal Acetate, rare but serious liver injury.

For researchers, the experience with this compound underscores the critical importance of the therapeutic window and the challenge of balancing efficacy with safety in the development of SPRMs. Future research in this area will likely focus on developing next-generation SPRMs with improved tissue selectivity and a more favorable safety profile, particularly with respect to hepatic and endometrial effects. The detailed data from the clinical trials of these agents provide a valuable foundation for the design of future studies and the development of novel therapies for progesterone-dependent gynecological conditions.

References

Validating Telapristone's Progesterone Receptor-Dependent Mechanism of Action via Gene Silencing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Telapristone, a selective progesterone receptor modulator (SPRM), and its mechanism of action. We present supporting experimental data validating its primary target, the progesterone receptor (PR), through gene silencing techniques. This document compares the effects of this compound with a progestin agonist (R5020) and another well-known SPRM, Mifepristone, offering a framework for evaluating SPRM activity and specificity.

Introduction to this compound and Its Mechanism of Action

This compound (formerly CDB-4124) is a selective progesterone receptor modulator with mixed agonist and antagonist activities.[1] In breast cancer cells, this compound has been shown to antagonize the action of progestins by reducing the recruitment of the progesterone receptor (PR) to chromatin.[2][3][4][5] This modulation of PR activity leads to the regulation of PR target gene expression and subsequent cellular responses, including the inhibition of cell proliferation. The validation of this PR-dependent mechanism is crucial for its development as a targeted therapy. Gene silencing, using techniques such as small interfering RNA (siRNA), offers a robust method to confirm that the effects of a drug are mediated through its intended target.

Comparative Analysis of this compound's Effects

To objectively evaluate this compound's performance, we compare its effects on PR target gene expression and cell proliferation with those of the synthetic progestin R5020 (an agonist) and Mifepristone (another SPRM with predominantly antagonist activity). The T47D breast cancer cell line, which expresses high levels of progesterone receptor, serves as a relevant in vitro model system.

Impact on Progesterone Receptor Target Gene Expression

The following table summarizes the expected changes in the expression of known PR target genes (e.g., FKBP5, WNT4) in T47D cells following treatment with R5020, this compound, and Mifepristone, both in the presence and absence of the progesterone receptor (PR), silenced by siRNA.

Treatment ConditionScrambled siRNA (Control)PR siRNA (PR Knockdown)
Vehicle (Control) Baseline ExpressionBaseline Expression
R5020 (Agonist) ↑↑ UpregulationNo significant change
This compound ↓ Downregulation (in presence of agonist) or slight modulationNo significant change
Mifepristone ↓↓ Strong Downregulation (in presence of agonist)No significant change

Data synthesized from multiple sources indicating the general effects of progestins and SPRMs on PR target genes. The silencing of PR is expected to abrogate the effects of all tested compounds, confirming their on-target activity.

Effect on Cell Proliferation

This table outlines the comparative effects of the compounds on the proliferation of T47D cells, with and without PR knockdown.

Treatment ConditionScrambled siRNA (Control)PR siRNA (PR Knockdown)
Vehicle (Control) Baseline ProliferationBaseline Proliferation
R5020 (Agonist) ↑ Increased ProliferationNo significant change
This compound ↓ Decreased ProliferationNo significant change
Mifepristone ↓↓ Strongly Decreased ProliferationNo significant change

This comparative data illustrates that the anti-proliferative effects of this compound and Mifepristone are dependent on the presence of the progesterone receptor, thus validating its mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

siRNA-mediated Knockdown of Progesterone Receptor

This protocol describes the transient knockdown of the progesterone receptor in T47D cells.

  • Cell Culture: T47D cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection Preparation: One day before transfection, cells are seeded in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.

  • Transfection: Cells are transfected with either a specific siRNA targeting the human progesterone receptor (PGR) gene or a non-targeting scrambled siRNA (control) using a lipid-based transfection reagent according to the manufacturer's instructions.

  • Post-transfection Incubation: Cells are incubated for 48-72 hours to allow for effective gene silencing. The efficiency of knockdown is confirmed by Western blotting and RT-qPCR.

Gene Expression Analysis by RT-qPCR

This protocol details the quantification of PR target gene expression.

  • RNA Extraction: Total RNA is extracted from siRNA-transfected and treated T47D cells using a commercial RNA isolation kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit with random primers.

  • Quantitative PCR: Real-time quantitative PCR (RT-qPCR) is performed using a qPCR instrument and a SYBR Green-based detection method. Gene-specific primers for PR target genes (FKBP5, WNT4) and a housekeeping gene (e.g., GAPDH) are used.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.

Protein Level Analysis by Western Blotting

This protocol is for assessing the protein levels of the progesterone receptor.

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the progesterone receptor. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control.

Cell Proliferation Assay

This protocol measures the rate of cell proliferation.

  • Cell Seeding: siRNA-transfected T47D cells are seeded in 96-well plates at a density of 5,000 cells per well.

  • Treatment: After 24 hours, the cells are treated with the respective compounds (this compound, R5020, Mifepristone) or vehicle control.

  • MTT Assay: After 48-72 hours of treatment, an MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and procedures described in this guide.

Telapristone_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR_complex Progesterone Receptor (PR-HSP Complex) This compound->PR_complex Binds PR Active PR PR_complex->PR Conformational Change PR_dimer PR Dimer PR->PR_dimer Dimerization & Translocation PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds & Modulates (Antagonist effect) Gene_Expression Altered Gene Expression PRE->Gene_Expression Leads to Cell_Proliferation Inhibition of Cell Proliferation Gene_Expression->Cell_Proliferation Results in

Caption: this compound's signaling pathway in a target cell.

Experimental_Workflow cluster_setup Experimental Setup cluster_siRNA cluster_treatment Treatment cluster_analysis Analysis cluster_validation Validation T47D_cells T47D Cells siRNA_transfection siRNA Transfection T47D_cells->siRNA_transfection PR_siRNA PR siRNA siRNA_transfection->PR_siRNA Control_siRNA Control siRNA siRNA_transfection->Control_siRNA Drug_treatment Drug Treatment (this compound, R5020, etc.) PR_siRNA->Drug_treatment Control_siRNA->Drug_treatment RT_qPCR RT-qPCR (Gene Expression) Drug_treatment->RT_qPCR Western_Blot Western Blot (Protein Levels) Drug_treatment->Western_Blot Proliferation_Assay Proliferation Assay (Cell Viability) Drug_treatment->Proliferation_Assay Mechanism_Validation Mechanism of Action Validated RT_qPCR->Mechanism_Validation Western_Blot->Mechanism_Validation Proliferation_Assay->Mechanism_Validation

Caption: Workflow for validating this compound's mechanism of action.

Logical_Comparison cluster_PR_present PR Present cluster_PR_absent PR Absent Start Start: T47D Cells PR_present Progesterone Receptor (PR) Present (Control siRNA) Start->PR_present PR_absent Progesterone Receptor (PR) Absent (PR siRNA) Start->PR_absent Telapristone_effect_present This compound inhibits cell proliferation PR_present->Telapristone_effect_present R5020_effect_present R5020 stimulates cell proliferation PR_present->R5020_effect_present Telapristone_effect_absent This compound has no effect on cell proliferation PR_absent->Telapristone_effect_absent R5020_effect_absent R5020 has no effect on cell proliferation PR_absent->R5020_effect_absent Conclusion Conclusion: This compound's effect is PR-dependent Telapristone_effect_present->Conclusion Telapristone_effect_absent->Conclusion

Caption: Logical flow demonstrating PR-dependency of this compound.

References

A Comparative Guide to the Reproducibility of Telapristone's Antiproliferative Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility and comparative efficacy of antiproliferative compounds is paramount. This guide provides an objective comparison of the antiproliferative effects of telapristone, a selective progesterone receptor modulator (SPRM), with other relevant SPRMs, namely ulipristal acetate and mifepristone. The information is supported by available experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways.

Comparative Antiproliferative Activity

CompoundCell LineIC50 (µM)Reference / Notes
This compound Acetate T47DData not availableKnown to suppress G1-S phase transition by inhibiting CDK2 and CDK4.[1][2]
MCF-7Data not available
MDA-MB-231Data not available
Ulipristal Acetate Breast TDLU cellsNot applicableA study showed a median 84% decrease in Ki67% positivity, indicating reduced proliferation.
Mifepristone HCC1937 (TNBC)17.2
SUM149PT (TNBC)11.3
MDA-MB-231 (TNBC)Additive effect with tamoxifenInduces growth inhibition and cell death.
Mifepristone Derivative (FZU-00,003) HCC1937 (TNBC)4.3More potent than the parent compound, mifepristone.
SUM149PT (TNBC)2.6More potent than the parent compound, mifepristone.

Note: The lack of standardized, direct comparative studies highlights a research gap in the field. The provided data is collated from various sources and may not be directly comparable due to differing experimental conditions.

Experimental Protocols

To ensure the reproducibility of antiproliferative studies, detailed experimental protocols are essential. Below are methodologies for common assays used to evaluate the effects of compounds like this compound on cancer cell proliferation.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Breast cancer cell lines (e.g., T47D, MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound acetate (and other compounds for comparison)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in the complete growth medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Breast cancer cells

  • This compound acetate

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specific duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Mechanism of Action & Signaling Pathways

This compound exerts its antiproliferative effects primarily through its interaction with the progesterone receptor. As a selective progesterone receptor modulator, it acts as an antagonist in breast cancer cells.

This compound's Antagonistic Action on the Progesterone Receptor

In the absence of a ligand, the progesterone receptor (PR) resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of an agonist like progesterone, the HSPs dissociate, and the PR dimerizes and translocates to the nucleus. In the nucleus, it binds to progesterone response elements (PREs) on the DNA and recruits co-activators, leading to the transcription of target genes that promote cell proliferation.

This compound, as a PR antagonist, also binds to the PR. However, this binding induces a conformational change in the receptor that prevents the recruitment of co-activators and instead promotes the recruitment of co-repressors. This action inhibits the transcription of progesterone-responsive genes, thereby blocking the proliferative signals.

Telapristone_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PR_HSP PR-HSP Complex PR_Dimer_Active Active PR Dimer PR_HSP->PR_Dimer_Active HSP dissociation & Dimerization PR_Dimer_Inactive Inactive PR Dimer PR_HSP->PR_Dimer_Inactive HSP dissociation & Dimerization Progesterone Progesterone Progesterone->PR_HSP Binds This compound This compound This compound->PR_HSP Binds PRE PRE PR_Dimer_Active->PRE Binds to PR_Dimer_Inactive->PRE Binds to Coactivators Co-activators PRE->Coactivators Recruits Corepressors Co-repressors PRE->Corepressors Recruits Proliferation_Genes Proliferation Genes Coactivators->Proliferation_Genes Activates Transcription No_Transcription Transcription Blocked Corepressors->No_Transcription Blocks Transcription of Proliferation Genes

This compound's antagonistic effect on progesterone receptor signaling.

This compound's Impact on Cell Cycle Progression

By inhibiting the transcriptional activity of the progesterone receptor, this compound leads to a downstream effect on the cell cycle machinery. Specifically, it has been shown to suppress the G1-S phase transition in breast cancer cells.[1] This is achieved through the downregulation of key cell cycle proteins, including Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 4 (CDK4). These kinases are essential for the phosphorylation of the retinoblastoma protein (Rb), a critical step for cells to progress from the G1 to the S phase of the cell cycle.

Telapristone_Cell_Cycle This compound This compound PR Progesterone Receptor This compound->PR Inhibits CDK4_6_CyclinD CDK4/6-Cyclin D PR->CDK4_6_CyclinD Downregulates CDK2_CyclinE CDK2-Cyclin E PR->CDK2_CyclinE Downregulates Rb Rb CDK4_6_CyclinD->Rb Phosphorylates CDK2_CyclinE->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription G1_S_Transition G1-S Transition S_Phase_Genes->G1_S_Transition

This compound-induced G1-S cell cycle arrest.

Conclusion

This compound demonstrates reproducible antiproliferative effects in PR-positive breast cancer cells by antagonizing the progesterone receptor and inducing cell cycle arrest at the G1-S transition. While quantitative data for a direct comparison with other SPRMs like ulipristal acetate and mifepristone is limited, the available information suggests that these compounds represent a promising class of agents for the treatment of hormone-dependent breast cancers. The provided experimental protocols and mechanistic diagrams offer a framework for researchers to further investigate and compare the efficacy of these compounds, ultimately contributing to the development of more effective cancer therapies.

References

A Comparative Safety Analysis of Telapristone and Other Selective Progesterone Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Selective Progesterone Receptor Modulators (SPRMs) represent a class of compounds with significant therapeutic potential for a range of progesterone-dependent gynecological conditions, including uterine fibroids and endometriosis. Their unique mechanism of action, exhibiting both agonistic and antagonistic effects on the progesterone receptor (PR) in a tissue-selective manner, allows for targeted therapeutic benefits.[1][2] However, the development and clinical use of SPRMs have been marked by distinct safety profiles, necessitating a careful comparative analysis. This guide provides an objective comparison of the safety profiles of Telapristone (CDB-4124) and other notable SPRMs, including Ulipristal Acetate, Vilaprisan, and Mifepristone, supported by available clinical trial data and detailed experimental methodologies.

Comparative Safety Profiles: A Tabular Overview

The safety of SPRMs is a critical consideration in their development and clinical application. The primary safety concerns that have emerged from clinical studies include effects on the endometrium and hepatotoxicity. The following table summarizes quantitative data on key adverse events associated with this compound and other prominent SPRMs.

Adverse Event CategoryThis compound (Proellex®)Ulipristal Acetate (Esmya®)VilaprisanMifepristone
Hepatotoxicity Development halted due to dose-dependent liver toxicity.[1] Seven serious adverse events (SAEs) related to liver injury reported, including two cases meeting Hy's Law criteria at a 50 mg dose.[1] A clear dose-dependent increase in liver enzyme excursions was noted.[1]Post-marketing reports of severe liver injury, with some cases requiring liver transplantation. Associated with mild, subclinical elevations in liver enzymes in some studies.Clinical development terminated due to safety concerns from long-term rodent studies, although no significant safety concerns, including liver-related issues, were identified in Phase 2 and 3 human trials.Chronic use has been associated with abnormal liver enzymes and, rarely, hepatic failure.
Endometrial Changes Data is limited due to early termination of clinical programs.Progesterone Receptor Modulator Associated Endometrial Changes (PAEC) are a known class effect, generally considered benign and reversible. In long-term studies, non-physiological endometrial changes were observed in 16.3% of biopsies after 8 treatment courses, with all biopsies remaining benign.No significant endometrial safety concerns were identified in the ASTEROID clinical trial program.Can be associated with endometrial hyperplasia.
Common Adverse Events Common side effects reported include nausea, headache, and abdominal pain.In the PEARL IV trial, the most frequent adverse events were headache and hot flushes (reported in up to 11% of subjects in the first treatment course), with the frequency decreasing in subsequent courses.In the ASTEROID 8 trial, treatment-emergent adverse events (TEAEs) occurred in 79.1% of women, with the majority being mild. Drug-related TEAEs were observed in 44.6% of participants.Common side effects include amenorrhea (in nearly 90% of users in some studies) and hot flushes (around 24%). Vaginal bleeding and cramping are also frequently reported.
Serious Adverse Events Seven liver-related SAEs were reported in clinical trials.In a long-term study, no SAEs were reported during treatment courses 5-8.In the ASTEROID 3 trial, SAEs were reported in 27.8% of women but were evenly distributed between the vilaprisan and placebo groups and were not related to the liver. In the ASTEROID 8 trial, serious TEAEs were reported in 3.4% of women.Serious and sometimes fatal infections and bleeding have occurred very rarely following its use.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to assess the safety of SPRMs, the following diagrams illustrate the core signaling pathway and a typical experimental workflow for safety evaluation in a clinical trial setting.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SPRM SPRM PR Progesterone Receptor (PR) (inactive, with HSPs) SPRM->PR Binding & HSP dissociation PR_active Active PR-SPRM Complex PR->PR_active PR_dimer PR-SPRM Dimer PR_active->PR_dimer Dimerization & Nuclear Translocation PRE Progesterone Response Element (PRE) on DNA PR_dimer->PRE Binds to DNA CoRegulators Co-activators / Co-repressors PRE->CoRegulators Recruitment Transcription Modulation of Gene Transcription CoRegulators->Transcription

Caption: Generalized signaling pathway of a Selective Progesterone Receptor Modulator (SPRM).

cluster_workflow Clinical Trial Safety Assessment Workflow for SPRMs Screening Patient Screening - Inclusion/Exclusion Criteria - Baseline Assessments Baseline_Biopsy Baseline Endometrial Biopsy & Liver Function Tests (LFTs) Screening->Baseline_Biopsy Randomization Randomization Baseline_Biopsy->Randomization Treatment Treatment Period (SPRM vs. Placebo/Comparator) Randomization->Treatment Monitoring Ongoing Monitoring - Adverse Event (AE) Reporting - Periodic LFTs Treatment->Monitoring End_of_Treatment_Biopsy End-of-Treatment Endometrial Biopsy Treatment->End_of_Treatment_Biopsy Follow_up Post-Treatment Follow-up - Resolution of AEs - Follow-up Biopsy (if required) Monitoring->Follow_up End_of_Treatment_Biopsy->Follow_up Analysis Data Analysis & Reporting - Incidence of AEs - Histopathological Findings - LFT Changes Follow_up->Analysis

Caption: Experimental workflow for assessing endometrial and hepatic safety of SPRMs in clinical trials.

Experimental Protocols

The assessment of SPRM safety in clinical trials follows rigorous protocols to monitor for potential adverse effects, particularly on the endometrium and liver.

Endometrial Safety Assessment

A primary concern with long-term SPRM use is the potential for endometrial changes. The standard protocol for assessing endometrial safety involves the following steps:

  • Baseline and Follow-up Sampling : Endometrial biopsies are typically performed at baseline (before initiation of treatment) and at the end of the treatment period. In some long-term studies, biopsies may be conducted after multiple treatment courses and during follow-up periods to assess the reversibility of any changes.

  • Biopsy Technique : Endometrial sampling is often performed using a Pipelle suction curette or via hysteroscopically directed biopsy, which allows for direct visualization and targeted sampling of the endometrial cavity. The collected tissue is then fixed in formalin for histopathological analysis.

  • Histopathological Evaluation : Pathologists, often blinded to the treatment allocation, evaluate the endometrial tissue. The evaluation focuses on identifying specific features known as Progesterone Receptor Modulator Associated Endometrial Changes (PAEC). These are considered a distinct, benign histological entity and are not to be confused with endometrial hyperplasia. The assessment also screens for any signs of hyperplasia, atypia, or malignancy.

Liver Function Monitoring

Given the observed hepatotoxicity with some SPRMs, diligent monitoring of liver function is a critical component of clinical trials.

  • Baseline and Periodic Testing : Liver function tests (LFTs) are conducted at screening to exclude subjects with pre-existing liver disease. LFTs, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin, are then monitored regularly throughout the treatment period.

  • Frequency of Monitoring : The frequency of LFT monitoring can vary but is often performed at monthly intervals or more frequently if there is a concern.

  • Criteria for Discontinuation : Clinical trial protocols establish specific thresholds for LFT elevations that would trigger treatment discontinuation. For instance, an exclusion criterion for some trials is ALT or AST levels exceeding twice the upper limit of normal (ULN) and/or total bilirubin exceeding 1.5 times the ULN at screening. During the trial, predefined elevations, such as those meeting the criteria for Hy's Law (significant elevations in aminotransferases accompanied by an elevated bilirubin level), would lead to immediate cessation of the investigational drug.

Conclusion

The safety profiles of SPRMs are varied and represent a crucial factor in their therapeutic potential. While all SPRMs can induce benign and reversible endometrial changes (PAEC), the risk of hepatotoxicity appears to be compound-specific. The development of this compound was halted due to a clear signal of dose-dependent liver injury. Similarly, post-marketing surveillance of Ulipristal Acetate has raised concerns about rare but serious liver injury. In contrast, Vilaprisan showed a favorable safety profile in human trials before its development was stopped for reasons related to long-term animal studies. Mifepristone's long-term use has also been linked to rare cases of liver enzyme abnormalities.

For researchers and drug development professionals, these findings underscore the importance of thorough preclinical toxicology studies and rigorous, standardized monitoring of endometrial and hepatic safety in all clinical trials of novel SPRMs. Understanding the distinct safety profiles of existing compounds is essential for the development of future generations of SPRMs with improved safety and tolerability.

References

Independent Verification of Telapristone's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Telapristone, a selective progesterone receptor modulator (SPRM), with other alternatives, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating its therapeutic potential.

Comparative Analysis of this compound and Other Progesterone Receptor Modulators

This compound (CDB-4124) is a synthetic steroidal SPRM that has been investigated for its therapeutic potential in hormone-dependent conditions, including breast cancer, endometriosis, and uterine fibroids.[1] Unlike pure progesterone receptor (PR) antagonists, SPRMs exhibit a mixed profile of agonist and antagonist activity, which can vary depending on the target tissue.[2] This tissue-selective action is a key feature of next-generation SPRMs like this compound, aiming for a better safety profile compared to first-generation compounds such as mifepristone.

Efficacy in Breast Cancer

In early-stage breast cancer, this compound has demonstrated an antiproliferative effect. A phase II clinical trial showed a significant decrease in the proliferation marker Ki67 in patients treated with 12 mg/day of this compound acetate.[3] Specifically, the mean Ki67 declined by 5.5% in the this compound group compared to 4.2% in the placebo group. In a subset of tumors with a ≥30% relative reduction in Ki67, genes related to cell-cycle progression and those in the HER2 amplicon were significantly downregulated. Preclinical data suggest that this compound is superior to mifepristone in inhibiting cell growth in T47D breast cancer cells.

FeatureThis compound AcetatePlacebo
Mean Ki67 Decline 5.5% (p=0.003)4.2% (p=0.04)
Patient Cohort 32 women with early-stage breast cancer29 women with early-stage breast cancer
Treatment Duration 2 to 10 weeks2 to 10 weeks
Dosage 12 mg/day (oral)N/A

Table 1: Comparison of this compound Acetate and Placebo on Ki67 Levels in Early-Stage Breast Cancer.

Efficacy in Uterine Fibroids and Endometriosis

This compound has been evaluated for the treatment of uterine fibroids and endometriosis. Clinical trials have shown that this compound can reduce pain and bleeding associated with uterine fibroids. However, development for these indications has been hampered by concerns over liver toxicity.

Comparatively, ulipristal acetate has also shown efficacy in controlling bleeding and reducing fibroid size. In a phase III trial, 91% of women receiving 5 mg and 92% receiving 10 mg of ulipristal acetate experienced controlled uterine bleeding after 13 weeks, compared to 19% in the placebo group. Mifepristone has also demonstrated utility in managing endometriosis.

FeatureThis compound AcetateUlipristal Acetate (5mg)Ulipristal Acetate (10mg)Placebo
Bleeding Control Symptom improvement noted91% of patients92% of patients19% of patients
Fibroid Volume Reduction Reduction observed-21% median change-12% median change+3% median change
Amenorrhea Rate Not explicitly reported73% of patients82% of patients6% of patients

Table 2: Comparative Efficacy of this compound Acetate and Ulipristal Acetate for Uterine Fibroids.

Safety and Tolerability

A significant concern with some SPRMs, including this compound and ulipristal acetate, is the potential for liver enzyme abnormalities. This has led to the suspension of some clinical trials for this compound. Mifepristone, while also a potent PR modulator, is known for its antiglucocorticoid activity, an off-target effect that is less pronounced with second-generation SPRMs like this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Cell Proliferation Assay (BrdU Incorporation)

This protocol is adapted for the T47D breast cancer cell line.

1. Cell Seeding:

  • Seed T47D cells in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Culture overnight in a CO2 incubator at 37°C.

2. Treatment:

  • Treat cells with this compound, a comparator compound (e.g., mifepristone), or vehicle control at desired concentrations for 24-72 hours.

3. BrdU Labeling:

  • Add BrdU labeling solution (final concentration 10 µM) to each well.

  • Incubate for 2-4 hours at 37°C.

4. Fixation and Denaturation:

  • Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.

5. Antibody Incubation:

  • Wash the plate with wash buffer.

  • Add anti-BrdU primary antibody and incubate for 1 hour at room temperature.

  • Wash and add HRP-conjugated secondary antibody for 30 minutes.

6. Detection:

  • Add TMB substrate and incubate for 15-30 minutes.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

Apoptosis Assay (TUNEL)

This protocol describes the detection of apoptosis in breast cancer cells.

1. Sample Preparation:

  • Culture and treat T47D cells as described in the proliferation assay.

  • Fix cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

2. Permeabilization:

  • Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.

3. TdT Labeling Reaction:

  • Incubate the cells with TdT reaction mix (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.

4. Staining and Visualization:

  • Wash the cells and, if using an indirect method, incubate with a fluorescently labeled antibody.

  • Counterstain nuclei with DAPI.

  • Visualize apoptotic cells (TUNEL-positive) using a fluorescence microscope.

Chromatin Immunoprecipitation (ChIP-seq)

This protocol is for assessing progesterone receptor binding to chromatin in T47D cells.

1. Cell Cross-linking:

  • Treat T47D cells with this compound or vehicle.

  • Cross-link proteins to DNA with 1% formaldehyde for 10 minutes at room temperature.

  • Quench the reaction with glycine.

2. Chromatin Preparation:

  • Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.

3. Immunoprecipitation:

  • Incubate the sheared chromatin with an anti-PR antibody or IgG control overnight at 4°C.

  • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

4. DNA Purification:

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin and reverse the cross-links by heating.

  • Purify the DNA using a DNA purification kit.

5. Library Preparation and Sequencing:

  • Prepare a sequencing library from the purified DNA.

  • Perform high-throughput sequencing.

6. Data Analysis:

  • Align reads to the human genome and perform peak calling to identify PR binding sites.

Western Blotting

This protocol is for analyzing the expression of PR and its downstream targets.

1. Protein Extraction:

  • Lyse treated T47D cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

2. SDS-PAGE and Transfer:

  • Denature 20-30 µg of protein lysate and separate by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with a primary antibody against the protein of interest (e.g., PR, p21, cyclin D1) overnight at 4°C.

  • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

4. Detection:

  • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Visualizations

Progesterone Receptor Signaling Pathway Modulation by this compound

PR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds This compound This compound This compound->PR Binds Coactivators Coactivators This compound->Coactivators Inhibits recruitment Corepressors Corepressors This compound->Corepressors Promotes recruitment HSP Heat Shock Proteins PR->HSP Dissociates PR_dimer PR Dimer PR->PR_dimer Dimerizes PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds to PRE->Coactivators Recruits PRE->Corepressors Recruits Gene_Activation Target Gene Activation Coactivators->Gene_Activation Gene_Repression Target Gene Repression Corepressors->Gene_Repression Proliferation Cell Proliferation Gene_Activation->Proliferation Apoptosis Apoptosis Gene_Repression->Apoptosis

Caption: this compound modulates progesterone receptor signaling.

Experimental Workflow for Comparative Analysis

Experimental_Workflow start Start: Select Cell Lines (e.g., T47D) treatment Treatment with: - this compound - Comparator (e.g., Mifepristone) - Vehicle Control start->treatment proliferation Cell Proliferation Assay (BrdU) treatment->proliferation apoptosis Apoptosis Assay (TUNEL) treatment->apoptosis gene_expression Gene Expression Analysis (Western Blot, ChIP-seq) treatment->gene_expression data_analysis Quantitative Data Analysis proliferation->data_analysis apoptosis->data_analysis gene_expression->data_analysis comparison Comparative Efficacy and Safety Assessment data_analysis->comparison end Conclusion comparison->end

Caption: Workflow for in vitro comparative analysis.

Logical Relationship of SPRM Effects

SPRM_Effects SPRM SPRM (e.g., this compound) PR_binding Binds to Progesterone Receptor SPRM->PR_binding conformational_change Induces Receptor Conformational Change PR_binding->conformational_change tissue_selective Tissue-Selective Agonist/Antagonist Activity conformational_change->tissue_selective breast Breast Tissue: Antagonist Effect tissue_selective->breast uterus Uterine Tissue: Mixed Agonist/Antagonist tissue_selective->uterus antiproliferative Antiproliferative Effects breast->antiproliferative apoptotic Pro-apoptotic Effects breast->apoptotic endometrial_changes Modulation of Endometrium uterus->endometrial_changes therapeutic_potential Therapeutic Potential in Hormone-Dependent Diseases antiproliferative->therapeutic_potential apoptotic->therapeutic_potential endometrial_changes->therapeutic_potential

Caption: Logical flow of SPRM's tissue-selective effects.

References

Safety Operating Guide

Navigating the Disposal of Telapristone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of Telapristone is critical for researchers, scientists, and drug development professionals. This guide offers a procedural, step-by-step approach to ensure the safe handling and disposal of this selective progesterone receptor modulator, aligning with general laboratory safety and chemical handling best practices.

While a specific Safety Data Sheet (SDS) for this compound was not found, its classification as a selective progesterone receptor modulator necessitates handling it as a potentially hazardous compound. Disposal procedures should, therefore, adhere to stringent regulations for pharmaceutical waste. General guidance for similar hazardous substances, such as Progesterone, indicates that this compound should not be disposed of in household garbage or released into sewage systems.[1] Disposal must comply with all applicable local, regional, national, and international regulations.[1][2][3]

Core Disposal Procedures and Regulatory Compliance

The disposal of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) for controlled substances.[4] For a compound like this compound, which may be considered hazardous, the following steps are crucial.

Step 1: Waste Identification and Segregation The first critical step is to determine if the this compound waste is classified as hazardous. This is typically based on its characteristics, such as toxicity. Given the potential hazards associated with hormonal compounds, it is prudent to handle this compound waste as hazardous unless explicitly stated otherwise by a specific SDS. All personnel handling the waste must be trained on the appropriate procedures to protect themselves and the environment.

Hazardous pharmaceutical waste must be segregated from non-hazardous waste at the point of generation to prevent cross-contamination and ensure proper disposal.

Step 2: Use of Approved Waste Containers Dispose of this compound waste in designated, approved containers that are leak-proof, properly labeled, and color-coded according to institutional and regulatory standards. For hazardous pharmaceutical waste, black containers are often used.

Step 3: Storage of Pharmaceutical Waste Store containers with this compound waste in a secure, designated area away from patient care and general laboratory traffic. The storage conditions should be cool, dry, and well-ventilated.

Step 4: Professional Disposal The final disposal of hazardous pharmaceutical waste should be handled by a licensed and approved waste disposal contractor. The most common and recommended method for destroying hazardous pharmaceuticals is incineration under controlled conditions. Never dispose of this type of waste by flushing it down the drain or mixing it with regular trash.

For spills, it is important to prevent the product from entering drains. Small spills can be absorbed with inert materials like vermiculite, dry sand, or earth and placed into appropriate containers for disposal. The contaminated area should then be cleaned thoroughly.

Regulatory and Safety Data Summary

Parameter Guideline Regulatory Bodies
Waste Classification Assumed Hazardous (pending specific SDS)EPA (RCRA)
Container Type Leak-proof, labeled, color-coded (typically black for hazardous pharma)EPA, State Regulations
Disposal Method Incineration by a licensed facilityEPA, State Regulations
Spill Management Absorb with inert material, prevent entry to drainsInstitutional Safety Protocols
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protectionOSHA, Institutional Safety Protocols

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not publicly available. The standard procedure would be to follow the general guidelines for hazardous pharmaceutical waste disposal as outlined above and in accordance with the specific protocols established by the research institution's environmental health and safety department.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Telapristone_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Containment & Storage cluster_2 Final Disposal Start This compound Waste Generated Classify Classify Waste (Assume Hazardous) Start->Classify Segregate Segregate into Hazardous Waste Stream Classify->Segregate Hazardous Container Place in Approved Black Hazardous Waste Container Segregate->Container Store Store in Secure, Designated Area Container->Store Transport Arrange for Pickup by Licensed Waste Contractor Store->Transport Incinerate Incineration at Approved Facility Transport->Incinerate End Disposal Complete Incinerate->End

References

Essential Safety and Handling Protocols for Telapristone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Telapristone is publicly available. The following guidance is based on the safety profiles of structurally and functionally related compounds, such as Progesterone, and general best practices for handling potent pharmaceutical agents. It is imperative to conduct a site-specific risk assessment before handling this compound.

This compound is a selective progesterone receptor modulator (SPRM) with potential antineoplastic and anti-progesterone activities.[1] Due to its hormonal activity and potential for reproductive toxicity, stringent safety precautions must be observed to minimize exposure. The primary hazards associated with compounds in this class include potential carcinogenicity, mutagenicity, and reproductive toxicity.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical for the safe handling of this compound. The following table summarizes the recommended PPE for various laboratory activities.

Activity Required Personal Protective Equipment
Weighing and Aliquoting (Solid) Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, and a Respirator with a P100 filter in a certified chemical fume hood or ventilated balance enclosure.
Solution Preparation Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, conducted within a certified chemical fume hood.
In Vitro / In Vivo Dosing Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields. For procedures with a risk of aerosol generation, a respirator is recommended.
Waste Disposal Double Nitrile Gloves, Disposable Gown, and Safety Goggles with Side Shields.

Operational and Disposal Plans

Handling Procedures:

  • Designated Area: All handling of this compound should be conducted in a designated area with restricted access.

  • Ventilation: All procedures involving solid this compound or concentrated solutions should be performed in a certified chemical fume hood or other appropriate ventilated enclosure to prevent inhalation of dust or aerosols.[2]

  • Decontamination: All surfaces and equipment should be decontaminated after use. A suitable decontamination solution (e.g., a high-pH detergent) should be used, followed by a water rinse.

  • Spill Management: In the event of a spill, the area should be evacuated and secured. Appropriate PPE must be worn for cleanup. The spilled material should be absorbed with an inert material and placed in a sealed container for disposal as hazardous waste.[2]

Disposal Plan:

All waste contaminated with this compound, including disposable PPE, contaminated labware, and excess compound, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Waste containers should be clearly labeled as "Hazardous Waste: this compound."

Experimental Protocols

Detailed experimental protocols should be developed and approved by the institution's environmental health and safety department prior to beginning any work with this compound. These protocols should incorporate the safety recommendations outlined in this document and be readily available to all personnel working with the compound.

Visual Workflow for PPE Donning and Doffing

The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to minimize the risk of contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Hand Hygiene Don2 Gown Don1->Don2 Don3 Respirator Don2->Don3 Don4 Goggles Don3->Don4 Don5 Outer Gloves Don4->Don5 Doff1 Outer Gloves Doff2 Gown Doff1->Doff2 Doff3 Hand Hygiene Doff2->Doff3 Doff4 Goggles Doff3->Doff4 Doff5 Respirator Doff4->Doff5 Doff6 Inner Gloves Doff5->Doff6 Doff7 Final Hand Hygiene Doff6->Doff7

PPE Donning and Doffing Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.